molecular formula C13H20N2O4P+ B15615734 Aeruginascin

Aeruginascin

货号: B15615734
分子量: 299.28 g/mol
InChI 键: OIIPFLWAQQNCHA-UHFFFAOYSA-O
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

trimethyl-[2-(4-phosphonooxy-1H-indol-3-yl)ethyl]azanium has been reported in Inocybe aeruginascens with data available.
from the hallucinogenic mushroom Inocybe aeruginascens;  structure in first source

属性

分子式

C13H20N2O4P+

分子量

299.28 g/mol

IUPAC 名称

trimethyl-[2-(4-phosphonooxy-1H-indol-3-yl)ethyl]azanium

InChI

InChI=1S/C13H19N2O4P/c1-15(2,3)8-7-10-9-14-11-5-4-6-12(13(10)11)19-20(16,17)18/h4-6,9,14H,7-8H2,1-3H3,(H-,16,17,18)/p+1

InChI 键

OIIPFLWAQQNCHA-UHFFFAOYSA-O

产品来源

United States

Foundational & Exploratory

Whitepaper: The Biosynthesis of Aeruginascin in Psychedelic Mushrooms

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Aeruginascin (B3025662) (4-phosphoryloxy-N,N,N-trimethyltryptamine) is a unique tryptamine (B22526) alkaloid found in certain species of psychoactive fungi, such as Inocybe aeruginascens. As the only known naturally occurring trimethylated analogue of psilocybin, its biosynthesis is of significant interest for understanding the metabolic diversity of these organisms and for potential pharmaceutical applications. For years, it was postulated that the psilocybin methyltransferase, PsiM, was responsible for a terminal methylation of psilocybin to produce this compound. However, recent enzymatic studies have definitively shown this is not the case. This technical guide provides a comprehensive overview of the current understanding of this compound biosynthesis, detailing the established psilocybin pathway that provides its precursors, clarifying the role of the key enzyme PsiM, presenting relevant quantitative data, and outlining the experimental protocols used to elucidate these findings.

Introduction to this compound

This compound is an indoleamine alkaloid first identified in the mushroom Inocybe aeruginascens.[1][2] Structurally, it is the N-trimethyl analogue of psilocybin.[2] Anecdotal reports suggest that mushrooms containing this compound may produce a more consistently euphoric experience compared to mushrooms containing only psilocybin, although these claims require rigorous scientific validation.[3] The active metabolite of this compound, 4-hydroxy-N,N,N-trimethyltryptamine (4-HO-TMT), is thought to be responsible for its pharmacological effects and has been shown to be a potent agonist at various serotonin (B10506) receptors.[2][4] Understanding its biosynthesis is crucial for controlled biotechnological production and for exploring its therapeutic potential.

The Precursor Pathway: Psilocybin Biosynthesis

The biosynthesis of this compound is intrinsically linked to the well-characterized psilocybin pathway. This pathway begins with the amino acid L-tryptophan and involves four core enzymes encoded by a conserved gene cluster (psiD, psiH, psiK, psiM).[5][6]

  • Decarboxylation: The enzyme L-tryptophan decarboxylase (PsiD) removes the carboxyl group from L-tryptophan to produce tryptamine.

  • Hydroxylation: The monooxygenase PsiH hydroxylates tryptamine at the 4-position to yield 4-hydroxytryptamine.

  • Phosphorylation: The kinase PsiK catalyzes the transfer of a phosphate (B84403) group from ATP to 4-hydroxytryptamine, forming norbaeocystin.[7]

  • N-Methylation: The methyltransferase PsiM sequentially adds two methyl groups from the donor S-adenosyl-L-methionine (SAM) to the primary amine of norbaeocystin. The first methylation produces baeocystin, and the second produces the final product, psilocybin.[8]

This established pathway produces the direct precursor necessary for the final step in this compound synthesis.

Psilocybin Biosynthesis Pathway tryptophan L-Tryptophan tryptamine Tryptamine tryptophan->tryptamine PsiD (Decarboxylase) hydroxytryptamine 4-Hydroxytryptamine tryptamine->hydroxytryptamine PsiH (Hydroxylase) norbaeocystin Norbaeocystin (4-PO-T) hydroxytryptamine->norbaeocystin PsiK (Kinase) baeocystin Baeocystin (4-PO-NMT) norbaeocystin->baeocystin PsiM (Methyltransferase) + SAM psilocybin Psilocybin (4-PO-DMT) baeocystin->psilocybin PsiM (Methyltransferase) + SAM

Figure 1. The established biosynthetic pathway for psilocybin from L-tryptophan.

The this compound Hypothesis: A Third Methylation?

Given that this compound is the trimethylated analogue of psilocybin, the most logical hypothesis was that the psilocybin methyltransferase, PsiM, could catalyze a third and final methylation, using psilocybin as its substrate.[9][10] This would represent a branch point at the very end of the psilocybin pathway.

However, recent in-depth enzymatic studies have refuted this hypothesis.[8] When recombinant PsiM was incubated with its substrate psilocybin and the methyl donor SAM, no formation of this compound was detected.[8] This pivotal finding demonstrates that PsiM's catalytic activity is limited to two methylation steps, terminating at psilocybin.

This compound Formation Hypothesis cluster_psiM Verified PsiM Activity cluster_result Experimental Result norbaeocystin Norbaeocystin baeocystin Baeocystin norbaeocystin->baeocystin + SAM psilocybin Psilocybin baeocystin->psilocybin + SAM psilocybin_test Psilocybin no_reaction No Reaction psilocybin_test->no_reaction + SAM aeruginascin_product This compound no_reaction->aeruginascin_product psiM_enzyme PsiM Enzyme psiM_enzyme->baeocystin psiM_enzyme->psilocybin psiM_enzyme->no_reaction unknown_enzyme Unknown 'this compound Synthase' aeruginascin_final This compound unknown_enzyme->aeruginascin_final psilocybin_substrate Psilocybin psilocybin_substrate->aeruginascin_final + SAM

Figure 2. Logical diagram showing that PsiM produces psilocybin but cannot produce this compound.

Quantitative Data

While enzymatic kinetic data for the true "this compound Synthase" is unavailable pending its discovery, quantitative data exists for compound concentrations in fungi and for the receptor binding affinities of this compound's active metabolite, 4-HO-TMT.

Table 1: Tryptamine Concentrations in Fungal Fruiting Bodies

Compound Species Concentration (% of dry weight) Reference
This compound Inocybe corydalina Up to 0.30% [3]

| Psilocybin | Psilocybe azurescens| Up to 2% |[4] |

Table 2: Comparative Receptor Binding Affinities (Ki, nM)

Compound (Active Metabolite) 5-HT1A 5-HT2A 5-HT2B Reference
4-HO-TMT (from this compound) 4400 670 120 [4][12]
Psilocin (from Psilocybin) 567.4 107.2 4.6 [4][12]

Note: Lower Ki value indicates higher binding affinity.

Experimental Protocols

The characterization of enzymes like PsiM and the future identification of the "this compound Synthase" rely on a standard workflow involving molecular biology, biochemistry, and analytical chemistry.

General Protocol for Heterologous Expression and Characterization of a Candidate Methyltransferase

This protocol outlines the steps required to test if a candidate gene encodes the "this compound Synthase."

1. Gene Cloning and Vector Construction:

  • The candidate methyltransferase gene is amplified from the genomic DNA or cDNA of Inocybe aeruginascens via Polymerase Chain Reaction (PCR).

  • Primers are designed to add restriction sites or to be compatible with ligation-independent cloning (e.g., Gibson assembly).

  • The amplified DNA is inserted into a bacterial expression vector (e.g., pET-28a, which adds a His6-tag for purification) to create a recombinant plasmid.

  • The sequence of the inserted gene is verified by Sanger sequencing.

2. Protein Expression:

  • The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • A single colony is used to inoculate a starter culture in LB medium with an appropriate antibiotic (e.g., kanamycin (B1662678) for pET-28a).

  • The starter culture is used to inoculate a larger volume of media. The culture is grown at 37°C with shaking until it reaches an optical density (OD600) of 0.6-0.8.

  • Protein expression is induced by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM.

  • The culture is incubated at a lower temperature (e.g., 18-25°C) for several hours to overnight to improve protein solubility.

3. Protein Purification:

  • Cells are harvested by centrifugation.

  • The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole) and lysed by sonication or high-pressure homogenization.

  • The lysate is clarified by ultracentrifugation to remove cell debris.

  • The supernatant containing the soluble His-tagged protein is loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography column.

  • The column is washed with a wash buffer (lysis buffer with a slightly higher imidazole (B134444) concentration, e.g., 20 mM).

  • The protein is eluted with an elution buffer containing a high concentration of imidazole (e.g., 250 mM).

  • Protein purity is assessed by SDS-PAGE. The concentration is determined using a Bradford assay or by measuring absorbance at 280 nm.

4. In Vitro Enzyme Assay:

  • The standard reaction mixture (e.g., 50 µL total volume) is prepared in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.4).[7]

  • Components are added:

    • Substrate: Psilocybin (e.g., 1 mM final concentration).

    • Methyl Donor: S-adenosyl-L-methionine (SAM) (e.g., 2 mM final concentration).

    • Purified Enzyme: 1-5 µM of the candidate methyltransferase.

  • Control reactions are prepared, omitting the enzyme or the substrate to check for non-enzymatic conversion or contamination.

  • The reaction is incubated at a set temperature (e.g., 30°C) for a specified time (e.g., 1-2 hours).

  • The reaction is quenched by adding an equal volume of a solvent like methanol (B129727) or acetonitrile, which precipitates the enzyme.

  • The quenched reaction is centrifuged, and the supernatant is collected for analysis.

5. Analytical Detection:

  • The supernatant is analyzed using High-Performance Liquid Chromatography coupled to a Mass Spectrometer (HPLC-MS).

  • The sample is separated on a C18 reverse-phase column.

  • The mass spectrometer is set to scan for the expected mass-to-charge ratio (m/z) of this compound.

  • The retention time and mass spectrum of any product formed are compared to a synthesized this compound analytical standard for confirmation.

Experimental Workflow cluster_assay Assay Components start 1. Gene Identification & Cloning expression 2. Heterologous Expression in E. coli start->expression purification 3. Ni-NTA Affinity Purification expression->purification assay 4. In Vitro Enzyme Assay purification->assay analysis 5. HPLC-MS Analysis assay->analysis result Confirmation of Activity analysis->result enzyme Purified Enzyme substrate Psilocybin sam SAM

Figure 3. Standard experimental workflow to identify and characterize a candidate enzyme.

Conclusion and Future Directions

The biosynthesis of this compound branches off from the psilocybin pathway, requiring a final, third methylation of psilocybin. Crucially, the well-known psilocybin methyltransferase, PsiM, is not responsible for this step. This opens an important new avenue of research to identify and characterize the novel "this compound Synthase." Future work should focus on:

  • Genomic and Transcriptomic Analysis: Sequencing the genomes and transcriptomes of Inocybe aeruginascens and other this compound-producing fungi to identify candidate methyltransferase genes that are co-expressed with the psilocybin gene cluster.

  • Enzymatic Characterization: Once identified, the candidate enzyme must be expressed and characterized using the protocols outlined above to confirm its activity and determine its kinetic parameters (Km, kcat) with psilocybin as a substrate.

  • Biotechnological Production: A complete understanding of the pathway will enable the heterologous expression of all five required enzymes (psiD, H, K, M, and the new methyltransferase) in a host like Saccharomyces cerevisiae or E. coli for the controlled and scalable production of this compound.

Elucidating the complete biosynthetic pathway of this compound will not only solve a long-standing puzzle in fungal metabolic diversity but will also provide the tools to produce this intriguing compound for rigorous pharmacological and clinical investigation.

References

The Pivotal Role of Jochen Gartz in the Discovery and Characterization of Aeruginascin

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Aeruginascin (B3025662), a unique trimethylammonium analogue of psilocybin, has garnered significant interest within the scientific community for its potential to modulate the psychoactive effects of psilocybin-containing mushrooms. This in-depth guide explores the seminal contributions of German chemist and mycologist Dr. Jochen Gartz, whose pioneering research in the 1980s led to the discovery and initial characterization of this intriguing indole (B1671886) alkaloid. This document provides a comprehensive overview of the historical context, analytical methodologies, quantitative data, and proposed biosynthesis of this compound, with a focus on the foundational work of Gartz and subsequent structural elucidation.

The Discovery of a Novel Indole Alkaloid

In the mid to late 1980s, Jochen Gartz was conducting extensive research on the chemical composition of various psychoactive mushroom species. His work on Inocybe aeruginascens, a mushroom known to cause hallucinogenic effects, revealed the presence of a previously unidentified indole alkaloid alongside psilocybin and baeocystin[1][2]. Through comparative thin-layer chromatography (TLC), Gartz observed a distinct compound that differed from the known tryptamines[3][4]. He named this novel substance "this compound," after the mushroom species from which it was isolated[1][2].

Gartz's initial analyses suggested that this compound possessed a molecular structure similar to psilocybin and baeocystin (B1212335) and was present in comparable concentrations within the fungal fruiting bodies[1][2]. His early work laid the critical groundwork for the future isolation and structural determination of the molecule.

Quantitative Analysis of Alkaloid Content

A key aspect of Gartz's research was the quantitative analysis of the primary alkaloids in Inocybe aeruginascens. His findings demonstrated a correlation between the levels of psilocybin, baeocystin, and the newly discovered this compound. This quantitative data provided the first insights into the relative abundance of these compounds within the mushroom.

AlkaloidRelative Content (%) in Inocybe aeruginascensReference
This compound~25[1]
Psilocybin~35[1]
Baeocystin~28[1]

Experimental Protocols

The definitive isolation and structural elucidation of this compound were achieved in a collaborative effort between Niels Jensen, Jochen Gartz, and Hartmut Laatsch, published in 2006[3][4][5]. The following experimental protocols are based on their work.

Extraction of Indole Alkaloids from Inocybe aeruginascens
  • Mushroom Material: Dried and powdered fruiting bodies of Inocybe aeruginascens.

  • Sequential Extraction:

    • The powdered mushroom material (9.5 g) was first defatted by sequential extraction with 100 ml each of cyclohexane (B81311) and ethyl acetate.

    • The defatted material was then extracted with 100 ml of ethanol.

    • Finally, the material was extracted with 50 ml of a polar solvent mixture: Methanol/Water/Formic Acid (80:20:0.2). This final extract contains the indole alkaloids.

  • Monitoring: The presence of the target compounds in the final extract was confirmed by thin-layer chromatography (TLC) using Ehrlich's reagent for visualization[3].

Chromatographic Purification of this compound
  • Initial Separation: The polar extract was pre-separated on a short silica (B1680970) gel column using the same Methanol/Water/Formic Acid (80:20:0.2) solvent system[3].

  • Column Chromatography:

    • Positive fractions from the initial separation were further purified by column chromatography on silica gel.

    • Two different solvent systems were employed in succession:

      • Methanol/Water/Formic Acid (80:20:0.2)

      • Methanol/Water/28% NH3 (70:30:0.2)[3]

  • Size-Exclusion Chromatography: The fractions containing this compound were then subjected to size-exclusion chromatography on a Sephadex G-10 column using water as the eluent.

  • Final Product: Fractions exhibiting UV absorption at λ = 267 nm were collected, yielding 4.6 mg of pure this compound[3].

Structural Elucidation and Chemical Properties

The purified compound was subjected to nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, which unequivocally identified its structure as 4-phosphoryloxy-N,N,N-trimethyltryptamine (4-PO-TMT)[4][5][6].

  • Chemical Formula: C13H20N2O4P

  • Molar Mass: 299.287 g·mol−1

  • Key Structural Feature: A quaternary trimethylammonium group attached to the terminal nitrogen of the tryptamine (B22526) side chain. This feature distinguishes it from psilocybin (a tertiary amine) and baeocystin (a secondary amine).

Proposed Biosynthetic Pathway

While the complete enzymatic pathway for this compound biosynthesis has not been definitively elucidated, it is hypothesized to be derived from the psilocybin biosynthetic pathway. The prevailing theory suggests that this compound is formed via the methylation of baeocystin.

Biosynthetic_Pathway Tryptophan L-Tryptophan PsiD PsiD (Decarboxylase) Tryptophan->PsiD Tryptamine Tryptamine PsiD->Tryptamine PsiH PsiH (Hydroxylase) Tryptamine->PsiH 4-HO-Tryptamine 4-Hydroxytryptamine PsiH->4-HO-Tryptamine PsiK PsiK (Kinase) 4-HO-Tryptamine->PsiK Norbaeocystin Norbaeocystin PsiK->Norbaeocystin PsiM1 PsiM (Methyltransferase) Norbaeocystin->PsiM1 Baeocystin Baeocystin PsiM1->Baeocystin PsiM2 PsiM (Methyltransferase) Baeocystin->PsiM2 Methyltransferase Putative Methyltransferase Baeocystin->Methyltransferase Psilocybin Psilocybin PsiM2->Psilocybin This compound This compound Methyltransferase->this compound

Caption: Proposed Biosynthetic Pathway of this compound.

Experimental Workflow for this compound Isolation

The following diagram illustrates the logical flow of the experimental procedures for isolating this compound from Inocybe aeruginascens.

Experimental_Workflow start Dried & Powdered Inocybe aeruginascens extraction Sequential Extraction (Cyclohexane, Ethyl Acetate, Ethanol, MeOH/H2O/Formic Acid) start->extraction tlc_check TLC Analysis (Ehrlich's Reagent) extraction->tlc_check silica1 Initial Silica Gel Chromatography (MeOH/H2O/Formic Acid) tlc_check->silica1 Positive silica2 Silica Gel Chromatography (MeOH/H2O/Formic Acid & MeOH/H2O/NH3) silica1->silica2 sephadex Size-Exclusion Chromatography (Sephadex G-10, H2O) silica2->sephadex uv_check UV Detection (λ = 267 nm) sephadex->uv_check final_product Pure this compound uv_check->final_product Positive Fractions

Caption: Experimental Workflow for this compound Isolation.

Conclusion

The work of Jochen Gartz was instrumental in the discovery of this compound. His initial observations and analytical work in the 1980s identified it as a novel compound and provided the first quantitative data on its prevalence in Inocybe aeruginascens. This foundational research paved the way for the eventual isolation, purification, and structural elucidation of this unique tryptamine. The methodologies developed and the data generated through his contributions continue to be of significant value to researchers and drug development professionals exploring the pharmacology and therapeutic potential of psychedelic compounds. Gartz's pioneering spirit and meticulous scientific approach have left a lasting legacy in the field of natural product chemistry and mycology.

References

A Technical Guide to Aeruginascin and its Putative Active Metabolite 4-Hydroxy-N,N,N-trimethyltryptamine (4-HO-TMT)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aeruginascin (B3025662) (4-phosphoryloxy-N,N,N-trimethyltryptamine or 4-PO-TMT) is a tryptamine (B22526) alkaloid naturally occurring in certain species of psychoactive mushrooms, such as Inocybe aeruginascens and Pholiotina cyanopus.[1][2] It is a structural analogue of psilocybin, differing by the presence of a trimethylammonium group instead of a dimethylamine (B145610) group.[3] Scientific interest in this compound has been spurred by anecdotal reports suggesting that mushrooms containing it, like I. aeruginascens, tend to produce euphoric experiences without the dysphoria sometimes associated with psilocybin-only containing mushrooms.[2][3][4][5]

This has led to the hypothesis of an "entourage effect," where other minor alkaloids may modulate the psychoactive effects of psilocybin.[1][6] The primary focus of pharmacological investigation has been on this compound's putative active metabolite, 4-hydroxy-N,N,N-trimethyltryptamine (4-HO-TMT).[7][8] Similar to the metabolic conversion of psilocybin to psilocin, it is believed that this compound is dephosphorylated in the body to form 4-HO-TMT, the compound thought to be responsible for its biological activity.[7][8][9][10]

This technical guide provides a comprehensive overview of the current scientific understanding of this compound and 4-HO-TMT, focusing on their metabolism, pharmacology, and the experimental methodologies used to study them.

Metabolism: The Dephosphorylation Pathway

The prevailing hypothesis is that this compound acts as a prodrug for 4-HO-TMT. This metabolic conversion is presumed to occur via hydrolysis of the phosphate (B84403) group at the 4-position of the indole (B1671886) ring, a reaction catalyzed by alkaline phosphatase enzymes in the body.[10] This pathway is directly analogous to the well-established dephosphorylation of psilocybin to its active form, psilocin.[7][8][9]

Metabolism This compound This compound (4-PO-TMT) HO_TMT 4-HO-TMT (Active Metabolite) This compound->HO_TMT Dephosphorylation Phosphate Inorganic Phosphate (Pi) Enzyme Alkaline Phosphatase (Hydrolysis) Enzyme->this compound

Caption: Proposed metabolic pathway of this compound to 4-HO-TMT.

Pharmacology

The pharmacological profile of 4-HO-TMT has been investigated primarily through in vitro receptor binding assays. Contrary to early hypotheses that it might act on the 5-HT₃ receptor like its structural relative bufotenidine, studies have shown it has no significant affinity for this target.[7][11] Instead, 4-HO-TMT binds to several other serotonin (B10506) receptors, most notably the 5-HT₂A receptor, which is the primary target for classic psychedelic compounds.[7][12]

Receptor Binding Affinity

Quantitative data from competitive radioligand binding assays have elucidated the affinity of 4-HO-TMT for several human serotonin receptors. Its binding profile is often compared to that of psilocin, the active metabolite of psilocybin. While 4-HO-TMT does bind to the 5-HT₂A receptor, its affinity is lower than that of psilocin.[9]

Table 1: Comparative Receptor Binding Affinities (Kᵢ, nM)

Compound 5-HT₁ₐ 5-HT₂ₐ 5-HT₂ₑ 5-HT₆ SERT Sigma 1
4-HO-TMT 4400[1] 670[1] 120[1] >10,000[13] 1,500[14] >10,000[14]
This compound >10,000[14] >10,000[14] >10,000[14] >10,000[13] >10,000[14] 7,600[14]
Psilocin 553[9] 107.2[1] 4.6[1] - 4,300[14] -
Psilocybin 567.4[1] >10,000[7] 4.6[1] - >10,000[14] -

(Note: Data compiled from multiple sources; experimental conditions may vary. A lower Kᵢ value indicates higher binding affinity.)

Signaling Pathway Interaction

The binding of an agonist to the 5-HT₂A receptor, a G-protein coupled receptor (GPCR), typically initiates a downstream signaling cascade. While the specific cascade initiated by 4-HO-TMT has not been detailed, its binding suggests a potential interaction with the Gq/G₁₁ protein, leading to the activation of phospholipase C (PLC) and subsequent production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). This is the canonical pathway associated with the psychedelic effects of 5-HT₂A agonists.

Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor 5-HT₂ₐ Receptor G_Protein Gq/G₁₁ Receptor->G_Protein Activates PLC PLC G_Protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation TMT 4-HO-TMT TMT->Receptor Binds Workflow cluster_synthesis Synthesis cluster_analysis Analysis & Testing Start Start: 4-AcO-DMT Fumarate Methylation Step 1: Methylation (MeI, MeOH) Start->Methylation Hydrolysis Step 2: Hydrolysis (AcOH, H₂O) Methylation->Hydrolysis Intermediate: 4-AcO-TMT Iodide Purification Purification (Recrystallization) Hydrolysis->Purification Product Final Product: 4-HO-TMT Iodide Purification->Product Characterization Structural Characterization (NMR, X-Ray Diffraction) Product->Characterization Assay Pharmacological Assay (Radioligand Binding) Product->Assay

References

A Technical Whitepaper on the Anecdotal Euphoric Effects of Aeruginascin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Aeruginascin (B3025662), or 4-phosphoryloxy-N,N,N-trimethyltryptamine (4-PO-TMT), is a naturally occurring tryptamine (B22526) analogue of psilocybin.[1] It was first identified in the mushroom species Inocybe aeruginascens and has since been found in Pholiotina cyanopus and in trace amounts in Psilocybe cubensis.[1][2][3] While structurally similar to the classic psychedelic psilocybin, anecdotal reports suggest that this compound may induce a consistently euphoric experience, devoid of the dysphoria and anxiety sometimes associated with psilocybin-containing mushrooms.[1][3][4]

The first and most cited report on these effects comes from a 1989 study by Jochen Gartz, who analyzed 23 cases of accidental ingestions of I. aeruginascens.[1][5] The experiences were described as exclusively euphoric, in stark contrast to the often dysphoric moods reported from accidental poisonings with other psilocybin-containing mushrooms.[1][3] This observation has led to the hypothesis that this compound may act as a modulator of the psychedelic experience, a concept often discussed within the framework of the "entourage effect".[5][6][7]

However, these findings remain anecdotal and preliminary.[1] The unique chemical structure of this compound—specifically its quaternary trimethylammonium group—raises questions about its ability to cross the blood-brain barrier (BBB).[6][8][9] Recent research has focused on its putative active metabolite, 4-hydroxy-N,N,N-trimethyltryptamine (4-HO-TMT), which has been synthesized and shown to be active at key serotonergic receptors.[10][11][12][13]

This technical guide provides a comprehensive overview of the current state of knowledge on this compound, summarizing all available quantitative data, detailing proposed experimental protocols to rigorously investigate its effects, and visualizing key pathways and workflows to guide future research and development.

Chemical and Pharmacological Profile

This compound is the N-trimethyl analogue of psilocybin.[1] Its key structural feature is the quaternary ammonium (B1175870) ion, which makes it a more polar molecule than psilocybin and less likely to penetrate the BBB.[6][8] It is hypothesized that, like psilocybin is to psilocin, this compound is a prodrug that is dephosphorylated in the body to its active metabolite, 4-HO-TMT.[4][6][8]

Early speculation suggested that this compound's activity might be similar to bufotenidine, a toxin found in toad venom, which is a potent 5-HT3 receptor agonist.[1][3][11] However, recent in vitro studies have refuted this, showing that 4-HO-TMT has no significant affinity for the 5-HT3 receptor.[11][12] Instead, it demonstrates a notable binding affinity for 5-HT1A, 5-HT2A, and 5-HT2B receptors.[10][11][12][13] This profile is significant because the 5-HT2A receptor is the primary target for classic psychedelics like psilocin.[8][14]

One crucial finding is that this compound and its metabolite 4-HO-TMT do not induce the head-twitch response (HTR) in rodents, a standard behavioral proxy for 5-HT2A-mediated psychedelic potential.[1] This suggests that while it binds to the 5-HT2A receptor, its functional activity may differ significantly from that of psilocin, potentially underpinning its unique, non-hallucinogenic but mood-elevating anecdotal profile.

Quantitative Data Presentation

The following tables summarize the available quantitative data on this compound's anecdotal effects and the receptor binding profile of its active metabolite.

Table 1: Summary of Anecdotal Reports from Gartz (1989)

Mushroom Species Ingested Primary Tryptamines Present Number of Cases Analyzed Reported Subjective Effects
Inocybe aeruginascens Psilocybin, Baeocystin, This compound 23 Consistently euphoric mood, with hallucinations[1][3]

| Other Psilocybin-containing species | Psilocybin, Psilocin | Multiple | Often slight to deep dysphoric mood, psychosis, panic, anxiety[1][3] |

Table 2: Comparative Receptor Binding Affinities (Ki, nM)

Compound 5-HT1A Receptor 5-HT2A Receptor 5-HT2B Receptor 5-HT3 Receptor
4-HO-TMT (this compound Metabolite) 4400[6][8] 670[6][8] 120[6][8] >10,000[11][12]
Psilocin (Psilocybin Metabolite) 567.4[6][8] 107.2[6][8] 4.6[6][8] >10,000[11]
Psilocybin >10,000[11] >10,000[11] 98.7[11] >10,000[11]

| 4-AcO-TMT (Synthetic Prodrug) | >10,000[11] | >10,000[11] | >10,000[11] | >10,000[11] |

Note: A lower Ki value indicates a higher binding affinity.

Mandatory Visualizations

The following diagrams illustrate the proposed signaling pathway for this compound's metabolite, a logical workflow for its scientific investigation, and its chemical relationship to other key tryptamines.

5-HT2A_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor 5-HT2A Receptor G_Protein Gq/G11 Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP₂ into DAG DAG Ca Ca²⁺ Release IP3->Ca Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca->PKC Activates Cellular_Response Downstream Cellular Response PKC->Cellular_Response Phosphorylates Targets Agonist 4-HO-TMT (Agonist) Agonist->Receptor Binds

Caption: Proposed 5-HT2A receptor signaling cascade upon activation by 4-HO-TMT.

Experimental_Workflow cluster_preclinical Pre-clinical Research cluster_clinical Clinical Research (Hypothetical) Synthesis Chemical Synthesis (this compound & 4-HO-TMT) In_Vitro In Vitro Assays (Receptor Binding & Functional) Synthesis->In_Vitro Provides Compound In_Vivo In Vivo Animal Models (HTR, Behavior, Toxicity) In_Vitro->In_Vivo Informs In Vivo Dosing BBB BBB Permeability Studies In_Vitro->BBB IND IND Application (FDA Submission) In_Vivo->IND Provides Safety Data BBB->IND Phase1 Phase 1 Trial (Safety & PK in Healthy Volunteers) IND->Phase1 Approval Phase2 Phase 2 Trial (Efficacy in Patient Population) Phase1->Phase2 Positive Safety Data

Caption: A logical workflow for the scientific investigation of this compound.

Tryptamine_Derivatives Tryptophan Tryptophan (Precursor) Serotonin (B10506) Serotonin (5-HT) Tryptophan->Serotonin Hydroxylation & Decarboxylation Psilocybin Psilocybin (4-PO-DMT) Tryptophan->Psilocybin Biosynthesis in Fungi Psilocin Psilocin (4-HO-DMT) Baeocystin Baeocystin (4-PO-NMT) Baeocystin->Psilocybin Methylation Psilocybin->Psilocin Dephosphorylation (N,N-dimethyl) This compound This compound (4-PO-TMT) Psilocybin->this compound Methylation

Caption: Chemical relationships between this compound and related tryptamines.

Proposed Experimental Protocols

To move beyond anecdotal evidence, a structured, multi-stage research program is required. The following protocols outline key experiments.

Protocol 1: In Vitro Receptor Binding and Functional Assays
  • Objective: To quantitatively determine the binding affinity (Ki) and functional activity (EC50, Emax) of chemically synthesized this compound and 4-HO-TMT at a panel of human CNS receptors, primarily serotonin (5-HT1A, 5-HT2A/B/C, 5-HT3) and dopamine (B1211576) receptor subtypes.

  • Methodology:

    • Compound Synthesis: Synthesize and purify this compound and 4-HO-TMT to >98% purity, confirmed by NMR and LC-MS.

    • Cell Culture: Utilize HEK293 cells or similar lines stably transfected to express individual human receptor subtypes.

    • Binding Assay (Affinity): Conduct competitive radioligand binding assays. Incubate cell membrane preparations with a known radiolabeled ligand for the target receptor and varying concentrations of the test compound (4-HO-TMT). Measure the displacement of the radioligand to determine the IC50 value, from which the Ki value is calculated using the Cheng-Prusoff equation.

    • Functional Assay (Activity): Perform assays to measure downstream signaling. For Gq-coupled receptors like 5-HT2A, use a calcium mobilization assay (e.g., FLIPR) to measure changes in intracellular Ca²⁺ concentration upon compound application. For Gi/o-coupled receptors, a cAMP inhibition assay can be used. Determine EC50 and Emax values relative to a reference agonist (e.g., serotonin or psilocin).

Protocol 2: In Vivo Head-Twitch Response (HTR) Assay in Mice
  • Objective: To assess the in vivo 5-HT2A receptor agonist activity of 4-HO-TMT and confirm previous reports of its lack of a classic psychedelic-like behavioral response in a rodent model.

  • Methodology:

    • Animals: Use male C57BL/6J mice.

    • Drug Administration: Administer 4-HO-TMT via intraperitoneal (IP) injection across a range of doses. Include a vehicle control group and a positive control group (psilocin).

    • Observation: Immediately after injection, place individual mice in observation chambers. Record behavior for 30-60 minutes.

    • Quantification: A trained observer, blind to the treatment conditions, will count the number of head twitches. A head twitch is a rapid, involuntary rotational movement of the head.

    • Data Analysis: Compare the frequency of head twitches across treatment groups using appropriate statistical methods (e.g., ANOVA). The expected outcome, based on existing literature, is that 4-HO-TMT will not significantly increase HTR compared to the vehicle control, while psilocin will.[1]

Protocol 3: Hypothetical Phase 1 Human Clinical Trial
  • Objective: To evaluate the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of a single ascending dose of this compound in healthy human volunteers.

  • Design: A single-center, randomized, double-blind, placebo-controlled, ascending dose study. The trial would adhere to FDA guidance on clinical trials with psychedelic drugs.[15]

  • Methodology:

    • Participants: Recruit a cohort of healthy adult volunteers with no significant psychiatric or medical history.

    • Dosing: Participants would be randomized to receive either a single oral dose of this compound or a placebo. The study would consist of several dose-level cohorts, starting with a very low, likely sub-psychoactive dose, and escalating only after a safety review committee deems the preceding dose level safe.

    • Safety Monitoring (Primary Endpoint): Continuous monitoring of vital signs, ECG, and adverse events. Blood and urine samples for clinical chemistry and hematology will be collected at baseline and follow-up.

    • Pharmacokinetics (PK): Serial blood samples will be collected over 24 hours to determine the plasma concentrations of this compound and its metabolite 4-HO-TMT. Key PK parameters (Cmax, Tmax, AUC, half-life) will be calculated.

    • Pharmacodynamics (PD): Subjective effects will be measured using validated psychometric scales at regular intervals. These should include the 5-Dimension Altered States of Consciousness Rating Scale (5D-ASC), the Mystical Experience Questionnaire (MEQ), and visual analog scales for mood, euphoria, and anxiety.

Conclusion and Future Directions

This compound presents a compelling pharmacological puzzle. The anecdotal evidence, originating from a 1989 analysis, suggests a unique, consistently euphoric psychoactive profile that distinguishes it from classic psychedelics.[1][3][5] However, this claim is scientifically unsubstantiated and must be approached with rigorous skepticism.

Modern research has clarified key aspects of its pharmacology, demonstrating that its putative active metabolite, 4-HO-TMT, is an agonist at the 5-HT2A receptor but, crucially, does not elicit the head-twitch response in rodents.[1][6] This disconnect between receptor binding and a classic behavioral psychedelic marker is a critical area for future investigation and may hold the key to its purported effects. The quantitative binding data shows a weaker affinity for the 5-HT2A receptor compared to psilocin, which may also contribute to a different qualitative experience.[6][8]

The path forward requires a systematic execution of the experimental protocols outlined in this guide. Rigorous in vitro functional assays are needed to characterize the nature of its interaction with the 5-HT2A receptor (e.g., biased agonism). Should pre-clinical safety and toxicology studies prove favorable, carefully designed human clinical trials are the only way to definitively determine the safety, tolerability, and subjective effects of this compound in humans.

If the anecdotal reports of a reliable, euphoric, and non-dysphoric experience are validated, this compound could represent a significant advancement in psychedelic medicine. It could pave the way for novel therapeutics for mood disorders with a potentially wider safety margin and greater patient tolerability, fundamentally altering the landscape of drug development in psychiatry.

References

preliminary receptor binding profile of aeruginascin

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Preliminary Receptor Binding Profile of Aeruginascin (B3025662)

Introduction

This compound, or 4-phosphoryloxy-N,N,N-trimethyltryptamine (4-PO-TMT), is a naturally occurring tryptamine (B22526) analog of psilocybin found in certain species of mushrooms, such as Inocybe aeruginascens and Pholiotina cyanopus[1][2]. Structurally, it is the N-trimethyl analogue of psilocybin[2]. Anecdotal reports have associated the ingestion of this compound-containing mushrooms with euphoric experiences, distinct from the classic psychedelic effects of psilocybin[2][3][4]. This has prompted scientific interest in its pharmacological profile to understand its potential contribution to the overall psychoactive effects of these mushrooms, often discussed in the context of an "entourage effect"[1][4][5].

This technical guide provides a comprehensive overview of the preliminary receptor binding data for this compound and its putative active metabolite, 4-hydroxy-N,N,N-trimethyltryptamine (4-HO-TMT). It is intended for researchers, scientists, and drug development professionals investigating the pharmacology of psychedelic compounds.

Metabolic Profile

Similar to the metabolic pathway of psilocybin to its active form, psilocin, it is hypothesized that this compound acts as a prodrug. Through hydrolysis, it is converted into its active metabolite, 4-hydroxy-N,N,N-trimethyltryptamine (4-HO-TMT)[6][7]. This biotransformation is a critical step for its pharmacological activity.

cluster_0 Psilocybin Metabolism cluster_1 This compound Metabolism Psilocybin Psilocybin (4-PO-DMT) Psilocin Psilocin (4-HO-DMT) (Active Metabolite) Psilocybin->Psilocin Hydrolysis This compound This compound (4-PO-TMT) HO_TMT 4-HO-TMT (Active Metabolite) This compound->HO_TMT Hydrolysis

Figure 1: Hypothesized metabolic pathways of Psilocybin and this compound.

Receptor Binding Profile

The primary mechanism of action for classic psychedelics involves interaction with serotonin (B10506) receptors. Research into this compound has focused on its affinity and its metabolite's affinity for these receptors.

Quantitative Binding Affinity Data

Initial hypotheses suggested that this compound's metabolite, 4-HO-TMT, would exhibit strong agonist activity at the 5-HT₃ receptor, similar to the structurally related bufotenidine[6][7]. However, experimental data from competitive radioligand binding assays have contradicted this, showing no significant binding at the 5-HT₃ receptor[6][7]. Instead, 4-HO-TMT demonstrates an unexpected binding affinity for 5-HT₁ₐ, 5-HT₂ₐ, and 5-HT₂₋ receptors[1][5][6][7].

The binding affinities (Ki) of 4-HO-TMT are several orders of magnitude lower than that of psilocybin's active metabolite, psilocin[1][5]. This compound itself, as a quaternary ammonium (B1175870) compound, generally shows low activity in receptor assays, though micromolar affinities at the serotonin transporter (SERT) and sigma 1 receptors have been reported[8][9].

The following table summarizes the available quantitative data for the inhibition constants (Ki) in nanomolars (nM).

Compound5-HT₁ₐ (Ki, nM)5-HT₂ₐ (Ki, nM)5-HT₂₋ (Ki, nM)5-HT₃ (Ki, nM)
4-HO-TMT 4400[1][5]670[1][5]120[1][5]>10,000[6]
Psilocybin No Activity[6]No Activity[6]4.6[1][5]No Activity[6]
Psilocin Comparable to 4-HO-TMT[6]Greater than 4-HO-TMT[6]More potent than 4-HO-TMT[6]-

Note: "No Activity" indicates that the compound did not show significant binding at the tested concentrations in the specified study[6].

Experimental Protocols

The primary method used to determine the receptor binding affinities of this compound's metabolite is the competitive radioligand binding assay.

Competitive Radioligand Binding Assay

This in vitro technique is used to measure the affinity of a ligand (the "test" compound, e.g., 4-HO-TMT) for a specific receptor. It involves the competition between the test compound and a known radioactively labeled ligand (radioligand) that has a high affinity for the receptor.

General Protocol:

  • Receptor Preparation: Membranes from cells stably transfected with the human serotonin receptor subtypes of interest (e.g., 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂₋, 5-HT₃) are prepared[7][9].

  • Incubation: The cell membranes are incubated with a fixed concentration of a specific radioligand and varying concentrations of the unlabeled test compound.

  • Competition: The test compound competes with the radioligand for binding to the receptor's orthosteric site[7].

  • Separation: After reaching equilibrium, the bound and free radioligand are separated, typically through rapid filtration.

  • Quantification: The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The IC₅₀ is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Specific Reagents Mentioned in Literature:

  • 5-HT₁ₐ Receptor: Radioligand: [³H]WAY100635; Reference Compound: 8-HO-DPAT[8]

  • 5-HT₂ₐ Receptor: Radioligand: [³H]ketanserin; Reference Compound: Clozapine[8]

  • 5-HT₂₋ Receptor: Radioligand: [³H]LSD; Reference Compound: SB206553[8]

cluster_workflow Competitive Radioligand Binding Assay Workflow A Prepare Cell Membranes with Target Receptors B Incubate Membranes with: 1. Radioligand (Fixed Conc.) 2. Test Compound (Variable Conc.) A->B C Competition for Receptor Binding Site B->C D Separate Bound from Free Radioligand (e.g., Filtration) C->D E Quantify Radioactivity of Bound Ligand D->E F Calculate IC50 and Ki from Competition Curve E->F

Figure 2: Workflow for a typical competitive radioligand binding assay.

Signaling Pathways

The binding of a ligand to a serotonin receptor initiates a cascade of intracellular signaling events. The 5-HT₂ₐ receptor, a G-protein coupled receptor (GPCR), is of particular interest due to its association with the psychotropic effects of tryptamines[3].

Upon agonist binding, the 5-HT₂ₐ receptor couples to the Gq/11 family of G-proteins. This activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). DAG activates protein kinase C (PKC), while IP₃ stimulates the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum.

cluster_pathway Simplified 5-HT2A Receptor Signaling Pathway Ligand 4-HO-TMT (Agonist) Receptor 5-HT2A Receptor Ligand->Receptor G_Protein Gq/11 Receptor->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release stimulates PKC Protein Kinase C (PKC) DAG->PKC activates Downstream Downstream Cellular Effects Ca_Release->Downstream PKC->Downstream

References

Understanding the Entourage Effect with Aeruginascin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aeruginascin (B3025662), a tryptamine (B22526) analog of psilocybin found in certain species of psychedelic mushrooms, has garnered significant interest for its potential role in modulating the psychoactive effects of psilocybin, a phenomenon often referred to as the "entourage effect." Anecdotal reports and preliminary research suggest that the presence of this compound may lead to a more euphoric and less dysphoric psychedelic experience. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, its pharmacology, and its putative contribution to the entourage effect. We present quantitative data on receptor binding affinities, detail key experimental protocols, and visualize proposed molecular interactions and pathways to facilitate a deeper understanding for researchers and drug development professionals.

Introduction

The classic psychedelic compound psilocybin (4-phosphoryloxy-N,N-dimethyltryptamine) is the primary psychoactive component in "magic mushrooms." However, these fungi contain a complex mixture of other tryptamine alkaloids, including baeocystin, norbaeocystin, and this compound (4-phosphoryloxy-N,N,N-trimethyltryptamine)[1][2]. The "entourage effect" hypothesis posits that these minor alkaloids are not inert but rather interact synergistically with psilocybin to shape the overall psychedelic experience[1][2].

This compound, first identified in the mushroom Inocybe aeruginascens, is of particular interest due to early reports associating its consumption with predominantly euphoric experiences, in contrast to the sometimes challenging or dysphoric effects reported with psilocybin-dominant mushrooms[3][4]. This has led to the hypothesis that this compound may act as a modulator of the psychedelic response, potentially by interacting with various serotonin (B10506) receptors or influencing the metabolic fate of other co-occurring tryptamines[4][5].

This guide aims to consolidate the current technical knowledge on this compound, focusing on its pharmacological profile and the evidence supporting its role in the entourage effect.

Pharmacology of this compound and its Metabolite

This compound itself is believed to be a prodrug, similar to psilocybin. It is metabolized in the body to its dephosphorylated and biologically active form, 4-hydroxy-N,N,N-trimethyltryptamine (4-HO-TMT)[6][7][8]. The pharmacological activity of 4-HO-TMT is central to understanding the potential effects of this compound.

Receptor Binding Affinity

The primary mechanism of action for classic psychedelics is agonism at the serotonin 2A (5-HT2A) receptor. To understand the potential psychoactive effects of this compound, it is crucial to examine the binding affinity of its active metabolite, 4-HO-TMT, at this and other relevant serotonin receptors. The following tables summarize the available quantitative data from key in vitro studies.

Table 1: Serotonin Receptor Binding Affinities (Ki, nM) of 4-HO-TMT, Psilocin, and Psilocybin

Compound5-HT1A5-HT2A5-HT2B5-HT3Reference
4-HO-TMT4400670120>10,000[1][2][9][10]
Psilocin567.4107.24.6>10,000[1][2][9][10]
Psilocybin>10,000>10,00098.7>10,000[11]

Note: A lower Ki value indicates a higher binding affinity.

Table 2: Comparative Receptor Binding Affinities (Ki, nM) of Quaternary Ammonium (B1175870) Tryptamines and Related Compounds at Additional Receptors

Compound5-HT6SERTSigma 1Reference
4-HO-TMTLow micromolar affinityMicromolar affinity-[12][13]
This compound--Micromolar affinity[12][13]
4-AcO-TMT---[12][13]

Note: Exact Ki values were not always specified in the provided search results, but relative affinities were described.

In Vivo Studies and the Head-Twitch Response

The head-twitch response (HTR) in rodents is a well-established behavioral proxy for 5-HT2A receptor activation and is considered a preclinical indicator of psychedelic potential[14]. Notably, studies have shown that neither this compound nor its metabolite 4-HO-TMT induce the head-twitch response in mice, unlike psilocybin[14]. This suggests that despite its affinity for the 5-HT2A receptor, 4-HO-TMT may not be a functional agonist at this receptor in the same manner as psilocin, or its effects are not sufficient to elicit this specific behavior.

The Entourage Effect with this compound: Proposed Mechanisms

The lack of a head-twitch response, coupled with anecdotal reports of euphoric experiences, suggests that this compound's role in the entourage effect may be more complex than direct 5-HT2A agonism. Several hypotheses have been proposed:

  • Receptor Modulation: 4-HO-TMT's binding to various serotonin receptors (5-HT1A, 5-HT2A, 5-HT2B) without potent activation could modulate the overall signaling cascade initiated by psilocin. For instance, its interaction with the 5-HT1A receptor, which is involved in mood regulation, could contribute to the reported anxiolytic and euphoric effects.

  • Peripheral Effects: As a quaternary ammonium compound, 4-HO-TMT is less likely to cross the blood-brain barrier (BBB) efficiently[1][2][9][10]. Its effects may be more pronounced in the peripheral nervous system, where it could interact with serotonin receptors, potentially influencing gut-brain axis signaling and contributing to the overall subjective experience.

  • Metabolic Interactions: The presence of this compound and its metabolic pathway could potentially alter the metabolism of psilocybin and other co-occurring tryptamines, leading to a different profile of active metabolites and, consequently, a modified psychedelic experience.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the presented data and for designing future research.

Competitive Radioligand Binding Assays

These assays are used to determine the binding affinity of a compound (in this case, 4-HO-TMT) to a specific receptor.

  • Objective: To determine the inhibition constant (Ki) of 4-HO-TMT, psilocin, and psilocybin at various human serotonin receptors.

  • General Procedure:

    • Receptor Preparation: Membranes from cells stably expressing the human serotonin receptor of interest (e.g., 5-HT1A, 5-HT2A, 5-HT2B, 5-HT3) are prepared.

    • Incubation: A constant concentration of a specific radioligand (a radioactive molecule that binds to the receptor) is incubated with the receptor-containing membranes in the presence of varying concentrations of the test compound (e.g., 4-HO-TMT).

    • Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

    • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

    • Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

  • Specifics from Chadeayne et al. (2020):

    • Receptors: Human 5-HT1A, 5-HT2A, 5-HT2B, and 5-HT3 receptors.

    • Assay Type: Competitive radioligand binding assays.

    • Service Provider: The binding assays for psilocybin and psilocin were performed by the National Institute of Mental Health's Psychoactive Drug Screening Program (NIMH PDSP).

Mouse Head-Twitch Response (HTR) Assay

This in vivo assay is a behavioral model used to assess the psychedelic potential of a compound.

  • Objective: To determine if this compound and 4-HO-TMT induce head-twitch responses in mice, a behavior strongly correlated with 5-HT2A receptor activation by psychedelics.

  • General Procedure:

    • Animal Model: Typically, male C57BL/6J mice are used.

    • Drug Administration: The test compound is administered to the mice, usually via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. A vehicle control group is also included.

    • Observation: The mice are placed in an observation chamber, and the number of head twitches is counted over a specified period (e.g., 30-60 minutes). This can be done by trained human observers or through automated tracking systems.

    • Data Analysis: The number of head twitches in the drug-treated group is compared to the vehicle control group.

  • Specifics from Glatfelter et al. (2022):

    • Animals: Male C57BL/6J mice.

    • Drug Administration: Subcutaneous (s.c.) injection.

    • Observation: Head twitches were recorded for 30 minutes post-injection.

    • Key Finding: Psilocin, psilocybin, and psilacetin induced a dose-dependent increase in HTR, while this compound and 4-HO-TMT did not.

Visualizations

To further elucidate the concepts discussed, the following diagrams visualize the chemical relationships, metabolic pathways, and hypothetical signaling interactions.

cluster_0 Chemical Structures Psilocybin Psilocybin (4-PO-DMT) Psilocin Psilocin (4-HO-DMT) Psilocybin->Psilocin Dephosphorylation This compound This compound (4-PO-TMT) HO_TMT 4-HO-TMT This compound->HO_TMT Dephosphorylation

Caption: Chemical structures of psilocybin, this compound, and their active metabolites.

cluster_0 Metabolic Pathway of this compound This compound This compound (Prodrug) HO_TMT 4-HO-TMT (Active Metabolite) This compound->HO_TMT Dephosphorylation (in vivo) BBB Blood-Brain Barrier HO_TMT->BBB Limited Penetration Peripheral Peripheral Nervous System HO_TMT->Peripheral Primary site of action CNS Central Nervous System BBB->CNS cluster_0 Hypothetical Entourage Effect at 5-HT2A Receptor Psilocin Psilocin Receptor 5-HT2A Receptor Psilocin->Receptor Agonist HO_TMT 4-HO-TMT HO_TMT->Receptor Weak/Partial Agonist or Modulator Signaling Psychedelic Effects (e.g., HTR) Receptor->Signaling ModulatedSignaling Modulated Psychedelic Experience (e.g., Euphoria) Receptor->ModulatedSignaling

References

Methodological & Application

Synthesis of Aeruginascin for Research Applications: Detailed Protocols and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aeruginascin (B3025662) (4-phosphoryloxy-N,N,N-trimethyltryptamine) is a naturally occurring tryptamine (B22526) analog of psilocybin found in certain species of psychedelic mushrooms, notably Inocybe aeruginascens. Its unique pharmacological profile and potential psychoactive properties have garnered interest within the research community. Unlike psilocybin, which is primarily metabolized to psilocin, this compound's putative active metabolite is 4-hydroxy-N,N,N-trimethyltryptamine (4-HO-TMT). The synthesis of this compound and its related compounds is crucial for enabling detailed pharmacological studies, developing analytical standards, and exploring its therapeutic potential.

These application notes provide detailed protocols for the chemical synthesis of this compound and its key derivatives, intended for use in a controlled research setting. The methodologies are derived from peer-reviewed scientific literature and are presented to guide researchers in the safe and efficient production of these compounds for investigational purposes.

Chemical Synthesis Pathways

Two primary chemical synthesis routes for this compound and its derivatives have been established, starting from either psilocybin/baeocystin (B1212335) or the more accessible precursor psilacetin (4-acetoxy-N,N-dimethyltryptamine).

Biosynthesis of this compound

This compound is understood to be a product of the psilocybin biosynthetic pathway. The pathway begins with the amino acid L-tryptophan and proceeds through several enzymatic steps to produce psilocybin. It is hypothesized that this compound is formed via a final methylation step of psilocybin, catalyzed by an N-methyltransferase. The key enzymes in the psilocybin pathway include a decarboxylase (PsiD), a monooxygenase (PsiH), a kinase (PsiK), and a methyltransferase (PsiM)[1].

This compound Biosynthesis Pathway L-Tryptophan L-Tryptophan Tryptamine Tryptamine L-Tryptophan->Tryptamine PsiD 4-Hydroxytryptamine 4-Hydroxytryptamine Tryptamine->4-Hydroxytryptamine PsiH Norbaeocystin Norbaeocystin 4-Hydroxytryptamine->Norbaeocystin PsiK Baeocystin Baeocystin Norbaeocystin->Baeocystin PsiM Psilocybin Psilocybin Baeocystin->Psilocybin PsiM This compound This compound Psilocybin->this compound Putative N-methyltransferase

A simplified diagram of the putative biosynthetic pathway of this compound.

Experimental Protocols

The following sections provide detailed step-by-step protocols for the chemical synthesis of this compound and its active metabolite, 4-HO-TMT.

Protocol 1: Synthesis of this compound from Baeocystin

This protocol is adapted from the work of Jensen et al. and involves the permethylation of baeocystin.

Materials:

  • Synthetic baeocystin

  • Methyl iodide (MeI)

  • Diisopropylethylamine (DIPEA)

  • Methanol (B129727) (MeOH)

  • Water (H₂O)

  • Microtube

Procedure:

  • Dissolve 10 mg (37.0 µmol) of synthetic baeocystin in 250 µL of deionized water in a microtube.[2]

  • Add 25 µL of methyl iodide (57 mg, 402 µmol) to the solution.[2]

  • Add 20 µL of diisopropylethylamine (14.8 mg, 115 µmol) to the reaction mixture.[2]

  • Add methanol dropwise until a homogenous solution is achieved.[2]

  • Allow the reaction to proceed at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the product can be purified by preparative high-performance liquid chromatography (HPLC).

Quantitative Data Summary

Starting MaterialReagentsProductYieldReference
Baeocystin (10 mg)Methyl iodide (25 µL), DIPEA (20 µL)This compoundNot specifiedJensen et al.
Protocol 2: Synthesis of 4-Acetoxy-N,N,N-trimethyltryptammonium (4-AcO-TMT) Iodide from Psilacetin

This protocol, based on the work of Manke et al., describes the synthesis of a stable precursor to 4-HO-TMT.[3][4]

Materials:

Procedure:

  • Psilacetin (4-AcO-DMT) fumarate is used as the starting material.

  • The psilacetin is methylated in the presence of excess iodomethane in methanol.[3][4]

  • The reaction mixture is stirred at room temperature until the reaction is complete, as monitored by TLC or LC-MS.

  • The resulting product, 4-acetoxy-N,N,N-trimethyltryptammonium (4-AcO-TMT) iodide, precipitates from the solution.

  • The precipitate is collected by filtration and washed with cold methanol.

  • The product can be further purified by recrystallization from water to obtain single crystals.[4]

Quantitative Data Summary

Starting MaterialReagentsProductYieldReference
Psilacetin fumarateExcess Iodomethane, Methanol4-AcO-TMT iodide53%Manke et al.[3][4]
Protocol 3: Synthesis of 4-Hydroxy-N,N,N-trimethyltryptamine (4-HO-TMT) Iodide

This protocol details the hydrolysis of 4-AcO-TMT iodide to yield the putative active metabolite of this compound.[3][4]

Materials:

  • 4-Acetoxy-N,N,N-trimethyltryptammonium (4-AcO-TMT) iodide

  • Aqueous acetic acid

  • Methanol (MeOH)

Procedure:

  • The 4-AcO-TMT iodide synthesized in Protocol 2 is hydrolyzed in aqueous acetic acid.[3][4]

  • The reaction mixture is heated gently to facilitate the hydrolysis.

  • The progress of the reaction is monitored by TLC or LC-MS until all the starting material is consumed.

  • The solvent is removed under reduced pressure.

  • The resulting 4-hydroxy-N,N,N-trimethyltryptamine (4-HO-TMT) iodide is purified by recrystallization from a methanolic solution.[3][4]

Quantitative Data Summary

Starting MaterialReagentsProductYieldReference
4-AcO-TMT iodideAqueous acetic acid4-HO-TMT iodide60%Manke et al.[3][4]

Experimental Workflow

The following diagram illustrates the logical flow of the synthesis of 4-HO-TMT from psilacetin.

Synthesis of 4-HO-TMT Workflow cluster_protocol2 Protocol 2: Synthesis of 4-AcO-TMT cluster_protocol3 Protocol 3: Synthesis of 4-HO-TMT start2 Start: Psilacetin Fumarate step2_1 Methylation with excess Iodomethane in Methanol start2->step2_1 step2_2 Precipitation and Filtration step2_1->step2_2 product2 Product: 4-AcO-TMT Iodide step2_2->product2 step3_1 Hydrolysis in Aqueous Acetic Acid product2->step3_1 Intermediate step3_2 Solvent Removal step3_1->step3_2 step3_3 Recrystallization from Methanol step3_2->step3_3 end3 Final Product: 4-HO-TMT Iodide step3_3->end3

Workflow for the two-step synthesis of 4-HO-TMT from psilacetin.

Safety Precautions

The synthesis of these compounds should only be conducted by trained professionals in a well-ventilated laboratory. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times. Iodomethane is a hazardous substance and should be handled with extreme care in a fume hood. All local regulations and safety guidelines for handling chemicals must be strictly followed.

Conclusion

The protocols outlined in these application notes provide a comprehensive guide for the synthesis of this compound and its key metabolite, 4-HO-TMT, for research purposes. By following these detailed methodologies, researchers can produce these compounds with good yields and high purity, facilitating further investigation into their pharmacology and potential therapeutic applications. The provided diagrams and data tables serve as quick references to aid in the experimental planning and execution.

References

Analytical Methods for Detecting Aeruginascin in Fungi: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aeruginascin (B3025662), a trimethylammonium analogue of psilocybin, is a naturally occurring tryptamine (B22526) found in certain species of fungi, most notably Inocybe aeruginascens, Pholiotina cyanopus, and some Psilocybe species.[1][2] Its presence and concentration are of significant interest to researchers studying the pharmacology of psychedelic compounds, as it is hypothesized to modulate the effects of psilocybin, potentially leading to more euphoric experiences.[3][4] Accurate and robust analytical methods are crucial for the identification and quantification of this compound in fungal matrices to understand its distribution, biosynthesis, and pharmacological significance.

This document provides detailed application notes and protocols for the analytical detection of this compound in fungi, focusing on modern chromatographic and spectroscopic techniques.

Analytical Techniques Overview

The primary methods for the detection and quantification of this compound in fungal samples are based on chromatography coupled with various detectors. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Mass Spectrometry (MS) are the most powerful and commonly employed techniques due to their high sensitivity and selectivity.[1][3][5][6] Thin-Layer Chromatography (TLC) can be used for preliminary screening, while Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural elucidation.[1][7]

Key Analytical Methods:

  • High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD): A robust method for quantification, though less sensitive than MS-based methods.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Offers high sensitivity and selectivity, enabling the detection of low concentrations of this compound.[1][8]

  • Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS): The gold standard for trace-level quantification, providing excellent specificity and sensitivity.[3][6]

  • High-Performance Thin-Layer Chromatography (HPTLC): Suitable for qualitative analysis and semi-quantitative screening of multiple samples.[9]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: A non-destructive method that can be used for quantification without the need for an identical standard, though it is less sensitive than LC-MS.[7]

Quantitative Data Summary

The concentration of this compound can vary significantly between and within fungal species. The following table summarizes reported concentrations of this compound in various fungal species.

Fungal SpeciesThis compound Concentration (% of dry weight)Analytical MethodReference
Inocybe corydalinaup to 0.30%HPLC, TLC[1]
Inocybe aeruginascensComparable to psilocybin and baeocystinHPLC, TLC[1][3]
Pholiotina cyanopusPresentLC-MS[3]
Psilocybe cubensisLow concentrations, not previously reportedUHPLC-MS/MS[3]
Psilocybe speciesThree orders of magnitude lower than psilocybinLC-MS[1]

Method Performance Data:

Quantitative performance data such as Limit of Detection (LOD), Limit of Quantification (LOQ), and recovery rates are crucial for method validation. While specific values for this compound are not always reported independently, methods developed for the analysis of tryptamines in mushrooms provide a good indication of expected performance.

Analytical MethodAnalyte(s)LOQRecoveryReference
HPLC-MS/MSPsilocybin, Psilocin1 ng/mLNot Specified[10]
UHPLC-MS/MSHallucinogenic drugs0.03-0.05 ng/mg79.6% - 97.4%[11]

Experimental Protocols

Protocol 1: Extraction of this compound from Fungal Material

This protocol describes a general procedure for the extraction of this compound and other tryptamines from dried and powdered fungal material. The stability of tryptamines is critical, and proper storage and handling are necessary to prevent degradation.[5][12] Dried, whole mushrooms stored in the dark at room temperature have shown the lowest degradation.[5][6]

Materials and Reagents:

  • Dried fungal material (e.g., fruiting bodies)

  • Methanol (B129727) (MeOH)

  • 5% Acetic acid in methanol

  • Deionized water

  • Vortex mixer

  • Centrifuge

  • Micropipettes

  • Vials

Procedure:

  • Sample Homogenization: Grind the dried fungal material into a fine powder using a cryomill or a coffee grinder. Homogenization increases extraction efficiency.[6]

  • Extraction:

    • Weigh 50 mg of the powdered mushroom material into a centrifuge tube.

    • Add 3 mL of 5% acetic acid in methanol to the tube.

    • Vortex the mixture vigorously for 30 minutes at 2500 rpm.

    • Centrifuge the sample for 10 minutes at 4000 rpm to pellet the solid material.

    • Carefully transfer the supernatant to a clean tube.

    • To ensure exhaustive extraction, add another 2 mL of 5% acetic acid in methanol to the pellet.

    • Repeat the vortexing and centrifugation steps.

    • Combine the second supernatant with the first.

  • Sample Preparation for Analysis:

    • Bring the total volume of the combined supernatant to 10 mL with deionized water.

    • For LC-MS/MS analysis, a further dilution (e.g., 1000x) with water may be necessary to fall within the linear range of the instrument.

    • If using internal standards (e.g., deuterated analogues), spike the final diluted sample with a known concentration (e.g., 50 ng/mL).

    • The sample is now ready for injection into the analytical instrument.

G Workflow for Fungal Sample Extraction cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis_prep Preparation for Analysis start Dried Fungal Material homogenize Homogenize to Fine Powder start->homogenize weigh Weigh 50 mg of Powder homogenize->weigh add_solvent1 Add 3 mL 5% Acetic Acid in MeOH weigh->add_solvent1 vortex1 Vortex for 30 min add_solvent1->vortex1 centrifuge1 Centrifuge for 10 min vortex1->centrifuge1 transfer1 Transfer Supernatant centrifuge1->transfer1 add_solvent2 Add 2 mL 5% Acetic Acid in MeOH to Pellet centrifuge1->add_solvent2 transfer2 Combine Supernatants vortex2 Vortex for 30 min add_solvent2->vortex2 centrifuge2 Centrifuge for 10 min vortex2->centrifuge2 centrifuge2->transfer2 adjust_volume Adjust Volume to 10 mL with Water transfer2->adjust_volume dilute Dilute Sample (e.g., 1000x) adjust_volume->dilute spike Spike with Internal Standard dilute->spike end Ready for LC-MS/MS Analysis spike->end

Caption: Workflow for the extraction of this compound from fungal samples.

Protocol 2: UHPLC-MS/MS Analysis of this compound

This protocol outlines a general method for the quantification of this compound using UHPLC-MS/MS, which is highly sensitive and specific.

Instrumentation and Columns:

  • UHPLC System: A system capable of high-pressure gradients.

  • Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.

  • Column: A reversed-phase C18 or PFP (pentafluorophenyl) column suitable for separating polar compounds (e.g., 100 x 2.1 mm, 1.9 µm particle size).[13]

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to elute the analytes, followed by a wash and re-equilibration step. (e.g., 5% B for 0.5 min, ramp to 95% B over 5 min, hold for 1 min, return to 5% B and equilibrate for 2.5 min).

  • Flow Rate: 0.3 - 0.5 mL/min

  • Column Temperature: 30 - 40 °C

  • Injection Volume: 1 - 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and any internal standards.

    • This compound: The exact mass is 299.287 g/mol .[2] A potential precursor ion would be m/z 299.1. Product ions would need to be determined by infusion of a standard or from literature.

  • Source Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

Data Analysis:

  • Create a calibration curve using certified reference standards of this compound.

  • Quantify the concentration of this compound in the samples by comparing the peak area ratios of the analyte to the internal standard against the calibration curve.

G Logical Workflow for UHPLC-MS/MS Analysis cluster_sample Sample Introduction cluster_separation Chromatographic Separation cluster_detection Mass Spectrometric Detection cluster_data Data Processing sample_injection Inject Extracted Sample uhplc_column UHPLC Column (e.g., C18) sample_injection->uhplc_column gradient_elution Gradient Elution uhplc_column->gradient_elution esi_source Electrospray Ionization (ESI+) gradient_elution->esi_source quadrupole1 Q1: Precursor Ion Selection (m/z 299.1) esi_source->quadrupole1 collision_cell Q2: Collision-Induced Dissociation quadrupole1->collision_cell quadrupole3 Q3: Product Ion Selection collision_cell->quadrupole3 detector Detector quadrupole3->detector chromatogram Generate Chromatogram detector->chromatogram peak_integration Peak Integration & Quantification chromatogram->peak_integration final_result Final Concentration peak_integration->final_result

Caption: Logical workflow of UHPLC-MS/MS for this compound analysis.

Signaling Pathways

The direct signaling pathways of this compound within the fungal organism are not well-elucidated. However, its biosynthesis is intrinsically linked to the psilocybin biosynthetic pathway. This compound is the N-trimethylated analogue of psilocybin.[2] The biosynthesis likely involves the same core enzymes responsible for psilocybin synthesis, with an additional methyltransferase step. The active metabolite of this compound, 4-hydroxy-N,N,N-trimethyltryptamine (4-HO-TMT), is known to bind to human serotonin (B10506) receptors, particularly 5-HT1A, 5-HT2A, and 5-HT2B.[14][15]

G Proposed Relationship in Psilocybin Biosynthesis tryptophan Tryptophan intermediate1 Intermediate Metabolites tryptophan->intermediate1 Biosynthetic Pathway psilocybin Psilocybin intermediate1->psilocybin PsiM (Methyltransferase) This compound This compound psilocybin->this compound Additional Methylation? methyltransferase Methyltransferase(s)

Caption: Hypothesized biosynthetic relationship of this compound to psilocybin.

Conclusion

The analytical detection of this compound in fungi is a rapidly advancing field. The methods outlined in this document, particularly UHPLC-MS/MS, provide the necessary sensitivity and selectivity for accurate quantification. As research into the so-called "entourage effect" of psychedelic mushrooms continues, the ability to precisely measure this compound and other minor tryptamines will be indispensable. Future research will likely focus on the development of certified reference materials for this compound and the further elucidation of its biosynthetic pathway and pharmacological role.

References

Application Notes and Protocols for the LC-MS Analysis of Aeruginascin in Mushroom Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aeruginascin (B3025662) (4-phosphoryloxy-N,N,N-trimethyltryptamine) is a tryptamine (B22526) alkaloid found in certain species of psychoactive mushrooms, such as Inocybe aeruginascens and some Psilocybe species.[1] Structurally similar to psilocybin, this compound is hypothesized to modulate the pharmacological effects of psilocybin, potentially contributing to more euphoric experiences.[1] As research into psychedelic compounds for therapeutic applications expands, accurate and robust analytical methods for the quantification of this compound are crucial for understanding the chemical composition of mushroom extracts and ensuring consistent dosing in preclinical and clinical studies.

This document provides detailed application notes and protocols for the extraction and quantification of this compound from mushroom fruiting bodies using Liquid Chromatography-Mass Spectrometry (LC-MS).

Quantitative Data Summary

The concentration of this compound can vary significantly between and within mushroom species. The following table summarizes quantitative data from a comprehensive study on tryptamine alkaloids in various mushroom species.

Mushroom SpeciesThis compound (mg/g dry weight)Psilocybin (mg/g dry weight)Psilocin (mg/g dry weight)Baeocystin (mg/g dry weight)Norbaeocystin (mg/g dry weight)Reference
Inocybe aeruginascens0.280 - 0.2830.124 - 0.1280.0050.038 - 0.039Not Detected[2]
Psilocybe cubensis0.026 - 0.0530.651 - 3.5090.208 - 5.3440.139 - 0.8810.044 - 0.161[2]
Pholiotina cyanopus0.011 ± 0.00070.90 ± 0.080.17 ± 0.010.16 ± 0.010.053 ± 0.004[3]

Experimental Protocols

Sample Preparation and Extraction

This protocol is adapted from validated methods for the extraction of tryptamine alkaloids from fungal biomass.

Materials:

  • Dried mushroom fruiting bodies

  • Grinder or mortar and pestle

  • Methanol (LC-MS grade)

  • Deionized water (LC-MS grade)

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other suitable material)

  • Autosampler vials

Procedure:

  • Homogenization: Grind the dried mushroom fruiting bodies into a fine, homogenous powder using a grinder or mortar and pestle. Homogenization is crucial for efficient extraction.

  • Extraction Solvent Preparation: Prepare an extraction solvent of methanol:water (1:1, v/v).

  • Extraction:

    • Weigh approximately 10 mg of the dried mushroom powder into a centrifuge tube.

    • Add 1 mL of the extraction solvent.

    • Vortex the mixture vigorously for 30 seconds.

    • Centrifuge the sample at high speed (e.g., 10,000 x g) for 5 minutes to pellet the solid material.

  • Filtration: Carefully transfer the supernatant to a clean tube. Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

  • Dilution: Depending on the expected concentration, the extract may need to be diluted with the mobile phase starting conditions to fall within the calibration range of the LC-MS system.

LC-MS/MS Analysis

This protocol outlines a general UHPLC-MS/MS method for the analysis of tryptamine alkaloids. Instrument parameters should be optimized for the specific system being used.

Instrumentation:

  • Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: A reversed-phase column suitable for polar compounds, such as a C18 column (e.g., Agilent Zorbax Eclipse XDB-C18, 3.0 mm x 250 mm, 5 µm).[4]

  • Mobile Phase A: Water with 0.1% formic acid.[4]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[4]

  • Gradient: A gradient elution should be optimized to separate this compound from other tryptamines. A starting point could be:

    • 0-0.5 min: 5% B

    • 0.5-5.0 min: Ramp to 95% B

    • 5.0-6.0 min: Hold at 95% B

    • 6.0-6.1 min: Return to 5% B

    • 6.1-8.0 min: Re-equilibrate at 5% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 2 µL[4]

  • Column Temperature: 40 °C

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Precursor Ion (m/z): 299.1 [M+H]⁺[3][5]

  • Product Ions: The fragmentation of this compound should be determined by infusing a standard. A likely fragmentation would involve the loss of the trimethylamine (B31210) group or the phosphate (B84403) group. Based on the structure, potential product ions to monitor would be m/z 240 (loss of trimethylamine) and m/z 205 (loss of the phosphate group and subsequent rearrangement, similar to psilocybin).

  • Collision Energy and other MS parameters: These need to be optimized for the specific instrument to achieve maximum sensitivity for the desired transitions.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis Mushroom Dried Mushroom Fruiting Body Grinding Grinding/Homogenization Mushroom->Grinding Extraction Solvent Extraction (Methanol/Water) Grinding->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.22 µm) Centrifugation->Filtration UHPLC UHPLC Separation Filtration->UHPLC MS Tandem MS Detection (MRM) UHPLC->MS Data Data Analysis & Quantification MS->Data

Caption: Workflow for the LC-MS analysis of this compound in mushroom extracts.

Proposed Signaling Pathway of this compound's Active Metabolite

This compound is believed to be a prodrug that is dephosphorylated in the body to its active metabolite, 4-hydroxy-N,N,N-trimethyltryptamine (4-HO-TMT). This metabolite has been shown to bind to serotonin (B10506) receptors, particularly 5-HT1A, 5-HT2A, and 5-HT2B receptors. These are G-protein coupled receptors (GPCRs) that initiate downstream signaling cascades.

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular 4-HO-TMT 4-HO-TMT (Active Metabolite) 5HT2A_R 5-HT2A Receptor 4-HO-TMT->5HT2A_R Binds to Gq Gq Protein 5HT2A_R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC CellularResponse Cellular Response (e.g., Neuronal Excitability) Ca2->CellularResponse PKC->CellularResponse

Caption: Proposed signaling pathway of 4-HO-TMT via the 5-HT2A receptor.

References

Application Notes and Protocols for Aeruginascin Extraction from Pholiotina cyanopus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aeruginascin (B3025662), a naturally occurring tryptamine (B22526) analog of psilocybin, is a compound of interest for its potential psychoactive properties. It is found in several species of mushrooms, including Pholiotina cyanopus.[1][2][3] This document provides a detailed protocol for the extraction and purification of this compound from the fruiting bodies of Pholiotina cyanopus. The methodology is based on established principles of natural product chemistry, specifically the extraction of tryptamine alkaloids from fungal matrices. Quantitative data on the tryptamine content in Pholiotina cyanopus is summarized, and a generalized workflow is presented.

Introduction to this compound and Pholiotina cyanopus

This compound (4-phosphoryloxy-N,N,N-trimethyltryptamine) is a quaternary ammonium (B1175870) salt and an analog of psilocybin.[1][2][4] It co-occurs with other psychoactive tryptamines such as psilocybin, psilocin, and baeocystin (B1212335) in Pholiotina cyanopus.[5][6][7] Research suggests that this compound may modulate the psychoactive effects of psilocybin, potentially leading to more euphoric experiences.[1][2] Pholiotina cyanopus is a small, wood-inhabiting fungus that contains a complex mixture of these indole (B1671886) alkaloids. The concentration of this compound in this species has been reported to be relatively low.

Quantitative Data: Tryptamine Content in Pholiotina cyanopus

The following table summarizes the reported concentrations of this compound and other major tryptamine alkaloids found in the dried fruiting bodies of Pholiotina cyanopus.

CompoundChemical FormulaMolar Mass ( g/mol )Concentration (% of dry weight)Reference
This compoundC₁₃H₂₀N₂O₄P299.290.011 ± 0.0007[5][6][7]
PsilocybinC₁₂H₁₇N₂O₄P284.250.90 ± 0.08[5][6][7]
PsilocinC₁₂H₁₆N₂O204.270.17 ± 0.01[5][6][7]
BaeocystinC₁₁H₁₅N₂O₄P270.220.16 ± 0.01[5][6][7]
NorbaeocystinC₁₀H₁₃N₂O₄P256.190.053 ± 0.004[5][6]

Experimental Protocol: Extraction and Purification of this compound

This protocol outlines a comprehensive procedure for the extraction and purification of this compound from dried Pholiotina cyanopus fruiting bodies. The methodology is designed to maximize the yield of this polar, quaternary ammonium compound while minimizing degradation.

Materials and Equipment
  • Mushroom Material: Dried and powdered fruiting bodies of Pholiotina cyanopus.

  • Solvents:

  • Equipment:

    • Grinder (for pulverizing dried mushrooms)

    • Soxhlet extractor or ultrasonic bath

    • Rotary evaporator

    • pH meter

    • Centrifuge

    • Separatory funnels

    • Chromatography column (e.g., Sephadex LH-20 or preparative HPLC with a C18 column)

    • Freeze-dryer (lyophilizer)

    • Analytical balance

    • Standard laboratory glassware

Extraction Workflow Diagram

Extraction_Workflow A 1. Material Preparation (Dry and pulverize Pholiotina cyanopus) B 2. Solvent Extraction (Methanol, Ultrasound-assisted) A->B Pulverized Mushroom C 3. Concentration (Rotary Evaporation) B->C Crude Methanolic Extract D 4. Acid-Base Partitioning (Crude Alkaloid Fractionation) C->D Concentrated Extract E 5. Chromatographic Purification (e.g., Preparative HPLC) D->E Aqueous Alkaloid Fraction F 6. Isolation and Characterization (Lyophilization and Analysis) E->F Purified this compound Fraction

Caption: Generalized workflow for the extraction and purification of this compound.

Step-by-Step Procedure

Step 1: Material Preparation

  • Thoroughly dry the fruiting bodies of Pholiotina cyanopus to a constant weight. This can be achieved by air-drying or using a food dehydrator at a low temperature (below 40°C) to prevent degradation of tryptamines.

  • Pulverize the dried mushroom material into a fine powder using a grinder. A finer powder increases the surface area for more efficient extraction.

Step 2: Solvent Extraction

  • Transfer the powdered mushroom material to an appropriate extraction vessel.

  • Add methanol as the extraction solvent. A solvent-to-solid ratio of 10:1 (v/w) is recommended (e.g., 100 mL of methanol for 10 g of powdered mushroom).

  • Perform the extraction using one of the following methods:

    • Ultrasonic-Assisted Extraction (UAE): Place the vessel in an ultrasonic bath and sonicate for 30-60 minutes at room temperature. This method is efficient and minimizes thermal degradation.

    • Maceration: Stir the mixture at room temperature for 12-24 hours.

  • Separate the methanolic extract from the solid mushroom residue by filtration or centrifugation.

  • Repeat the extraction process on the mushroom residue two more times with fresh methanol to ensure exhaustive extraction.

  • Pool the methanolic extracts.

Step 3: Concentration

  • Concentrate the pooled methanolic extracts under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Continue evaporation until a thick, viscous crude extract is obtained.

Step 4: Acid-Base Partitioning (Optional, for removal of non-polar impurities)

  • Redissolve the crude extract in a 1% aqueous solution of acetic acid.

  • Transfer the acidic solution to a separatory funnel.

  • Wash the acidic solution by partitioning it against a non-polar solvent like chloroform to remove lipids and other non-polar impurities. Discard the chloroform layer.

  • Adjust the pH of the aqueous layer to alkaline (pH 9-10) using ammonium hydroxide. This step is traditionally used to freebase alkaloids for extraction into an organic solvent. However, as this compound is a quaternary ammonium salt, it will remain in the aqueous phase. This step is primarily to ensure other tryptamines are in their freebase form if co-purification is desired. For isolating only this compound, this pH adjustment should be approached with caution and may be omitted.

Step 5: Chromatographic Purification Due to the presence of multiple, structurally similar tryptamines, chromatographic separation is essential for isolating pure this compound.

  • Column Chromatography:

    • The aqueous fraction containing the alkaloids can be subjected to column chromatography using a resin like Sephadex LH-20, which separates compounds based on molecular size and polarity.

    • Elute the column with a suitable solvent system, starting with water and gradually increasing the proportion of methanol.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • For higher purity, preparative HPLC is the recommended method.

    • Column: A C18 stationary phase is suitable.

    • Mobile Phase: A gradient elution with a mixture of water and methanol, both containing a small amount of a modifier like formic acid (e.g., 0.1%) to improve peak shape, is typically used.

    • Monitor the elution using a UV detector, as indole alkaloids absorb UV light.

    • Collect the fractions corresponding to the this compound peak, identified by comparison with a standard or by subsequent analytical methods.

Step 6: Isolation and Characterization

  • Pool the purified fractions containing this compound.

  • Remove the solvent under reduced pressure (rotary evaporation).

  • To obtain a solid sample, freeze-dry (lyophilize) the concentrated pure fraction.

  • Characterize the final product using analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity.

This compound, Psilocybin, and Serotonin (B10506) Receptor Interaction

This compound is a structural analog of psilocybin. Both compounds, along with the endogenous neurotransmitter serotonin, interact with serotonin receptors in the brain, particularly the 5-HT₂A receptor, which is believed to be central to their psychoactive effects.

Signaling_Pathway cluster_compounds Compounds cluster_receptors Primary Target A This compound D 5-HT2A Receptor A->D B Psilocybin B->D C Serotonin (Endogenous Ligand) C->D E Psychoactive & Neuromodulatory Effects D->E

Caption: Interaction of this compound, psilocybin, and serotonin with the 5-HT₂A receptor.

Safety Precautions

  • This compound and other tryptamines from Pholiotina cyanopus are psychoactive compounds. Handle them in accordance with all applicable laws and regulations.

  • Work in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Exercise caution when handling organic solvents, which may be flammable and toxic.

  • The information provided is for research purposes only.

Conclusion

The protocol described provides a robust framework for the extraction and purification of this compound from Pholiotina cyanopus. The low natural abundance of this compound in the fungal matrix necessitates efficient extraction and highly selective purification techniques. Researchers should optimize the described parameters based on their specific experimental setup and objectives. Further investigation into the pharmacology of this compound is warranted to fully understand its potential role in drug development.

References

Application Notes and Protocols for In Vivo Studies of Aeruginascin in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current understanding of aeruginascin's effects in rodent models, based on available scientific literature. The protocols detailed below are intended to guide researchers in designing and executing in vivo studies to further investigate the pharmacological profile of This compound (B3025662) and its potential metabolites.

Introduction

This compound (4-phosphoryloxy-N,N,N-trimethyltryptamine or 4-PO-TMT) is a tryptamine (B22526) alkaloid found in certain species of psychoactive mushrooms, such as Inocybe aeruginascens[1][2]. It is a structural analog of psilocybin, but with a quaternary ammonium (B1175870) group[1][3][4]. This structural difference significantly impacts its pharmacological activity. Anecdotal reports in humans who have ingested mushrooms containing this compound suggest euphoric experiences without the profound psychedelic effects typical of psilocybin[1][5]. Preclinical research in rodent models has begun to explore the pharmacological basis for these observations.

Current in vivo studies in rodents indicate that this compound does not induce the head-twitch response (HTR), a behavioral proxy for psychedelic effects in humans mediated by the serotonin (B10506) 2A (5-HT2A) receptor[1][6][7]. This suggests that this compound itself lacks the hallucinogenic potential of psilocybin[6][7]. Its metabolite, 4-hydroxy-N,N,N-trimethyltryptamine (4-HO-TMT), is thought to be the active form, though its ability to cross the blood-brain barrier is likely limited[8][9][10].

Data Presentation

CompoundAnimal ModelDoses Tested (mg/kg)Head-Twitch Response (HTR)Locomotor ActivityBody TemperatureReceptor InvolvementReference
This compound Mice (C57BL/6J males)Not specified, but inactiveNo effectNo effectNo effect-[3][4]
Psilocybin Mice (C57BL/6J males)0.1 - 3.0Induces HTR (ED50 ~0.29 mg/kg)Decreased at higher dosesDecreased at higher dosesHTR: 5-HT2A; Locomotion/Temp: 5-HT1A[3][4]
Psilocin Mice (C57BL/6J males)0.03 - 1.0Induces HTR (ED50 ~0.11 mg/kg)Decreased at higher dosesDecreased at higher dosesHTR: 5-HT2A; Locomotion/Temp: 5-HT1A[3][4]
Compound5-HT1A5-HT2A5-HT2BReference
4-HO-TMT 4400670120[8][9][10]
Psilocin ~173~120-173~4.6[4][8][9]

Experimental Protocols

This protocol is designed to assess the potential psychedelic-like activity of a compound by quantifying the head-twitch response, a 5-HT2A receptor-mediated behavior.

1. Animals:

  • Species: Mouse (e.g., C57BL/6J)[3].

  • Sex: Male[3].

  • Supplier: The Jackson Laboratory or a similar accredited vendor[3].

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water. Acclimatize animals for at least one week before experiments.

2. Drug Preparation and Administration:

  • Test Compound (this compound): Dissolve in a suitable vehicle, such as 0.9% saline[3]. Doses should be calculated based on the salt form of the compound.

  • Positive Control (Psilocybin or Psilocin): Prepare in the same vehicle. A dose range of 0.1-3.0 mg/kg for psilocybin is effective for inducing HTR[3].

  • Vehicle Control: Administer the vehicle alone.

  • Administration: Intraperitoneal (i.p.) injection is a common route.

3. Experimental Procedure:

  • Habituate individual mice to the testing chamber (e.g., a clear cylindrical enclosure) for a designated period (e.g., 15-30 minutes) before drug administration.

  • Administer the test compound, positive control, or vehicle.

  • Immediately after injection, place the mouse back into the testing chamber.

  • Record the number of head twitches for a set duration (e.g., 30-60 minutes). A head twitch is a rapid, rotational movement of the head.

  • Automated scoring systems using computer software can be employed for unbiased quantification[3].

4. Antagonist Studies (Optional):

  • To confirm 5-HT2A receptor involvement, a selective 5-HT2A antagonist (e.g., M100907) can be administered 15-30 minutes prior to the test compound[3][4]. A significant reduction in HTR frequency compared to the agonist-only group would indicate 5-HT2A mediation.

This protocol measures the effects of a compound on general activity and core body temperature, which can be modulated by serotonergic systems, including the 5-HT1A receptor.

1. Animals and Drug Preparation:

  • Follow the same procedures as in Protocol 1.

2. Experimental Procedure:

  • Locomotor Activity:

    • Place mice in an open-field arena equipped with automated photobeam tracking systems.

    • Administer the compound or vehicle and immediately place the animal in the arena.

    • Record locomotor activity (e.g., distance traveled, rearing frequency) for a specified duration (e.g., 60-90 minutes).

  • Body Temperature:

    • Measure the baseline core body temperature of each mouse using a rectal probe before drug administration.

    • Administer the compound or vehicle.

    • Measure body temperature at set time points post-administration (e.g., 30, 60, 90 minutes).

3. Antagonist Studies (Optional):

  • To investigate 5-HT1A receptor involvement, a selective 5-HT1A antagonist (e.g., WAY100635) can be administered prior to the test compound[3][4]. Reversal of hypothermia or changes in locomotor activity would suggest 5-HT1A mediation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis animal_prep Animal Acclimatization (C57BL/6J mice) admin Drug Administration (i.p. injection) animal_prep->admin drug_prep Drug Preparation (this compound, Controls in Saline) drug_prep->admin htr Head-Twitch Response Assay admin->htr loco Locomotor Activity Test admin->loco temp Body Temperature Measurement admin->temp data_quant Quantification of Behaviors and Physiological Changes htr->data_quant loco->data_quant temp->data_quant stats Statistical Analysis data_quant->stats

Caption: Experimental workflow for in vivo rodent studies of this compound.

signaling_pathway cluster_ligands Compounds cluster_receptors Serotonin Receptors cluster_effects Behavioral & Physiological Effects psilocybin Psilocybin / Psilocin ht2a 5-HT2A Receptor psilocybin->ht2a Agonist ht1a 5-HT1A Receptor psilocybin->ht1a Agonist This compound This compound / 4-HO-TMT This compound->ht2a No significant activation This compound->ht1a Weak / No activation htr Head-Twitch Response (Psychedelic-like) ht2a->htr loco_temp Decreased Locomotion & Body Temperature ht1a->loco_temp

Caption: Simplified signaling pathways of psilocybin vs. This compound in rodents.

References

Application Notes and Protocols for Developing Stable Formulations of Aeruginascin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aeruginascin (B3025662) (4-phosphoryloxy-N,N,N-trimethyltryptamine) is a naturally occurring tryptamine (B22526) analog of psilocybin found in certain species of mushrooms.[1] As a phosphorylated compound, it is considered a prodrug to its active metabolite, 4-hydroxy-N,N,N-trimethyltryptamine (4-HO-TMT).[2][3] Research into its unique pharmacological profile requires stable formulations to ensure accurate and reproducible results in preclinical studies. Like other tryptamines, this compound and its active metabolite are susceptible to degradation, primarily through dephosphorylation and oxidation, which can be accelerated by factors such as light, heat, and pH.[4][5][6]

These application notes provide a comprehensive guide to developing and validating stable aqueous formulations of this compound for research purposes. The protocols outlined below are based on established methods for stabilizing structurally related tryptamines, such as psilocybin and psilocin, and should be adapted and optimized specifically for this compound.

Understanding this compound Stability

This compound's stability is influenced by its chemical structure. The phosphate (B84403) group makes it significantly more stable than its dephosphorylated, active form, 4-HO-TMT.[7] However, it is still prone to degradation. Key factors influencing stability include:

  • Light: Photosensitivity is a major cause of degradation for tryptamines. Exposure to ambient and UV light can lead to significant loss of the compound.[8][9]

  • Oxygen: The indole (B1671886) ring common to tryptamines is susceptible to oxidation, which can be a primary degradation pathway, especially for the dephosphorylated metabolite.[4][6]

  • pH: Acidic conditions (pH < 7) have been shown to improve the stability of related compounds in analytical and extraction solvents.[6][8] Dephosphorylation can be catalyzed under certain pH conditions.

  • Temperature: Elevated temperatures accelerate the rate of all chemical degradation pathways, including dephosphorylation and oxidation.[10][11]

Quantitative Data Summary: Stability of Related Tryptamines

The following tables summarize stability data for psilocin and psilocybin, which can serve as a proxy for initial formulation development of this compound.

Table 1: Stability of Psilocin in Aqueous Solution at Room Temperature

Condition Time Degradation (%) Reference
Unprotected Aqueous Solution 2 hours 30 - 70% [12]
Protected from Light 14 days ~50% [4]

| + 25 mM Ascorbic Acid | - | >5% loss observed |[4][12] |

Table 2: Stability of Psilocybin in Aqueous Solution

Condition Time Stability Reference
Protected from Light, pH 3.5 7 days Stable [8][13]
60 °C 8 hours ~1.12% (0.14%/h) [11]

| 75 °C | 8 hours | ~5.12% (0.64%/h) |[11] |

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Stock Solution

This protocol describes the preparation of a 10 mM aqueous stock solution of this compound with excipients to enhance stability.

Materials:

  • This compound (salt form, e.g., hydrochloride or tartrate, is recommended for better solubility and stability)

  • Ascorbic acid (ACS grade or higher)

  • Disodium (B8443419) EDTA (ACS grade or higher)

  • Citric Acid and Sodium Citrate (B86180) (for buffer preparation)

  • Sterile, deoxygenated water (prepared by boiling for 15 minutes and cooling under an inert gas like argon or nitrogen)

  • 0.22 µm sterile syringe filters (low protein binding, e.g., PVDF)

  • Amber glass vials with Teflon-lined caps

Procedure:

  • Prepare Citrate Buffer (50 mM, pH 4.0): Prepare solutions of 50 mM citric acid and 50 mM sodium citrate. Mix them, monitoring with a calibrated pH meter, until the pH reaches 4.0. Deoxygenate the buffer as described above.

  • Prepare Stabilizing Buffer: To the deoxygenated citrate buffer, add ascorbic acid to a final concentration of 50 mM and disodium EDTA to a final concentration of 1 mM. Stir under an inert gas atmosphere until fully dissolved.

  • Weigh this compound: In a clean, amber glass vial, accurately weigh the amount of this compound required to achieve a 10 mM final concentration. Perform this step quickly to minimize exposure to light and air.

  • Dissolution: Add the calculated volume of the stabilizing buffer to the vial containing the this compound. Cap the vial immediately, purge with inert gas, and vortex or sonicate at room temperature until the compound is fully dissolved.

  • Sterile Filtration: Using a sterile syringe, draw up the solution and pass it through a 0.22 µm syringe filter into a final sterile, amber glass vial.

  • Storage: Purge the headspace of the final vial with argon or nitrogen, cap tightly, and wrap the cap with parafilm. Store at -20°C or -80°C for long-term storage, protected from light.

Protocol 2: Forced Degradation Study of this compound

This protocol is designed to identify potential degradation pathways and products, which is essential for developing a stability-indicating analytical method.[14]

Materials:

  • Stabilized this compound stock solution (from Protocol 4.1)

  • 1 M HCl (for acid hydrolysis)

  • 1 M NaOH (for base hydrolysis)

  • 30% Hydrogen Peroxide (H₂O₂ for oxidation)

  • Calibrated oven and photostability chamber

  • Quenching solution (e.g., a buffer to neutralize the stressor)

  • Analytical equipment (e.g., UPLC-MS/MS)

Procedure:

  • Sample Preparation: For each condition, dilute the this compound stock solution to a working concentration (e.g., 100 µg/mL) with the respective stressor solution. Prepare a control sample diluted with the stabilizing buffer.

  • Acid Hydrolysis: Mix the this compound solution with 0.1 M HCl. Incubate at 60°C. Collect samples at time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize samples with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix the this compound solution with 0.1 M NaOH. Incubate at room temperature. Collect samples at shorter time points (e.g., 0, 30, 60, 120 minutes) as base-catalyzed degradation can be rapid. Neutralize samples with 0.1 M HCl.

  • Oxidation: Mix the this compound solution with 3% H₂O₂. Incubate at room temperature, protected from light. Collect samples at time points (e.g., 0, 1, 2, 4, 8 hours).

  • Thermal Degradation: Place a vial of the this compound stock solution in an oven at 70°C. Collect samples at time points (e.g., 0, 24, 48, 72 hours).

  • Photostability: Place a vial of the this compound stock solution in a photostability chamber according to ICH Q1B guidelines. Expose to a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. Analyze the sample at the end of the exposure.

  • Analysis: Analyze all collected samples using a validated stability-indicating UPLC-MS/MS method (see Protocol 4.3) to quantify the remaining this compound and identify and quantify any degradation products. Aim for 5-20% degradation to ensure that secondary degradation is minimized.[14]

Protocol 3: UPLC-MS/MS Method for Stability Analysis

This protocol provides a starting point for a stability-indicating analytical method to quantify this compound and its degradation products.[15][16][17]

Instrumentation & Columns:

  • System: UPLC coupled to a tandem quadrupole mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size) is a common choice for tryptamine analysis.[17]

Mobile Phases & Gradient:

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.

  • Mobile Phase B: Methanol with 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-8 min: 5% B

MS/MS Parameters (Example - to be optimized for this compound):

  • Ionization Mode: Positive ESI

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • MRM Transitions: Determine the specific precursor and product ions for this compound and any identified degradants (e.g., 4-HO-TMT) by infusing a standard solution.

Procedure:

  • Sample Preparation: Dilute samples from the stability studies (Protocol 4.2) with Mobile Phase A to fall within the calibrated concentration range of the instrument.

  • Calibration Curve: Prepare a series of calibration standards of this compound in the stabilizing buffer and dilute with Mobile Phase A.

  • Analysis: Inject the samples and calibration standards.

  • Data Processing: Integrate the peak areas for this compound and its degradation products. Calculate the concentration using the calibration curve. The percentage of remaining this compound and the percentage of each degradant can then be determined.

Visualizations: Signaling Pathways and Workflows

This compound Metabolite (4-HO-TMT) Signaling at the 5-HT2A Receptor

The primary psychoactive effects of tryptamines are mediated by the 5-HT2A receptor, which can signal through two main pathways: a G-protein dependent pathway and a β-arrestin dependent pathway.[3][18][19]

Gq_Pathway cluster_cytoplasm Cytoplasm Receptor 5-HT2A Receptor Gq Gq/11 Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates CellularResponse_Gq Cellular Response PKC->CellularResponse_Gq Ca->CellularResponse_Gq Ligand 4-HO-TMT Ligand->Receptor Binds

Caption: Canonical Gq/11 signaling pathway of the 5-HT2A receptor.

Arrestin_Pathway cluster_cytoplasm Cytoplasm Receptor 5-HT2A Receptor (Phosphorylated) Arrestin β-Arrestin 2 Receptor->Arrestin Recruits Scaffold Scaffolding Proteins (e.g., Src) Arrestin->Scaffold Binds ERK ERK1/2 Activation Scaffold->ERK CellularResponse_Arrestin Cellular Response (e.g., Gene Expression) ERK->CellularResponse_Arrestin Ligand 4-HO-TMT Ligand->Receptor Binds

Caption: β-Arrestin 2 dependent signaling of the 5-HT2A receptor.

Experimental Workflow for Stability Assessment

This diagram illustrates the overall process for developing and testing a stable this compound formulation.

Workflow cluster_Formulation Phase 1: Formulation Development cluster_Analysis Phase 2: Analytical Method Development cluster_Testing Phase 3: Stability Testing cluster_Evaluation Phase 4: Evaluation P1 Define Stability Goals (e.g., >95% purity after 1 month) P2 Screen Excipients (Buffers, Antioxidants, Chelators) P1->P2 P3 Prepare Trial Formulations (Protocol 4.1) P2->P3 A2 Perform Forced Degradation (Protocol 4.2) P3->A2 A1 Develop UPLC-MS/MS Method (Protocol 4.3) A1->A2 A3 Validate as Stability-Indicating A2->A3 T1 Place Formulations on Stability (ICH Conditions: Temp, Humidity, Light) A3->T1 T2 Pull Samples at Timepoints (0, 1, 3, 6 months) T1->T2 T3 Analyze with Validated Method T2->T3 E1 Analyze Data & Calculate Degradation Rates T3->E1 E2 Select Lead Formulation E1->E2

References

Application Notes and Protocols for the Isolation of Pure Aeruginascin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aeruginascin (B3025662) (4-phosphoryloxy-N,N,N-trimethyltryptamine) is a naturally occurring tryptamine (B22526) analog of psilocybin, first discovered in the mushroom Inocybe aeruginascens.[1] It has also been identified in other fungal species, including Pholiotina cyanopus and Psilocybe cubensis.[2][3] Structurally, this compound is the N-trimethyl analogue of psilocybin.[1][2] Preliminary reports suggest that the presence of this compound may influence the psychoactive effects of psilocybin-containing mushrooms, potentially leading to more euphoric experiences.[2] The unique pharmacology and potential therapeutic applications of this compound necessitate robust methods for its isolation and purification to enable further research.

This document provides detailed protocols for the isolation of pure this compound from fungal biomass, based on established scientific literature. The primary method involves a multi-step process of solvent extraction followed by sequential column chromatography techniques.[4][5]

Data Presentation

The following tables summarize key quantitative data and parameters for the isolation and characterization of this compound.

Table 1: Quantitative Yield of this compound Isolation from Inocybe aeruginascens

ParameterValueReference
Starting Material9.5 g powdered carpophores[4]
Final Yield of Pure this compound4.6 mg[4]
Approximate Yield (% w/w)~0.048%Calculated

Table 2: Thin-Layer Chromatography (TLC) Data for this compound and Related Tryptamines

CompoundMobile Phase System*Rf ValueReference
This compoundn-BuOH/AcOH/H₂O (24:10:10)0.24[4]
Psilocybinn-BuOH/AcOH/H₂O (24:10:10)0.37[4]
This compoundn-PrOH/6% NH₃ (5:2)0.09[4]
Psilocybinn-PrOH/6% NH₃ (5:2)0.14[4]
This compoundMeOH/H₂O/28% NH₃ (70:30:0.2)0.23[4]
PsilocybinMeOH/H₂O/28% NH₃ (70:30:0.2)0.51[4]
This compoundMeOH/H₂O/formic acid (80:20:0.2)0.38[4]
PsilocybinMeOH/H₂O/formic acid (80:20:0.2)0.56[4]

*Abbreviations: n-BuOH (n-butanol), AcOH (acetic acid), H₂O (water), n-PrOH (n-propanol), NH₃ (ammonia), MeOH (methanol).

Experimental Protocols

The following protocols are based on the methods described by Jensen, Gartz, and Laatsch in their 2006 publication on the isolation of this compound.[4][5]

Protocol 1: Extraction of Tryptamine Alkaloids from Fungal Biomass

Objective: To extract a crude mixture of tryptamine alkaloids, including this compound, from dried and powdered fungal material.

Materials:

  • Dried and finely powdered carpophores of Inocybe aeruginascens (or other this compound-containing species)

  • Cyclohexane

  • Ethyl acetate

  • Ethanol

  • Methanol/Water/Formic acid (80:20:0.2 v/v/v)

  • Erlenmeyer flasks

  • Shaker or magnetic stirrer

  • Filter paper and funnel or vacuum filtration apparatus

  • Rotary evaporator

Procedure:

  • Weigh 9.5 g of powdered fungal carpophores and place into an Erlenmeyer flask.[4]

  • Perform sequential extractions with non-polar to polar solvents to remove interfering compounds. For each of the following solvents, add 100 mL to the fungal powder, agitate for 1-2 hours at room temperature, and then filter to separate the biomass from the solvent:

    • Cyclohexane

    • Ethyl acetate

    • Ethanol

  • After the initial extractions, transfer the fungal biomass to a clean Erlenmeyer flask.

  • Add 50 mL of the methanol/water/formic acid (80:20:0.2) extraction solvent to the biomass.[4]

  • Agitate the mixture for at least 4 hours at room temperature.

  • Filter the mixture to collect the liquid extract. This extract will contain the tryptamine alkaloids.

  • Concentrate the extract under reduced pressure using a rotary evaporator to obtain a crude alkaloid mixture.

  • Monitor the presence of this compound in the extract using Thin-Layer Chromatography (TLC) with Ehrlich's reagent for visualization.[4] this compound will appear as a pinkish spot that does not turn bluish-violet, distinguishing it from psilocybin.[4][5]

Protocol 2: Purification of this compound using Column Chromatography

Objective: To isolate pure this compound from the crude alkaloid extract through a series of column chromatography steps.

Part A: Initial Separation on Silica (B1680970) Gel (Acidic Mobile Phase)

Materials:

  • Crude alkaloid extract from Protocol 1

  • Silica gel (60-200 mesh) for column chromatography

  • Chromatography column

  • Mobile Phase: Methanol/Water/Formic acid (80:20:0.2 v/v/v)

  • Fraction collector or test tubes

  • TLC plates, developing tank, and Ehrlich's reagent

Procedure:

  • Prepare a slurry of silica gel in the mobile phase and pack the chromatography column.

  • Dissolve the crude extract in a minimal amount of the mobile phase.

  • Carefully load the dissolved extract onto the top of the silica gel column.

  • Elute the column with the methanol/water/formic acid mobile phase.

  • Collect fractions of a consistent volume.

  • Monitor the fractions by TLC, staining with Ehrlich's reagent.

  • Combine the fractions that show the presence of this compound (identified by its characteristic Rf value and color reaction).

  • Concentrate the combined fractions using a rotary evaporator.

Part B: Further Purification on Silica Gel (Basic Mobile Phase)

Materials:

  • Concentrated this compound-containing fractions from Part A

  • Silica gel (60-200 mesh)

  • Chromatography column

  • Mobile Phase: Methanol/Water/28% Ammonia (70:30:0.2 v/v/v)[4]

  • Fraction collector or test tubes

  • TLC plates, developing tank, and Ehrlich's reagent

Procedure:

  • Pack a new silica gel column using the basic mobile phase.

  • Dissolve the semi-purified extract from the previous step in a minimal amount of the new mobile phase.

  • Load the sample onto the column.

  • Elute the column with the methanol/water/ammonia mobile phase.

  • Collect and monitor fractions as described in Part A.

  • Combine the fractions containing this compound.

  • Concentrate the combined fractions.

Part C: Final Polishing by Size-Exclusion Chromatography

Materials:

  • Concentrated this compound-containing fractions from Part B

  • Sephadex G-10 resin[4][6]

  • Chromatography column suitable for size-exclusion

  • Mobile Phase: Deionized Water[4]

  • Fraction collector or test tubes

  • UV Spectrophotometer or HPLC for purity analysis

Procedure:

  • Swell the Sephadex G-10 resin in deionized water according to the manufacturer's instructions.

  • Pack the column with the swollen resin.

  • Dissolve the semi-purified this compound in a small volume of deionized water.

  • Apply the sample to the top of the Sephadex G-10 column.

  • Elute the column with deionized water.

  • Collect fractions and monitor the elution profile using a UV spectrophotometer at 267 nm.[4]

  • Combine the fractions corresponding to the this compound peak.

  • Lyophilize (freeze-dry) the combined fractions to obtain pure this compound.

  • Confirm the purity of the final product using analytical HPLC and/or NMR spectroscopy.

Visualizations

Experimental Workflow for this compound Isolation

experimental_workflow start Start: Dried Fungal Biomass (e.g., Inocybe aeruginascens) extraction Solvent Extraction (Methanol/Water/Formic Acid) start->extraction crude_extract Crude Alkaloid Extract extraction->crude_extract silica_acid Silica Gel Chromatography (Acidic Mobile Phase) crude_extract->silica_acid fractions1 This compound-Enriched Fractions silica_acid->fractions1 silica_base Silica Gel Chromatography (Basic Mobile Phase) fractions1->silica_base fractions2 Further Purified Fractions silica_base->fractions2 sephadex Size-Exclusion Chromatography (Sephadex G-10) fractions2->sephadex pure_this compound Pure this compound sephadex->pure_this compound

Caption: Workflow for the isolation of pure this compound.

Simplified Biosynthetic Pathway of Psilocybin and this compound

biosynthesis_pathway tryptophan L-Tryptophan hydroxytryptamine 4-Hydroxytryptamine tryptophan->hydroxytryptamine Decarboxylation & Hydroxylation norbaeocystin Norbaeocystin (4-phosphoryloxy-N-tryptamine) hydroxytryptamine->norbaeocystin Phosphorylation (PsiK) baeocystin Baeocystin (4-phosphoryloxy-N-methyltryptamine) norbaeocystin->baeocystin Methylation (PsiM) psilocybin Psilocybin (4-phosphoryloxy-N,N-dimethyltryptamine) baeocystin->psilocybin Methylation (PsiM) This compound This compound (4-phosphoryloxy-N,N,N-trimethyltryptamine) psilocybin->this compound Methylation (Postulated)

Caption: Biosynthesis of psilocybin and related tryptamines.

References

Application Notes and Protocols for Aeruginascin in Serotonin Receptor Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aeruginascin (B3025662), a naturally occurring tryptamine (B22526) analog of psilocybin found in certain species of psychedelic mushrooms, and its putative active metabolite, 4-hydroxy-N,N,N-trimethyltryptamine (4-HO-TMT), have garnered interest for their unique pharmacological profile at serotonin (B10506) (5-HT) receptors.[1] Unlike psilocybin's active metabolite, psilocin, which is known to induce profound psychedelic effects primarily through the 5-HT2A receptor, this compound and 4-HO-TMT exhibit a distinct pattern of receptor interactions. Notably, this compound does not induce the head-twitch response (HTR) in rodents, a behavioral proxy for hallucinogenic potential in humans.[1] This suggests that this compound may offer a different therapeutic window, potentially devoid of the hallucinogenic effects associated with classical psychedelics.

These application notes provide a comprehensive overview of the use of this compound and 4-HO-TMT in serotonin receptor research, including their binding affinities, functional activities, and detailed protocols for key experimental assays.

Data Presentation

The following tables summarize the quantitative pharmacological data for 4-HO-TMT, the putative active metabolite of this compound, in comparison to the well-characterized psychedelics, psilocin and psilocybin.

Table 1: Serotonin Receptor Binding Affinities (Ki, nM)

Compound5-HT1A5-HT2A5-HT2B5-HT3
4-HO-TMT4,400[2]670.0[2]120.0[2]>10,000[2]
Psilocin567.4[2]107.2[2]4.6[2]>10,000[2]
Psilocybin>10,000[2]>10,000[2]98.7[2]>10,000[2]

Table 2: Functional Activity at 5-HT2A Receptor

CompoundAssayPotency (EC50)Efficacy (Emax)
4-HO-TMTCalcium MobilizationData suggests agonist activity, but specific EC50 not reported in the available literature. A full concentration-response curve has been generated in in-vitro calcium imaging studies.Data suggests agonist activity, but specific Emax not reported in the available literature.
4-HO-TMTβ-Arrestin RecruitmentNot reported in the available literatureNot reported in the available literature

Signaling Pathways and Experimental Workflows

Gq_Signaling_Pathway cluster_membrane Plasma Membrane 5HT2A 5-HT2A Receptor Gq Gq Protein 5HT2A->Gq Activation PLC Phospholipase C Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis Aeruginascin_Metabolite 4-HO-TMT Aeruginascin_Metabolite->5HT2A Agonist Binding IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response Ca2_release->Cellular_Response PKC_activation->Cellular_Response

5-HT2A Receptor Gq Signaling Pathway

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Assessment Binding_Assay Radioligand Binding Assay (Determine Ki) Functional_Assay Functional Assays (e.g., Calcium Mobilization) (Determine EC50, Emax) Data_Analysis Data Analysis and Pharmacological Profiling Binding_Assay->Data_Analysis HTR_Assay Head-Twitch Response (HTR) in Rodents Functional_Assay->HTR_Assay HTR_Assay->Data_Analysis Compound_Synthesis Synthesis of this compound or 4-HO-TMT Compound_Synthesis->Binding_Assay Compound_Synthesis->Functional_Assay

General Experimental Workflow

Experimental Protocols

Radioligand Binding Assay for Serotonin Receptors

This protocol is adapted from the NIMH Psychoactive Drug Screening Program (PDSP) protocol for determining the binding affinity (Ki) of a test compound.

Objective: To determine the equilibrium dissociation constant (Ki) of 4-HO-TMT for 5-HT1A, 5-HT2A, and 5-HT2B receptors.

Materials:

  • Receptor Source: Cell membranes from HEK293 cells stably expressing the human 5-HT1A, 5-HT2A, or 5-HT2B receptor.

  • Radioligands:

    • 5-HT1A: [³H]-8-OH-DPAT

    • 5-HT2A: [³H]-Ketanserin

    • 5-HT2B: [³H]-LSD

  • Non-specific Ligand: 10 µM of a high-affinity, non-labeled ligand for each receptor (e.g., Serotonin).

  • Test Compound: 4-HO-TMT dissolved in an appropriate vehicle (e.g., DMSO).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation vials and scintillation fluid.

  • Liquid scintillation counter.

  • Harvester.

Procedure:

  • Membrane Preparation: Thaw the frozen cell membrane pellets on ice and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µ g/well . Homogenize using a Polytron or similar device.

  • Assay Setup:

    • In a 96-well plate, add assay buffer to all wells.

    • Add the test compound (4-HO-TMT) in a range of concentrations (e.g., 0.1 nM to 100 µM) in triplicate.

    • For total binding wells, add vehicle instead of the test compound.

    • For non-specific binding wells, add the non-specific ligand at a final concentration of 10 µM.

    • Add the appropriate radioligand at a concentration near its Kd value.

    • Add the membrane preparation to all wells to initiate the binding reaction. The final assay volume is typically 200 µL.

  • Incubation: Incubate the plates at room temperature (or 37°C, depending on the receptor) for 60-120 minutes to reach equilibrium.

  • Harvesting: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis (e.g., sigmoidal dose-response curve).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

This protocol provides a general method for assessing the functional potency and efficacy of 4-HO-TMT at the 5-HT2A receptor, which is coupled to the Gq signaling pathway, leading to an increase in intracellular calcium.

Objective: To determine the EC50 and Emax of 4-HO-TMT for 5-HT2A receptor-mediated calcium mobilization.

Materials:

  • HEK293 or CHO cells stably expressing the human 5-HT2A receptor.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

  • Probenecid (B1678239) (to inhibit dye leakage).

  • Test Compound: 4-HO-TMT.

  • Reference Agonist: Serotonin (5-HT).

  • 96- or 384-well black, clear-bottom microplates.

  • Fluorescence plate reader with an injection system (e.g., FLIPR or FlexStation).

Procedure:

  • Cell Plating: Seed the 5-HT2A-expressing cells into the microplates at a density that will form a confluent monolayer on the day of the assay. Incubate overnight.

  • Dye Loading:

    • Prepare the calcium dye loading solution in assay buffer containing probenecid according to the manufacturer's instructions.

    • Remove the culture medium from the cells and add the dye loading solution.

    • Incubate the plate at 37°C for 60 minutes in the dark.

  • Compound Preparation: Prepare serial dilutions of 4-HO-TMT and the reference agonist (5-HT) in assay buffer.

  • Assay Measurement:

    • Place the plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (e.g., 37°C).

    • Establish a baseline fluorescence reading for each well.

    • Using the instrument's injector, add the different concentrations of 4-HO-TMT or 5-HT to the wells.

    • Immediately begin recording the fluorescence intensity over time (typically for 1-3 minutes) to capture the transient calcium response.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Subtract the baseline fluorescence from the peak fluorescence to get the change in fluorescence (ΔF).

    • Normalize the data to the maximal response produced by the reference agonist (5-HT) (Emax).

    • Plot the normalized response against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and Emax values for 4-HO-TMT.

Head-Twitch Response (HTR) in Mice

The head-twitch response is a rapid, rotational head movement in rodents that is a characteristic behavioral response to 5-HT2A receptor agonists and is used as a preclinical model to predict hallucinogenic potential in humans.

Objective: To assess the in vivo 5-HT2A receptor agonist activity of this compound and 4-HO-TMT by quantifying the head-twitch response in mice.

Materials:

  • Male C57BL/6J mice (8-12 weeks old).

  • Test Compounds: this compound and 4-HO-TMT.

  • Positive Control: Psilocybin or psilocin.

  • Vehicle (e.g., saline).

  • Observation chambers (e.g., clear Plexiglas cylinders).

  • Video recording equipment (optional, but recommended for accurate scoring).

Procedure:

  • Acclimation: Acclimate the mice to the observation chambers for at least 30 minutes before drug administration.

  • Drug Administration: Administer the test compounds (this compound or 4-HO-TMT), positive control, or vehicle via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. A range of doses should be tested.

  • Observation Period: Immediately after injection, place the mice back into their individual observation chambers. Record the number of head twitches for a defined period, typically 30-60 minutes. A head twitch is a rapid, convulsive-like, side-to-side movement of the head that is distinct from grooming or exploratory sniffing.

  • Scoring:

    • A trained observer, blind to the experimental conditions, should manually count the number of head twitches.

    • Alternatively, video recordings can be scored later, allowing for verification and more detailed analysis.

  • Data Analysis:

    • Calculate the mean number of head twitches for each treatment group.

    • Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the effects of the test compounds to the vehicle and positive control groups.

    • A significant increase in the number of head twitches compared to the vehicle group indicates 5-HT2A receptor agonist activity with potential hallucinogenic properties. Based on available data, this compound and 4-HO-TMT are not expected to induce a significant head-twitch response.[1]

References

Application Notes and Protocols for Investigating the Entourage Effect of Aeruginascin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for studying the potential entourage effect of aeruginascin (B3025662) when co-administered with psilocybin and other tryptamines found in psychoactive mushrooms. The protocols outlined below are intended to guide researchers in the systematic investigation of the synergistic or modulatory effects of this compound on the overall pharmacological and behavioral profile of psychedelic mushroom extracts.

Introduction

The "entourage effect" posits that the complex interplay of various compounds within a natural product can modulate the overall therapeutic and psychoactive effects, differing from the effects of the primary active compound alone.[1][2] In the context of psychedelic mushrooms, this suggests that minor alkaloids, such as this compound, may significantly influence the effects of the primary psychoactive component, psilocybin.[3] this compound (4-phosphoryloxy-N,N,N-trimethyltryptamine) is a structural analog of psilocybin found in certain species of psychoactive fungi.[4] Anecdotal evidence suggests that mushrooms containing this compound may produce a more euphoric and less dysphoric experience compared to those containing only psilocybin.[5][6]

These protocols provide a roadmap for the systematic in vitro and in vivo evaluation of this compound's contribution to the entourage effect, with a focus on receptor binding, blood-brain barrier permeability, and behavioral responses.

Quantification of Tryptamines in Mushroom Samples

Accurate quantification of this compound, psilocybin, psilocin, and other minor tryptamines is crucial for standardizing extracts and ensuring reproducible experimental results.

Protocol: Quantification by LC-MS/MS

This protocol is adapted from established methods for the analysis of tryptamines in fungal matrices.[7]

Objective: To accurately quantify the concentrations of this compound, psilocybin, psilocin, baeocystin, and norbaeocystin (B1244615) in dried mushroom material.

Materials:

  • Dried and powdered mushroom samples

  • Methanol (LC-MS grade)

  • 5% Acetic acid in methanol

  • Water (LC-MS grade)

  • Internal standards (e.g., Psilocybin-D4, Psilocin-D10)

  • Vortex mixer

  • Centrifuge

  • LC-MS/MS system with a C18 column

Procedure:

  • Weigh 50 mg of homogenized, dried mushroom powder.

  • Add 5 mL of 5% acetic acid in methanol.

  • Vortex for 30 minutes at 2500 rpm to extract the tryptamines.

  • Centrifuge the sample to pellet the solid material.

  • Transfer the supernatant to a clean tube.

  • Bring the volume to 10 mL with water.

  • Perform a 1000x dilution with water.

  • Spike the diluted sample with internal standards to a final concentration of 50 ng/mL.[8]

  • Analyze the sample using a validated LC-MS/MS method.

Data Presentation:

CompoundConcentration (mg/g dried mushroom)
PsilocybinInsert experimental data
PsilocinInsert experimental data
This compoundInsert experimental data
BaeocystinInsert experimental data
NorbaeocystinInsert experimental data
Table 1: Quantification of Tryptamines in Mushroom Samples.

In Vitro Characterization

Receptor Binding Affinity

The interaction of this compound and its active metabolite, 4-hydroxy-N,N,N-trimethyltryptamine (4-HO-TMT), with key serotonin (B10506) receptors is fundamental to understanding their pharmacological effects.

Protocol: Competitive Radioligand Binding Assay

This protocol is a generalized procedure for determining the binding affinity of test compounds to serotonin receptors.[9][10]

Objective: To determine the binding affinity (Ki) of this compound, 4-HO-TMT, psilocin, and combinations thereof at 5-HT1A, 5-HT2A, and 5-HT2B receptors.

Materials:

  • Cell membranes expressing the target human serotonin receptor subtype

  • Specific radioligand for the target receptor (e.g., [3H]Ketanserin for 5-HT2A)

  • Test compounds (this compound, 4-HO-TMT, psilocin) at various concentrations

  • Assay buffer

  • 96-well microfilter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add assay buffer, the test compound (or vehicle), and the radioligand.

  • Add the cell membrane preparation to initiate the binding reaction.

  • Incubate the plate to allow the binding to reach equilibrium.

  • Terminate the reaction by rapid filtration through the microfilter plates.

  • Wash the filters to remove unbound radioligand.

  • Measure the radioactivity of the filters using a scintillation counter.

  • Calculate the half-maximal inhibitory concentration (IC50) and convert it to the inhibition constant (Ki) using the Cheng-Prusoff equation.[9]

Data Presentation:

Compound(s)5-HT1A Ki (nM)5-HT2A Ki (nM)5-HT2B Ki (nM)
PsilocinInsert experimental dataInsert experimental dataInsert experimental data
4-HO-TMT4400[8]670[8]120[8]
Psilocybin567.4[8]107.2[8]4.6[8]
Psilocin + 4-HO-TMT (1:1)Insert experimental dataInsert experimental dataInsert experimental data
Table 2: Receptor Binding Affinities of Individual Compounds and Combinations.
Blood-Brain Barrier (BBB) Permeability

Assessing the ability of this compound and its metabolites to cross the BBB is critical for determining their potential central nervous system effects.

Protocol: In Vitro BBB Permeability Assay

This protocol utilizes a 3D cell culture model to assess the permeability of compounds across the BBB.[3][11]

Objective: To determine the apparent permeability coefficient (Papp) of this compound and 4-HO-TMT across an in vitro BBB model.

Materials:

  • 3D Blood-Brain Barrier cell culture model (e.g., co-culture of endothelial cells, astrocytes, and pericytes)

  • Test compounds (this compound, 4-HO-TMT)

  • Control compounds (e.g., caffeine (B1668208) as a high-permeability control, Lucifer Yellow as a low-permeability control)

  • LC-MS/MS for quantification

Procedure:

  • Culture the 3D BBB model until a stable barrier is formed, as measured by transendothelial electrical resistance (TEER).

  • Apply the test compounds and controls to the apical (blood) side of the model.

  • At various time points, collect samples from the basolateral (brain) side.

  • Quantify the concentration of the compounds in the collected samples using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp).

Data Presentation:

CompoundApparent Permeability (Papp) (cm/s)
Caffeine (Control)Insert experimental data
Lucifer Yellow (Control)Insert experimental data
This compoundInsert experimental data
4-HO-TMTInsert experimental data
Table 3: Blood-Brain Barrier Permeability of this compound and its Metabolite.

In Vivo Behavioral Assessment (Rodent Model)

Animal models are essential for investigating the behavioral effects of psychedelic compounds and their combinations.[5][6]

Head-Twitch Response (HTR)

The head-twitch response in rodents is a well-established behavioral proxy for 5-HT2A receptor activation and potential psychedelic activity.[5][12]

Protocol: Head-Twitch Response Assay

Objective: To quantify the number of head twitches induced by psilocybin alone versus psilocybin in combination with this compound.

Materials:

  • Male C57BL/6J mice

  • Psilocybin

  • This compound

  • Vehicle control (e.g., saline)

  • Observation chambers with video recording capabilities

Procedure:

  • Acclimate mice to the observation chambers.

  • Administer the test compounds (psilocybin alone, this compound alone, psilocybin + this compound, or vehicle) via intraperitoneal injection.

  • Record the behavior of the mice for a set period (e.g., 60 minutes) post-injection.

  • Blinded observers will score the number of head twitches from the video recordings.

Data Presentation:

Treatment GroupDose (mg/kg)Mean Head Twitches (± SEM)
VehicleN/AInsert experimental data
PsilocybinDose 1Insert experimental data
This compoundDose 2Insert experimental data
Psilocybin + this compoundDose 1 + Dose 2Insert experimental data
Table 4: Head-Twitch Response in Mice Following Administration of Test Compounds.

Signaling Pathways and Experimental Workflows

Diagrams

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Four_HO_TMT 4-HO-TMT This compound->Four_HO_TMT Metabolism Psilocybin Psilocybin Psilocin Psilocin Psilocybin->Psilocin Dephosphorylation HTR1A 5-HT1A G_protein G-protein Activation HTR1A->G_protein HTR2A 5-HT2A HTR2A->G_protein HTR2B 5-HT2B HTR2B->G_protein Second_Messengers Second Messengers (e.g., IP3, DAG, cAMP) G_protein->Second_Messengers Downstream_Effects Downstream Cellular Effects Second_Messengers->Downstream_Effects Psilocin->HTR2A Agonist Four_HO_TMT->HTR1A Weak Agonist Four_HO_TMT->HTR2A Weak Agonist Four_HO_TMT->HTR2B Agonist Experimental_Workflow cluster_sample_prep Sample Preparation cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Assays cluster_data_analysis Data Analysis Mushroom_Sample Mushroom Sample Extraction Tryptamine Extraction Mushroom_Sample->Extraction Quantification LC-MS/MS Quantification Extraction->Quantification Receptor_Binding Receptor Binding Assays Quantification->Receptor_Binding BBB_Permeability BBB Permeability Assay Quantification->BBB_Permeability Animal_Model Rodent Model Quantification->Animal_Model Data_Integration Data Integration Receptor_Binding->Data_Integration BBB_Permeability->Data_Integration HTR_Assay Head-Twitch Response Animal_Model->HTR_Assay Behavioral_Analysis Other Behavioral Assays HTR_Assay->Behavioral_Analysis Behavioral_Analysis->Data_Integration Synergy_Analysis Synergy/Antagonism Analysis Data_Integration->Synergy_Analysis Conclusion Conclusion on Entourage Effect Synergy_Analysis->Conclusion

References

proper storage and handling of aeruginascin samples

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Aeruginascin (B3025662)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (4-phosphoryloxy-N,N,N-trimethyltryptamine) is a naturally occurring tryptamine (B22526) analog of psilocybin found in certain species of psychoactive fungi, such as Inocybe aeruginascens and Psilocybe cubensis.[1][2] As a research chemical and a potential component in psychedelic drug development, understanding its stability, storage, and handling requirements is critical for ensuring experimental accuracy, reproducibility, and personnel safety. This compound is the N-trimethyl analogue of psilocybin and its pharmacology is an active area of research.[1] Its active metabolite, 4-hydroxy-N,N,N-trimethyltryptamine (4-HO-TMT), is believed to be responsible for its biological effects, which primarily involve interaction with serotonin (B10506) receptors.[3][4]

This document provides detailed protocols and notes on the proper storage, handling, and analysis of this compound samples in a laboratory setting. Due to the limited availability of quantitative stability data for pure this compound, some recommendations are extrapolated from data on its more extensively studied analog, psilocybin.

Storage and Stability

The stability of this compound is influenced by temperature, light, and the solvent system. As a phosphorylated tryptamine, it is significantly more stable than its dephosphorylated, active metabolite (4-HO-TMT).[5]

Solid-State Storage

For long-term storage, this compound should be stored as a solid (crystalline or amorphous powder) under the following conditions:

  • Temperature: ≤ -20°C is recommended for long-term stability.

  • Atmosphere: Store in an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

  • Light: Protect from light by using amber glass vials or by wrapping containers in aluminum foil.

  • Container: Use airtight, sealed containers to prevent moisture absorption.

Solution-Based Storage

Aqueous solutions of tryptamines are susceptible to degradation, particularly from light and oxidation.[6]

  • Solvent Choice: For analytical standards, methanol (B129727) or acetonitrile (B52724) are commonly used. If aqueous solutions are necessary, use deionized water and prepare fresh. A study on psilocybin found that solutions in a methanol/ammonium (B1175870) formate (B1220265) buffer were stable for at least seven days when protected from light.[7][8]

  • Temperature: Store solutions at ≤ -20°C. Avoid repeated freeze-thaw cycles.

  • Light and Air: As with the solid form, protect solutions from light and oxygen. Purging the solvent with an inert gas before dissolution and storing vials under an inert atmosphere can prolong stability.

  • Active Metabolite: The dephosphorylated, active forms of tryptamines, such as 4-HO-TMT, exhibit high rates of degradation even at reduced temperatures. It is strongly recommended to prepare these solutions fresh from the more stable prodrug form immediately before use.[5]

Quantitative Stability Data

Specific degradation kinetics for pure this compound are not widely published. The following table summarizes available qualitative and analog data.

CompoundMatrix/SolventConditionStability SummaryCitation
This compound Aqueous (mM conc.)Not Specified200-600 fold more stable than its dephosphorylated metabolite (4-HO-TMT).[5]
Psilocybin AqueousProtected from lightStable for up to 7 days.[7][8]
Psilocin AqueousProtected from lightStable for up to 7 days.[7][8]
Tryptamines P. cubensis biomassDried, Room Temp, DarkLowest rate of degradation compared to other storage methods.[9]
Tryptamines P. cubensis biomassFresh, -80°CHighest rate of degradation.[9]

Note: The stability of this compound in solution should be empirically determined for specific experimental conditions if precise quantification is required over extended periods.

Safety and Handling

This compound is a potent psychoactive compound and should be handled with appropriate safety precautions. It is classified as a Schedule I substance in some jurisdictions, and all acquisition, storage, and disposal must comply with local and federal regulations.[10][11]

Personal Protective Equipment (PPE)

The following PPE must be worn at all times when handling this compound:

  • Gloves: Nitrile gloves are required. Use double gloves when handling concentrated solutions or solid material.

  • Eye Protection: Chemical safety goggles with side shields.

  • Lab Coat: A fully buttoned lab coat.

  • Respiratory Protection: For procedures that may generate aerosols or when handling powders outside of a containment system, a respirator (e.g., N95 or higher) is recommended.[12]

Engineering Controls
  • Fume Hood: All weighing of powders and preparation of stock solutions should be performed in a certified chemical fume hood to prevent inhalation of airborne particles.[13]

  • Ventilation: Ensure the laboratory is well-ventilated.

General Handling Practices
  • Authorized Personnel: Access to this compound should be restricted to trained and authorized personnel only.[12]

  • Record Keeping: Meticulous records of substance weight, usage, and disposal are mandatory for controlled substances.[11]

  • Spill Procedures: Have a spill kit ready. For small spills, absorb the material with an inert absorbent, decontaminate the area with a suitable cleaning agent, and dispose of all materials as hazardous waste.

  • Working Alone: Avoid handling highly potent compounds like this compound when working alone in the laboratory.[13]

Disposal

Disposal of this compound and any contaminated materials must follow strict guidelines for controlled substances and hazardous chemical waste. Do not dispose of down the sink or in regular trash. [13][14]

  • Expired/Unwanted Stock: Unused or expired this compound must be transferred to a licensed reverse distributor for destruction. Contact your institution's Environmental Health & Safety (EHS) department to arrange for pickup.[14][15]

  • Recoverable Waste: Small amounts of recoverable waste (e.g., unused solution in a syringe) should be rendered non-retrievable. This can be achieved using a commercial chemical destruction kit (e.g., Rx Destroyer™) or by following an EHS-approved chemical degradation protocol. The process must be witnessed and documented.[14]

  • Non-Recoverable Waste: Empty vials and containers with only trace residues that cannot be recovered may be disposed of in a designated biohazard sharps container.[14]

Experimental Protocols

Protocol for Preparation of a 1 mg/mL Stock Solution
  • Pre-Weighing: Allow the sealed container of solid this compound to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: In a chemical fume hood, accurately weigh the desired amount (e.g., 1.0 mg) of this compound powder onto a weigh boat using a calibrated analytical balance.

  • Transfer: Carefully transfer the powder to a volumetric flask of the appropriate size (e.g., 1.0 mL).

  • Dissolution: Add a small amount of the chosen solvent (e.g., HPLC-grade methanol) to the flask and sonicate for 5 minutes to ensure complete dissolution.[16]

  • Dilution to Volume: Once dissolved, carefully add the solvent to the flask until the bottom of the meniscus touches the calibration mark.

  • Mixing: Cap the flask and invert it 15-20 times to ensure the solution is homogenous.

  • Storage: Transfer the solution to a labeled, amber glass vial, purge with inert gas if possible, seal tightly, and store at ≤ -20°C.

Protocol for Quantitative Analysis by HPLC (Adapted from Psilocybin Methods)

This protocol provides a starting point for method development. Parameters such as gradient, flow rate, and column choice may require optimization.

  • Instrumentation: An HPLC system with UV or MS/MS detection.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is a common choice for tryptamine analysis.

  • Mobile Phase A: Deionized water with 0.1% formic acid or 10 mM ammonium formate.

  • Mobile Phase B: Acetonitrile or Methanol.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Injection Volume: 5 µL.[17]

  • Detection:

    • UV: Monitor at approximately 220 nm and 269 nm.[7][17]

    • MS/MS: Use electrospray ionization (ESI) in positive mode. Specific parent/daughter ion transitions for this compound would need to be determined.

  • Procedure:

    • Prepare a calibration curve using a series of dilutions from the stock solution.

    • Prepare unknown samples, ensuring the final concentration is within the range of the calibration curve.

    • Equilibrate the HPLC column with the initial mobile phase conditions for at least 15-20 minutes.

    • Inject standards and samples.

    • Integrate the peak area for this compound and quantify using the calibration curve.

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_disposal Waste Disposal receive Receive & Log This compound Sample store Store Solid at <= -20°C (Dark, Inert Atm.) receive->store weigh Weigh Solid in Fume Hood store->weigh Equilibrate to RT dissolve Dissolve in Solvent (e.g., Methanol) weigh->dissolve waste Collect Waste (Tips, Vials, Solvents) weigh->waste stock Prepare Stock Solution (e.g., 1 mg/mL) dissolve->stock dissolve->waste aliquot Create & Store Aliquots at <= -20°C stock->aliquot stock->waste standards Prepare Calibration Standards aliquot->standards hplc HPLC or LC-MS/MS Analysis aliquot->hplc Analyze Sample aliquot->waste standards->hplc quantify Quantify Concentration hplc->quantify hplc->waste dispose Dispose via EHS Approved Controlled Substance Protocol waste->dispose

Caption: General laboratory workflow for handling and analyzing this compound samples.

Simplified 5-HT₂ₐ Receptor Signaling Pathway

G cluster_membrane Cell Membrane cluster_gq Gq Pathway (Psychedelic Effects) cluster_arrestin β-Arrestin Pathway (Receptor Regulation) receptor 5-HT₂ₐ Receptor gq Gαq/11 receptor->gq arrestin β-Arrestin 2 receptor->arrestin agonist This compound (via 4-HO-TMT) agonist->receptor plc Phospholipase C (PLC) gq->plc pip2 PIP₂ plc->pip2 hydrolyzes ip3 IP₃ pip2->ip3 dag DAG pip2->dag ca ↑ Intracellular Ca²⁺ ip3->ca pkc Protein Kinase C (PKC) dag->pkc erk ERK Activation arrestin->erk internalization Receptor Internalization arrestin->internalization

Caption: Key signaling pathways activated by the 5-HT₂ₐ receptor.

References

Application Notes and Protocols for the Synthesis and Pharmacological Testing of 4-Hydroxy-N,N-trimethyltryptamine (4-HO-TMT)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and pharmacological evaluation of 4-hydroxy-N,N-trimethyltryptamine (4-HO-TMT), a psychoactive compound of interest for its potential therapeutic applications. This document outlines detailed protocols for its chemical synthesis, purification, and characterization, as well as methodologies for assessing its interaction with key serotonin (B10506) receptors.

Introduction

4-hydroxy-N,N-trimethyltryptamine (4-HO-TMT) is a tryptamine (B22526) derivative and the putative active metabolite of aeruginascin, a compound found in certain species of psychedelic mushrooms.[1] Structurally related to psilocin (4-HO-DMT), 4-HO-TMT is a subject of growing interest in neuropharmacology due to its potential to modulate serotonergic systems.[2] Understanding its synthesis and pharmacological profile is crucial for elucidating its mechanism of action and exploring its therapeutic potential.

This document provides detailed protocols for the synthesis of 4-HO-TMT iodide from its prodrug, 4-acetoxy-N,N,N-trimethyltryptammonium (4-AcO-TMT) iodide, which is in turn synthesized from 4-acetoxy-N,N-dimethyltryptamine (4-AcO-DMT).[1][3] Furthermore, it details the experimental procedures for characterizing the binding affinity and functional activity of 4-HO-TMT at key serotonin receptors, namely 5-HT1A, 5-HT2A, and 5-HT2B, through radioligand displacement assays and calcium mobilization assays.

Data Presentation

Synthesis Yields
StepStarting MaterialProductYield (%)
1. Methylation4-AcO-DMT Fumarate (B1241708)4-AcO-TMT Iodide53
2. Hydrolysis4-AcO-TMT Iodide4-HO-TMT Iodide60
Receptor Binding Affinities (Ki)
Compound5-HT1A (nM)5-HT2A (nM)5-HT2B (nM)5-HT3 (nM)
4-HO-TMT 4400670120>10,000
Psilocin567.4107.24.6>10,000
Psilocybin>10,000>10,00098.7>10,000

Data sourced from Chadeayne et al., 2020.[1]

Functional Activity (EC50)
Compound5-HT2A Receptor (nM)
4-HO-TMT 6,800
Psilocin21

Data sourced from Wikipedia, citing a further study.[2]

Experimental Protocols

Protocol 1: Synthesis of 4-HO-TMT Iodide

This protocol describes a two-step synthesis of 4-HO-TMT iodide, starting from 4-AcO-DMT fumarate.

Step 1: Synthesis of 4-acetoxy-N,N,N-trimethyltryptammonium (4-AcO-TMT) Iodide

  • Materials:

  • Procedure:

    • Dissolve 4-AcO-DMT fumarate in methanol.

    • Add an excess of iodomethane to the solution.

    • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure to yield 4-AcO-TMT iodide.

    • The reported yield for this step is approximately 53%.[1]

Step 2: Synthesis of 4-hydroxy-N,N,N-trimethyltryptamine (4-HO-TMT) Iodide

  • Materials:

    • 4-AcO-TMT iodide

    • Aqueous acetic acid

    • Methanol (for recrystallization)

  • Procedure:

    • Dissolve the 4-AcO-TMT iodide obtained from Step 1 in aqueous acetic acid.

    • Heat the solution to facilitate hydrolysis of the acetate (B1210297) group.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the crude 4-HO-TMT iodide by recrystallization from a methanolic solution.[1]

    • The reported yield for this step is approximately 60%.[1]

Characterization: The identity and purity of the synthesized 4-HO-TMT iodide should be confirmed by:

  • Nuclear Magnetic Resonance (NMR) spectroscopy: To confirm the chemical structure.

  • Elemental Analysis: To determine the elemental composition and confirm purity.[4]

Protocol 2: Radioligand Displacement Assay for Serotonin Receptors

This protocol is for determining the binding affinity (Ki) of 4-HO-TMT for 5-HT1A, 5-HT2A, and 5-HT2B receptors.

  • Materials:

    • Cell membranes expressing the human serotonin receptor of interest (5-HT1A, 5-HT2A, or 5-HT2B).

    • Radioligands:

      • [³H]-8-OH-DPAT for 5-HT1A

      • [³H]-Ketanserin for 5-HT2A

      • [³H]-LSD for 5-HT2B

    • 4-HO-TMT iodide (test compound)

    • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4)

    • 96-well filter plates

    • Scintillation counter

  • Procedure:

    • Prepare a series of dilutions of 4-HO-TMT iodide.

    • In a 96-well plate, add the cell membranes, the appropriate radioligand at a concentration near its Kd, and the diluted 4-HO-TMT.

    • For total binding wells, add buffer instead of the test compound. For non-specific binding wells, add a high concentration of a known non-radioactive ligand for the respective receptor.

    • Incubate the plate to allow binding to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer to remove unbound radioligand.

    • Allow the filters to dry, then add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the 4-HO-TMT concentration.

    • Determine the IC50 value (the concentration of 4-HO-TMT that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 3: Calcium Mobilization Assay for 5-HT2A Receptor Activation

This protocol measures the functional activity of 4-HO-TMT at the 5-HT2A receptor, which is coupled to the Gq/11 signaling pathway, leading to an increase in intracellular calcium.

  • Materials:

    • HEK293 cells (or another suitable cell line) stably expressing the human 5-HT2A receptor.

    • Fluo-4 AM calcium indicator dye.

    • Pluronic F-127

    • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

    • 4-HO-TMT iodide (test compound)

    • A known 5-HT2A agonist (e.g., serotonin) as a positive control.

    • A fluorescence microplate reader with automated injection capabilities.

  • Procedure:

    • Cell Plating: Seed the 5-HT2A-expressing cells into a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

    • Dye Loading:

      • Prepare a Fluo-4 AM loading solution in HBSS containing Pluronic F-127.

      • Remove the culture medium from the cells and add the Fluo-4 AM loading solution.

      • Incubate the plate in the dark at 37°C for 1 hour, followed by 30 minutes at room temperature.

    • Assay:

      • Wash the cells with HBSS to remove excess dye.

      • Place the plate in the fluorescence microplate reader.

      • Establish a baseline fluorescence reading (excitation ~490 nm, emission ~525 nm).

      • Inject the diluted 4-HO-TMT or control compounds into the wells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

    • Plot the peak fluorescence response against the logarithm of the 4-HO-TMT concentration.

    • Determine the EC50 value (the concentration of 4-HO-TMT that produces 50% of the maximal response) from the dose-response curve.

    • The maximal response (Emax) can be expressed as a percentage of the response to a saturating concentration of a full agonist like serotonin.

Mandatory Visualizations

Synthesis_Workflow 4-AcO-DMT Fumarate 4-AcO-DMT Fumarate Step 1:\nMethylation Step 1: Methylation 4-AcO-DMT Fumarate->Step 1:\nMethylation Iodomethane, MeOH 4-AcO-TMT Iodide 4-AcO-TMT Iodide Step 1:\nMethylation->4-AcO-TMT Iodide Yield: 53% Step 2:\nHydrolysis Step 2: Hydrolysis 4-AcO-TMT Iodide->Step 2:\nHydrolysis Aqueous Acetic Acid 4-HO-TMT Iodide 4-HO-TMT Iodide Step 2:\nHydrolysis->4-HO-TMT Iodide Yield: 60% Purification\n(Recrystallization) Purification (Recrystallization) 4-HO-TMT Iodide->Purification\n(Recrystallization) Characterization\n(NMR, Elemental Analysis) Characterization (NMR, Elemental Analysis) Purification\n(Recrystallization)->Characterization\n(NMR, Elemental Analysis)

Caption: Synthesis workflow for 4-HO-TMT iodide.

Pharmacological_Testing_Workflow cluster_synthesis Synthesis & Purification cluster_testing Pharmacological Testing Synthesized\n4-HO-TMT Iodide Synthesized 4-HO-TMT Iodide Radioligand\nDisplacement Assay Radioligand Displacement Assay Synthesized\n4-HO-TMT Iodide->Radioligand\nDisplacement Assay Calcium\nMobilization Assay Calcium Mobilization Assay Synthesized\n4-HO-TMT Iodide->Calcium\nMobilization Assay Binding Affinity (Ki)\nat 5-HT1A, 5-HT2A, 5-HT2B Binding Affinity (Ki) at 5-HT1A, 5-HT2A, 5-HT2B Radioligand\nDisplacement Assay->Binding Affinity (Ki)\nat 5-HT1A, 5-HT2A, 5-HT2B Functional Activity (EC50)\nat 5-HT2A Functional Activity (EC50) at 5-HT2A Calcium\nMobilization Assay->Functional Activity (EC50)\nat 5-HT2A

Caption: Experimental workflow for pharmacological testing.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol 5-HT2A/2B Receptor 5-HT2A/2B Receptor Gq/11 Protein Gq/11 Protein 5-HT2A/2B Receptor->Gq/11 Protein activates PLC PLC Gq/11 Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ release Ca2+ release IP3->Ca2+ release triggers PKC PKC DAG->PKC activates Cellular Response Cellular Response PKC->Cellular Response Ca2+ release->Cellular Response 4-HO-TMT 4-HO-TMT 4-HO-TMT->5-HT2A/2B Receptor binds

Caption: 5-HT2A/2B receptor Gq/11 signaling pathway.

Gi_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol 5-HT1A Receptor 5-HT1A Receptor Gi/o Protein Gi/o Protein 5-HT1A Receptor->Gi/o Protein activates Adenylyl Cyclase Adenylyl Cyclase Gi/o Protein->Adenylyl Cyclase inhibits ATP ATP Adenylyl Cyclase->ATP converts cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA activates Cellular Response Cellular Response PKA->Cellular Response 4-HO-TMT 4-HO-TMT 4-HO-TMT->5-HT1A Receptor binds

Caption: 5-HT1A receptor Gi/o signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Improving Aeruginascin Yield from Natural Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of aeruginascin (B3025662) from natural sources.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its extraction of interest?

A1: this compound (4-phosphoryloxy-N,N,N-trimethyltryptamine) is a tryptamine (B22526) alkaloid and a structural analog of psilocybin.[1][2] It is of scientific interest due to its presence in certain psychoactive mushrooms and its potential to modulate the pharmacological effects of psilocybin, possibly contributing to more euphoric experiences as anecdotal evidence suggests.[2][3] Further research into its bioactivity and therapeutic potential requires efficient extraction and purification methods.

Q2: Which fungal species are known to contain this compound?

A2: this compound was first identified in Inocybe aeruginascens.[4] It has also been detected in other species, including Pholiotina cyanopus and Psilocybe cubensis.[2] The concentration of this compound can be comparable to that of psilocybin and baeocystin (B1212335) in I. aeruginascens.[3]

Q3: What are the key chemical properties of this compound to consider during extraction?

A3: this compound is a quaternary ammonium (B1175870) compound, which gives it a permanent positive charge and makes it more polar than psilocybin.[1] This higher polarity influences its solubility in different solvents. It is an indole (B1671886) alkaloid, and its stability can be affected by factors such as pH, temperature, and light exposure, similar to other tryptamines.[5][6]

Q4: What is the general workflow for extracting this compound from fungal biomass?

A4: A general workflow for this compound extraction involves sample preparation (drying and grinding the fungal material), extraction with a polar solvent, purification of the crude extract, and quantification of the final product. A more detailed experimental workflow is provided below.

Experimental Protocols

Detailed Methodology for this compound Extraction from Inocybe aeruginascens

This protocol is adapted from the methodology described for the isolation of this compound.[7]

1. Sample Preparation:

  • Lyophilize (freeze-dry) fresh fungal fruiting bodies to preserve the integrity of the alkaloids.
  • Grind the dried mushrooms into a fine powder to increase the surface area for efficient extraction.

2. Extraction:

  • Perform a sequential extraction with solvents of increasing polarity to remove non-polar compounds.
  • Begin with a non-polar solvent like cyclohexane (B81311) to remove lipids.
  • Follow with a medium-polarity solvent such as ethyl acetate.
  • The primary extraction of this compound is achieved using a polar solvent system. A mixture of methanol (B129727), water, and a small amount of acid (e.g., formic acid) in a ratio of 80:20:0.2 (v/v/v) has been shown to be effective.[7]
  • Macerate the fungal powder in the polar solvent mixture. Mechanical agitation, such as vortexing, can increase the extraction efficiency of tryptamines by up to 40%.[6][8]

3. Purification:

  • Initial Cleanup: Pass the polar extract through a short silica (B1680970) gel column to remove highly polar impurities.
  • Column Chromatography: Further separation can be achieved using column chromatography on silica gel with a mobile phase of methanol/water/formic acid (80:20:0.2 v/v/v) or methanol/water/ammonia (70:30:0.2 v/v/v).[7]
  • Size-Exclusion Chromatography: For higher purity, employ size-exclusion chromatography on a Sephadex G-10 column using water as the eluent.[7]

4. Quantification:

  • Analyze the purified fractions using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) for accurate identification and quantification of this compound.[3]

Troubleshooting Guides

Symptom Possible Cause Troubleshooting Steps
Low this compound Yield Inefficient Cell Lysis Ensure the fungal material is thoroughly dried and ground to a fine, homogenous powder.
Suboptimal Solvent Choice This compound's quaternary ammonium structure makes it highly polar. Use highly polar solvents like methanol or ethanol, potentially with the addition of a small amount of acid (e.g., acetic or formic acid) to improve solubility and stability.[5]
Incomplete Extraction Increase the solvent-to-solid ratio and the extraction time. Perform multiple rounds of extraction on the same fungal material and pool the extracts.
Degradation of this compound Avoid high temperatures during extraction and drying, as tryptamines can degrade.[6] Perform extractions under low light conditions to prevent photodegradation. Acidifying the extraction solvent can also help stabilize tryptamine alkaloids.
Co-extraction of Impurities Broad Solvent Specificity Employ a pre-extraction step with a non-polar solvent (e.g., hexane (B92381) or cyclohexane) to remove lipids and other non-polar compounds before the main extraction.
Insufficient Purification Optimize the column chromatography steps. Consider using different stationary phases or gradient elution. For quaternary ammonium alkaloids, pH-zone-refining counter-current chromatography can be an effective purification technique.[9][10]
Difficulty in Separating this compound from other Tryptamines Similar Chemical Properties High-resolution analytical techniques are crucial. Utilize a validated HPLC-MS method with a suitable column and mobile phase gradient for optimal separation of tryptamine analogs.[11]

Data Presentation

Table 1: Quantitative Data on this compound Content in Fungal Species

Fungal Species Part of Mushroom This compound Content (% dry weight) Reference
Inocybe aeruginascensFruiting BodyIn the same order of magnitude as psilocybin and baeocystin[3]
Inocybe corydalinaBasidiocarpUp to 0.30%[3]
Psilocybe cubensisCaps~0.01%[8]
Psilocybe cubensisStipes<0.01%[8]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis start Fresh Fungal Material freeze_dry Lyophilization start->freeze_dry grind Grinding freeze_dry->grind pre_extraction Pre-extraction (Non-polar solvent) grind->pre_extraction main_extraction Main Extraction (Polar solvent) pre_extraction->main_extraction silica_column Silica Gel Column main_extraction->silica_column size_exclusion Size-Exclusion Chromatography silica_column->size_exclusion hplc_ms HPLC-MS Analysis size_exclusion->hplc_ms end Pure this compound hplc_ms->end

Caption: Experimental workflow for the extraction and purification of this compound.

biosynthesis_pathway tryptophan L-Tryptophan tryptamine Tryptamine tryptophan->tryptamine PsiD (Decarboxylation) hydroxytryptamine 4-Hydroxytryptamine tryptamine->hydroxytryptamine PsiH (Hydroxylation) norbaeocystin Norbaeocystin hydroxytryptamine->norbaeocystin PsiK (Phosphorylation) baeocystin Baeocystin norbaeocystin->baeocystin PsiM (Methylation) psilocybin Psilocybin baeocystin->psilocybin PsiM (Methylation) This compound This compound psilocybin->this compound Putative Methyltransferase (Methylation)

Caption: Simplified biosynthetic pathway of psilocybin and the formation of this compound.

References

overcoming aeruginascin's blood-brain barrier limitations in studies

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Aeruginascin (B3025662) CNS Delivery

Welcome to the technical support center for researchers investigating this compound and its delivery across the blood-brain barrier (BBB). This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to address common challenges in preclinical studies.

Frequently Asked Questions (FAQs)

Q1: Why is this compound expected to have poor blood-brain barrier permeability?

A1: this compound's chemical structure is the primary reason for its limited ability to cross the BBB. It is a quaternary ammonium (B1175870) compound, meaning it possesses a permanent positive charge due to the trimethylammonium group.[1][2][3] This charge significantly increases its polarity and hydrophilicity, making it difficult to passively diffuse across the lipophilic cell membranes of the brain endothelial cells that form the BBB.[4][5] Studies using in vitro BBB models (bilipid membranes) have shown that neither this compound nor its dephosphorylated metabolite, 4-HO-TMT, effectively permeates this barrier.[4][5]

Q2: What is the active metabolite of this compound and does it cross the BBB?

A2: The putative active metabolite of this compound is 4-hydroxy-N,N,N-trimethyltryptamine (4-HO-TMT), which is formed by the dephosphorylation of this compound in the body.[2][6][7] Like its parent compound, 4-HO-TMT is also a quaternary ammonium salt and is therefore not expected to cross the BBB efficiently.[2][4] While 4-HO-TMT shows significant binding affinity for serotonin (B10506) receptors, particularly 5-HT2A, its therapeutic potential for central nervous system (CNS) targets is limited by its poor brain penetrance.[2][8][9]

Q3: What are the main strategies being explored to deliver compounds like this compound to the brain?

A3: Several innovative strategies are available to enhance the delivery of therapeutics across the BBB.[10][11] For a charged, polar molecule like this compound, the most promising approaches fall into three main categories:

  • Invasive Methods: Direct intra-cerebral or intra-ventricular administration, which bypasses the BBB entirely.

  • Transient BBB Disruption: Non-invasive techniques like focused ultrasound (FUS) combined with microbubbles can temporarily and locally open the BBB to allow drug entry.[12][13][14]

  • Advanced Drug Delivery Systems: Encapsulating the drug in nanocarriers (e.g., liposomes, polymeric nanoparticles) can facilitate transport across the BBB.[15][16][17][18] These nanoparticles can be further modified with ligands to target specific receptors on brain endothelial cells, enhancing uptake via receptor-mediated transcytosis.[19][20]

Troubleshooting Experimental Challenges

Issue 1: Low or undetectable levels of this compound/4-HO-TMT in brain homogenate post-systemic administration.

  • Possible Cause 1: Inherent BBB impermeability.

    • Troubleshooting Step: Confirm the compound's low permeability using an in vitro BBB model. A common and reliable model uses a co-culture of primary brain endothelial cells with astrocytes and pericytes on a Transwell insert.[21][22] Measure the apparent permeability coefficient (Papp) and compare it to high-permeability (e.g., diazepam) and low-permeability (e.g., sucrose) controls.

  • Possible Cause 2: Rapid peripheral metabolism or clearance.

    • Troubleshooting Step: Perform pharmacokinetic studies to determine the plasma concentration and half-life of this compound after intravenous or intraperitoneal administration. A short half-life may prevent sufficient concentrations from reaching the BBB. Analysis can be done via LC-MS/MS.[23]

  • Possible Cause 3: Analytical method lacks sensitivity.

    • Troubleshooting Step: Validate your LC-MS/MS method for quantifying tryptamines in brain tissue.[24] Ensure the limit of detection (LOD) and limit of quantification (LOQ) are sufficient for expected low concentrations.[25] Use an appropriate internal standard for accurate quantification.

Issue 2: Inconsistent results with nanoparticle-based delivery systems.

  • Possible Cause 1: Poor nanoparticle stability or drug encapsulation efficiency.

    • Troubleshooting Step: Characterize your nanoparticle formulation thoroughly. Measure particle size, polydispersity index (PDI), and zeta potential. Quantify the drug loading and encapsulation efficiency using techniques like HPLC after nanoparticle disruption.

  • Possible Cause 2: Insufficient targeting or uptake by brain endothelial cells.

    • Troubleshooting Step: If using targeted nanoparticles (e.g., with transferrin ligands), confirm receptor expression on your in vitro BBB model cells.[19] Use fluorescently labeled nanoparticles to visualize uptake via confocal microscopy.

  • Possible Cause 3: Nanoparticle characteristics are not optimal for BBB transit.

    • Troubleshooting Step: Nanoparticle size is critical; particles should ideally be under 100 nm for effective CNS delivery.[26] Surface charge also plays a role; neutral or slightly negatively charged particles often show reduced non-specific uptake and longer circulation times. Optimize formulation parameters based on these principles.[17]

Issue 3: Variable efficacy with focused ultrasound (FUS)-mediated BBB opening.

  • Possible Cause 1: Suboptimal FUS parameters.

    • Troubleshooting Step: Titrate FUS parameters (pressure, frequency, pulse duration, duty cycle) in combination with microbubble concentration. Use a contrast-enhanced MRI to confirm the location and extent of BBB opening in real-time.[27]

  • Possible Cause 2: Timing of drug administration is not synchronized with BBB opening.

    • Troubleshooting Step: The BBB opening induced by FUS is transient, typically resolving within 24 hours.[13] Administer this compound intravenously immediately after microbubble injection and during the FUS procedure to ensure peak plasma concentration coincides with maximal BBB permeability.[14]

Data and Methodologies

Table 1: Comparative Binding Affinities (Ki, nM) of 4-HO-TMT and Psilocin
Compound5-HT1A5-HT2A5-HT2B5-HT3
4-HO-TMT 4400670120>10,000
Psilocin 567.4107.24.6No Data

Data summarized from Chue et al., 2022 and Sherwood et al., 2020.[2][7] This table highlights that while 4-HO-TMT binds to the primary psychedelic target (5-HT2A), its affinity is several-fold lower than that of psilocin.[2]

Experimental Protocols

Protocol 1: In Vitro BBB Permeability Assay (Transwell Model)

This protocol provides a method to assess the permeability of a test compound across a cellular model of the blood-brain barrier.

  • Cell Culture:

    • Culture primary porcine brain endothelial cells (pBECs) on the apical side of a collagen-coated, microporous Transwell insert (0.4 µm pore size).[21][28]

    • Culture primary rat astrocytes on the basolateral side of the well.

    • Maintain the co-culture for 5-7 days until a high transendothelial electrical resistance (TEER) is achieved (>800 Ω·cm²), indicating tight junction formation.[22][29]

  • Permeability Assay:

    • Replace the medium in both apical (blood side) and basolateral (brain side) compartments with a transport buffer (e.g., Hanks' Balanced Salt Solution).

    • Add the test compound (e.g., 10 µM this compound) and a low-permeability marker (e.g., ¹⁴C-sucrose) to the apical chamber.

    • At specified time points (e.g., 15, 30, 60, 120 minutes), take samples from the basolateral chamber.

    • Immediately replace the sampled volume with fresh transport buffer.

  • Quantification and Analysis:

    • Analyze the concentration of the test compound in the basolateral samples using a validated LC-MS/MS method.[23][24]

    • Quantify the ¹⁴C-sucrose using liquid scintillation counting.

    • Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀)

      • dQ/dt = rate of compound appearance in the basolateral chamber

      • A = surface area of the Transwell membrane

      • C₀ = initial concentration in the apical chamber

Protocol 2: Quantification of Tryptamines in Brain Tissue via LC-MS/MS

This protocol outlines a general procedure for extracting and quantifying tryptamines from rodent brain tissue.

  • Sample Preparation:

    • Harvest brain tissue and immediately flash-freeze in liquid nitrogen.

    • Weigh the frozen tissue and homogenize in 4 volumes of ice-cold 0.1 M perchloric acid containing an appropriate internal standard (e.g., DMT-d4).

    • Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.

  • Extraction:

    • Collect the supernatant. For tryptamines, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to clean up the sample and concentrate the analytes.[30][31]

    • Evaporate the final solvent to dryness under a stream of nitrogen and reconstitute in the mobile phase.

  • LC-MS/MS Analysis:

    • Chromatography: Use a C18 reversed-phase column with a gradient elution (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific parent-to-daughter ion transitions for each analyte and the internal standard using Multiple Reaction Monitoring (MRM).[23][25]

  • Calibration and Quantification:

    • Prepare a calibration curve using standard solutions of known concentrations in a matrix-matched sample (e.g., brain homogenate from a control animal).

    • Calculate the concentration of the analyte in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizations

Signaling Pathway

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor 5-HT2A Receptor Gq Gq/11 Receptor->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release (from ER) IP3->Ca Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Effects PKC->Downstream Ca->Downstream This compound This compound / 4-HO-TMT (Extracellular Ligand) This compound->Receptor Binds

Canonical 5-HT2A receptor Gq-coupled signaling pathway activated by agonists.[32][33][34][35]

Experimental Workflow

G cluster_validation Validation Pipeline start Goal: Deliver this compound to CNS strategy Select Delivery Strategy start->strategy nano Nanoparticle Encapsulation strategy->nano Chemical fus Focused Ultrasound (FUS) strategy->fus Physical prodrug Prodrug Synthesis (Hypothetical) strategy->prodrug Structural invitro In Vitro BBB Model (e.g., Transwell Assay) nano->invitro fus->invitro prodrug->invitro invivo In Vivo Administration (Rodent Model) invitro->invivo pk Pharmacokinetics (Plasma & Brain Samples) invivo->pk pd Pharmacodynamic Readout (e.g., Receptor Occupancy) invivo->pd quantify LC-MS/MS Quantification pk->quantify outcome Outcome Assessment quantify->outcome pd->outcome success Successful CNS Delivery outcome->success Target Concentration Achieved fail Optimization Required outcome->fail Below Target Threshold fail->strategy Re-evaluate

Decision workflow for developing and validating a CNS delivery strategy for this compound.

References

Aeruginascin Solution Stability & Troubleshooting Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for aeruginascin (B3025662). This resource is designed for researchers, scientists, and drug development professionals to address the challenges associated with the instability of this compound in solution. Due to the limited specific stability data for this compound, information from its close structural analog, psilocybin, and its active metabolite, psilocin, is used as a proxy to provide guidance.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in solution a critical issue?

This compound (4-phosphoryloxy-N,N,N-trimethyltryptamine) is a naturally occurring tryptamine (B22526) analog of psilocybin found in certain mushroom species like Inocybe aeruginascens.[1] For accurate and reproducible experimental results in pharmacological and clinical research, maintaining the concentration and purity of the active compound in solution is paramount. Degradation can lead to a loss of potency and the formation of unknown impurities, confounding experimental outcomes.

Q2: What are the primary factors that cause this compound to degrade in solution?

While direct studies on this compound are scarce, the instability of related tryptamines like psilocin, the active metabolite of psilocybin, is well-documented. The primary degradation factors are:

  • Oxidation: The hydroxyl group on the indole (B1671886) ring of psilocin (and presumably the dephosphorylated metabolite of this compound) is highly susceptible to oxidation, which is accelerated by the presence of oxygen and metal ions (e.g., Fe³⁺).[2] This oxidation often results in the formation of colored degradation products.[2]

  • pH: The acidic environment of the stomach rapidly dephosphorylates psilocybin to psilocin.[3] Similar enzymatic or pH-dependent dephosphorylation can occur in prepared solutions, converting this compound to its more unstable 4-hydroxy metabolite.

  • Temperature: Elevated temperatures can significantly accelerate the rate of chemical degradation.[4][5] Studies on mushroom biomass show that heating above 100°C causes significant degradation of phosphorylated tryptamines.[5]

  • Light: Tryptamine alkaloids are known to be photosensitive.[6] Exposure to light, particularly UV light, can provide the energy needed to initiate degradation reactions.[5]

Q3: What are the visible signs of this compound solution degradation?

Based on observations of the related compound psilocin, a primary sign of degradation is a change in the solution's color.[2] Oxidation of the 4-hydroxy tryptamine structure often leads to the formation of bluish or dark black products.[2] Any precipitate or haziness that develops over time in a previously clear solution can also indicate degradation or loss of solubility.

Q4: Can stability data for psilocybin be applied to this compound?

Yes, with caution. This compound is a trimethylammonium analogue of psilocybin.[1] Both are 4-phosphoryloxy tryptamines and are considered prodrugs that are dephosphorylated to their active, 4-hydroxy forms.[7][8][9][10][11][12] The stability of the phosphate (B84403) group and the subsequent stability of the resulting 4-hydroxy metabolite are likely to be very similar. Therefore, stability studies on psilocybin and psilocin provide the best currently available model for understanding and predicting the behavior of this compound in solution.

Troubleshooting Guide

Problem: My this compound solution has turned blue/dark brown.

  • Likely Cause: This is a classic sign of oxidation of the dephosphorylated 4-hydroxy metabolite of this compound.[2] This indicates that the phosphate group has been cleaved and the resulting active molecule is degrading in the presence of oxygen.

  • Immediate Actions:

    • Quantify the remaining active compound using a validated analytical method (e.g., HPLC-UV, LC-MS) to determine the extent of degradation.

    • If the solution is critical, use it immediately after quantification, but be aware that the results may be compromised.

  • Preventative Measures:

    • Use Degassed Solvents: Prepare solutions using solvents that have been sparged with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen.

    • Work Under Inert Atmosphere: When preparing and handling solutions, work in a glove box or use Schlenk line techniques to maintain an inert atmosphere.

    • Add Antioxidants: Consider adding antioxidants like ascorbic acid or EDTA (to chelate metal ions) to the buffer or solvent system.

    • Protect from Light: Always store solutions in amber vials or wrap containers in aluminum foil to prevent photo-oxidation.[13]

Problem: Quantitative analysis (HPLC) shows a rapid and unexpected loss of this compound concentration.

  • Likely Causes:

    • Chemical Degradation: The compound is degrading due to one or more of the factors listed above (oxidation, pH, temperature, light).

    • Adsorption: Tryptamines can sometimes adsorb to the surfaces of storage containers, especially certain plastics.

    • Hydrolysis: The phosphate group may be hydrolyzing, converting this compound to its 4-hydroxy metabolite. Your analytical method may not be separating or properly quantifying both species.

  • Troubleshooting Steps:

    • Review Preparation Protocol: Ensure that all preventative measures (degassed solvents, inert atmosphere, protection from light) were strictly followed.

    • Check Storage Conditions: Confirm that the solution was stored at the correct temperature (ideally -20°C to -80°C for long-term storage) and protected from light.[13]

    • Modify Analytical Method: Adjust your HPLC method to ensure it can detect and quantify both this compound and its potential dephosphorylated metabolite (4-hydroxy-N,N,N-trimethyltryptammonium).

    • Evaluate Container Material: Switch to low-adsorption glass or polypropylene (B1209903) vials to minimize loss due to surface binding.[13]

Problem: Experimental results are inconsistent between different batches of prepared solutions.

  • Likely Cause: This points to variability in the solution preparation and storage process. Inconsistent exposure to oxygen, light, or temperature fluctuations can lead to different degradation rates for each batch.

  • Solutions for Reproducibility:

    • Standardize Operating Procedures (SOPs): Develop and strictly adhere to a detailed SOP for solution preparation, including solvent degassing, use of inert atmosphere, and specific storage containers.

    • Prepare Fresh: Whenever possible, prepare solutions fresh on the day of the experiment from a solid compound stored under ideal conditions (cold, dark, dry, inert atmosphere).[13]

    • Use a Stabilized Buffer: Prepare solutions in an oxygen-free, pH-stable buffer (e.g., a slightly acidic buffer, pH 4-6) containing antioxidants.

    • Aliquot Stock Solutions: If a stock solution must be stored, aliquot it into single-use vials after preparation. This avoids repeated freeze-thaw cycles and exposure of the entire stock to the atmosphere with each use.

Data Presentation: Stability of Related Tryptamines

Disclaimer: The following data is for psilocybin and psilocin and should be used as a directional guide for this compound.

ConditionParameterObservationImplication for this compound
Temperature Heating mushroom biomassSignificant degradation of psilocybin occurs at temperatures of 100°C and above.[4][5]Avoid heating this compound solutions. For long-term storage, use temperatures of -20°C to -80°C.[13]
Storage (Biomass) Fresh vs. DriedFresh mushrooms stored at -80°C showed the highest degradation of tryptamines.[14][15]Freezing aqueous solutions may not prevent degradation and could accelerate it due to concentration effects. Lyophilized powder is likely more stable.
Light Exposure Light vs. Dark StorageStoring mushroom biomass in light causes a significant decrease in active compounds compared to dark storage.Always protect solutions from light using amber vials or by wrapping containers.[13]
Physical Form Whole vs. PowderedDried mushroom powder is highly unstable, with ~50% of active compounds degrading within a month under ideal conditions.The increased surface area in powdered form likely increases exposure to oxygen. This highlights the high reactivity of the solid compound and the need for careful handling of solutions.

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Stock Solution (1 mg/mL)
  • Materials:

    • This compound (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol (200 proof)

    • De-ionized water, HPLC-grade

    • Ascorbic acid

    • 0.5 M Phosphate or Citrate (B86180) buffer

    • Argon or Nitrogen gas source

    • 2 mL amber glass HPLC vials with PTFE-lined caps

  • Procedure:

    • Prepare Stabilized Buffer: Create a 50 mM buffer solution (e.g., citrate buffer, pH 5.0). Sparge the buffer with argon or nitrogen gas for at least 30 minutes to remove dissolved oxygen. Add ascorbic acid to a final concentration of 0.1% (w/v) as an antioxidant.

    • Weigh Compound: In a controlled atmosphere (glove box), accurately weigh the required amount of solid this compound.

    • Initial Dissolution: Dissolve the this compound in a minimal amount of anhydrous DMSO or ethanol. For example, dissolve 10 mg of this compound in 200 µL of DMSO. Vortex briefly to ensure complete dissolution. Note: For in vitro studies, ensure the final concentration of the organic solvent is compatible with the assay.[11][12]

    • Dilution: Using a gas-tight syringe, transfer the dissolved this compound concentrate into a volumetric flask. Dilute to the final volume with the previously prepared and degassed stabilized buffer.

    • Aliquoting: Immediately aliquot the final solution into single-use amber glass vials, leaving minimal headspace. Purge the headspace of each vial with argon or nitrogen before sealing tightly.

    • Storage: Store the aliquots at -80°C for long-term storage or at 2-8°C for short-term use (days to weeks, stability must be verified).[13]

Protocol 2: Forced Degradation Study for this compound

This protocol is designed to intentionally degrade the compound to identify potential degradation products and assess stability under stress conditions, following ICH guidelines.[13]

  • Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions: Aliquot the stock solution and subject it to the following parallel conditions:

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.[13]

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.[13]

    • Oxidative Degradation: Add an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.[13]

    • Thermal Degradation: Incubate a sealed vial of the stock solution at 70°C for 48 hours.

    • Photostability: Expose a clear vial of the stock solution to a calibrated light source (as per ICH Q1B guidelines).

    • Control: Keep a sealed vial of the stock solution, protected from light, at 2-8°C.

  • Analysis:

    • At specified time points (e.g., 0, 2, 8, 24, 48 hours), remove an aliquot from each stress condition.

    • If necessary, neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a stability-indicating LC-MS method.

    • Compare the chromatograms to the control to determine the percentage of degradation and identify major degradation products by their mass-to-charge ratio.

Visualizations

cluster_factors Degradation Factors This compound This compound (4-PO-TMT) This compound->p1 Metabolite 4-Hydroxy-TMT (Unstable Intermediate) Metabolite->p2 Degradation Oxidized Products (Blue/Black Polymers) p1->Metabolite Dephosphorylation p2->Degradation Oxidation pH pH Shift (Acidic/Basic) pH->p1 Enzymes Phosphatases Enzymes->p1 Oxygen Oxygen (O2) Oxygen->p2 Light Light (hv) Light->p2 Heat Heat (Δ) Heat->p2 Ions Metal Ions (Fe³⁺) Ions->p2 Prep Prepare Stabilized Solution (Inert atmosphere, amber vial) Store Aliquot & Store Samples (e.g., -80°C, 4°C, 25°C) Prep->Store Time0 Time Point 0: Analyze Initial Sample (HPLC/LC-MS) Store->Time0 Incubate Incubate Samples at Respective Conditions Store->Incubate Data Compare Data to Time 0 (Calculate % Degradation) Time0->Data TimeX Time Point X: Analyze Stored Samples Incubate->TimeX Pull samples at T1, T2, T3... TimeX->Data Report Determine Shelf-Life & Optimal Storage Data->Report Start Issue: Solution is Unstable (e.g., color change, potency loss) Q_Oxygen Was the solution prepared with degassed solvents under inert atmosphere? Start->Q_Oxygen A_Oxygen_No Action: Implement inert atmosphere protocols. Add antioxidants. Q_Oxygen->A_Oxygen_No No Q_Light Was the solution protected from light at all times? Q_Oxygen->Q_Light Yes A_Oxygen_No->Q_Light A_Light_No Action: Use amber vials and store in the dark. Q_Light->A_Light_No No Q_Temp Was the solution stored at the correct temperature (e.g., ≤ -20°C)? Q_Light->Q_Temp Yes A_Light_No->Q_Temp A_Temp_No Action: Verify freezer/fridge temperature. Use -80°C for long-term storage. Q_Temp->A_Temp_No No End If issues persist, consider lyophilization for storage or prepare fresh for each use. Q_Temp->End Yes A_Temp_No->End

References

troubleshooting aeruginascin detection in complex samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for aeruginascin (B3025662) detection. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues encountered during the analysis of this compound in complex samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to detect?

A1: this compound (4-phosphoryloxy-N,N,N-trimethyltryptamine) is a tryptamine (B22526) alkaloid found in some species of psychoactive mushrooms.[1] Its detection in complex samples is challenging due to several factors:

  • Low Concentrations: this compound is often present at very low concentrations, sometimes orders of magnitude lower than other tryptamines like psilocybin.[2]

  • Instability: Like other tryptamines, this compound is susceptible to degradation under certain conditions, including exposure to heat, light, and enzymatic activity.[3][4]

  • Co-eluting Analogs: It co-occurs with structurally similar compounds such as psilocybin, baeocystin, and norbaeocystin, which can interfere with its chromatographic separation and detection.

  • Matrix Effects: Complex sample matrices, such as biological fluids or fungal extracts, can suppress or enhance the ionization of this compound in mass spectrometry, leading to inaccurate quantification.

Q2: What are the recommended analytical methods for this compound detection?

A2: The most common and reliable methods for the quantification of this compound are based on liquid chromatography coupled with mass spectrometry (LC-MS), particularly ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS).[3][5] High-performance liquid chromatography with diode-array detection (HPLC-DAD) can also be used, but LC-MS/MS offers superior sensitivity and selectivity.[6]

Q3: How should I store my samples to prevent this compound degradation?

A3: To ensure the stability of this compound and other tryptamines, proper sample storage is crucial. The highest degradation of tryptamines has been observed in fresh mushrooms stored at -80°C, while the least degradation occurs in dried biomass stored in the dark at room temperature.[3][4] For extracts, storage at low temperatures (e.g., -20°C) in a non-aqueous solvent and protected from light is recommended.[7]

Q4: I am not detecting any this compound in a sample where it is expected. What could be the reason?

A4: Several factors could lead to a failure in detecting this compound:

  • Insufficient Method Sensitivity: Your analytical method may not be sensitive enough to detect the low concentrations of this compound present in the sample.

  • Sample Degradation: The compound may have degraded during sample collection, storage, or processing. Review your handling procedures and storage conditions.

  • Inefficient Extraction: Your extraction protocol may not be effectively isolating this compound from the sample matrix.

  • Matrix Effects: Significant ion suppression in the mass spectrometer due to co-eluting matrix components can prevent detection.

Q5: My this compound peak is showing poor chromatographic shape. How can I improve it?

A5: Poor peak shape can be caused by several factors:

  • Column Overload: Injecting too concentrated a sample can lead to peak fronting or tailing. Dilute your sample and re-inject.

  • Inappropriate Mobile Phase: The pH and organic modifier composition of the mobile phase can significantly impact peak shape for tryptamines. Optimization of the mobile phase is often necessary.

  • Column Contamination: Buildup of matrix components on the analytical column can degrade performance. Implement a column wash step or use a guard column.

  • Secondary Interactions: this compound, as a quaternary ammonium (B1175870) compound, can have secondary interactions with the stationary phase. Using a column with appropriate surface chemistry can mitigate this.

Troubleshooting Guides

Issue 1: Low or No Recovery of this compound During Extraction
Possible Cause Troubleshooting Step
Inefficient cell lysis (for fungal samples) Ensure thorough homogenization of the sample. For dried mushrooms, cryo-milling into a fine powder significantly increases extraction yields.
Inappropriate extraction solvent A mixture of methanol (B129727) with a small percentage of acid (e.g., 0.5% v/v acetic acid) has been shown to be effective for extracting tryptamines from mushroom biomass.[4]
Degradation during extraction Avoid high temperatures during extraction. Perform extractions at room temperature or on ice.[5]
Insufficient solvent volume or extraction time Ensure an adequate solvent-to-sample ratio and sufficient vortexing or sonication time to allow for complete extraction.
Issue 2: Poor Sensitivity and High Background Noise in LC-MS/MS Analysis
Possible Cause Troubleshooting Step
Suboptimal MS parameters Optimize the cone voltage and collision energy for the specific m/z transitions of this compound to maximize signal intensity.
Matrix effects (ion suppression) Dilute the sample extract to reduce the concentration of interfering matrix components. Incorporate a stable isotope-labeled internal standard for this compound to correct for matrix effects.
Contaminated mobile phase or LC system Use high-purity solvents and additives. Flush the LC system thoroughly to remove any contaminants.
Inefficient ionization Ensure the mobile phase pH is compatible with positive mode electrospray ionization (ESI), which is typically used for tryptamine analysis.
Issue 3: Inconsistent Quantification Results
Possible Cause Troubleshooting Step
Sample heterogeneity For solid samples like mushrooms, ensure the portion taken for analysis is representative of the whole sample. The concentration of tryptamines can vary significantly between different parts of the mushroom (e.g., cap vs. stipe).[3][5]
Calibration curve issues Prepare calibration standards in a matrix that closely matches the sample matrix to account for matrix effects. Ensure the calibration range brackets the expected concentration of this compound in the samples.
Instability in processed samples Analyze samples as soon as possible after extraction. If storage is necessary, keep them at low temperatures and protected from light.
Pipetting or dilution errors Use calibrated pipettes and perform dilutions carefully to ensure accuracy.

Data Presentation

Table 1: Quantitative Data for Tryptamines in Psilocybe cubensis

TryptamineConcentration in Caps (% wt.)Concentration in Stipes (% wt.)
This compound0.01<0.01
Baeocystin0.070.03
Psilocybin0.880.47
Norbaeocystin0.01<0.01
Psilocin0.060.01

Data sourced from a study on cultivated Psilocybe cubensis. Concentrations are expressed as a percentage of the dry weight of the mushroom part.[5]

Table 2: Receptor Binding Affinity (Ki, nM) of this compound and its Metabolite

Compound5-HT1A5-HT2A5-HT2B5-HT3
This compoundHigh AffinityHigh AffinityHigh AffinityNo Binding
4-HO-TMT (metabolite)4400670120>10,000

Data indicates the inhibition constants (Ki) at various human serotonin (B10506) receptors. A lower Ki value indicates a higher binding affinity.[1][8][9]

Experimental Protocols

Protocol 1: Extraction of this compound from Dried Mushroom Biomass
  • Sample Preparation: Cryo-mill the dried mushroom sample into a fine, homogenous powder.

  • Weighing: Accurately weigh approximately 50 mg of the powdered sample into a microcentrifuge tube.

  • Extraction Solvent Addition: Add 3 mL of 5% acetic acid in methanol to the tube.

  • Vortexing: Vortex the sample for 30 minutes at 2500 rpm.

  • Centrifugation: Centrifuge the sample for 10 minutes at 4000 rpm.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Re-extraction: Add another 2 mL of the extraction solvent to the mushroom pellet and repeat the vortexing and centrifugation steps.

  • Pooling Supernatants: Combine the second supernatant with the first.

  • Final Volume Adjustment: Bring the total volume of the pooled supernatant to 10 mL with water.

  • Dilution: Dilute the extract 1000-fold with water.

  • Internal Standard Spiking: Spike the diluted extract with an appropriate internal standard (e.g., deuterated this compound) to a final concentration of 50 ng/mL.

  • Analysis: The sample is now ready for LC-MS/MS analysis.

Protocol 2: UHPLC-MS/MS Analysis of this compound
  • Instrumentation: An ultra-high-performance liquid chromatograph coupled to a triple quadrupole tandem mass spectrometer.

  • Column: A C18 reversed-phase column with a particle size of less than 2 µm is recommended for optimal separation.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient from a low to high percentage of Mobile Phase B to elute this compound and separate it from other tryptamines.

  • Flow Rate: A typical flow rate for UHPLC is between 0.3 and 0.5 mL/min.

  • Injection Volume: 1-5 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MS/MS Transitions: Monitor at least two multiple reaction monitoring (MRM) transitions for this compound for confident identification and quantification. The precursor ion for this compound is m/z 299.1.[10]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis_prep Analysis Preparation cluster_analysis Analysis start Dried Mushroom Sample cryomill Cryo-Milling start->cryomill weigh Weigh 50 mg cryomill->weigh add_solvent Add 5% Acetic Acid in Methanol weigh->add_solvent vortex Vortex 30 min add_solvent->vortex centrifuge Centrifuge 10 min vortex->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant re_extract Re-extract Pellet collect_supernatant->re_extract pool_supernatants Pool Supernatants re_extract->pool_supernatants adjust_volume Adjust to 10 mL with Water pool_supernatants->adjust_volume dilute 1000x Dilution adjust_volume->dilute spike_is Spike with Internal Standard dilute->spike_is lcms UHPLC-MS/MS Analysis spike_is->lcms

Caption: Workflow for the extraction and analysis of this compound.

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound hydrolysis Hydrolysis (Dephosphorylation) This compound->hydrolysis Metabolic Conversion receptor Serotonin Receptors (5-HT1A, 5-HT2A, 5-HT2B) downstream Downstream Signaling (e.g., G-protein activation, second messenger cascades) receptor->downstream Initiates active_metabolite 4-HO-TMT (Active Metabolite) hydrolysis->active_metabolite active_metabolite->receptor Binds to Receptors

Caption: Putative signaling pathway of this compound.

References

Technical Support Center: Optimizing HPLC Parameters for Aeruginascin Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of aeruginascin (B3025662) and related tryptamine (B22526) alkaloids using High-Performance Liquid Chromatography (HPLC). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis important?

A1: this compound (4-phosphoryloxy-N,N,N-trimethyltryptamine) is a tryptamine alkaloid found in some species of psychedelic mushrooms, such as Inocybe aeruginascens and Psilocybe cubensis.[1] Its analysis is crucial for understanding the chemical profile of these mushrooms and their potential pharmacological effects. Research suggests that this compound may modulate the effects of psilocybin, potentially leading to more euphoric experiences.[1][2]

Q2: What are the biggest challenges in the HPLC analysis of this compound?

A2: The primary challenges include its low concentration in fungal biomass compared to other tryptamines like psilocybin, potential for degradation, and chromatographic issues such as peak tailing.[3] Due to its structural similarity to other tryptamines, achieving good resolution is critical for accurate quantification.

Q3: What type of HPLC column is best suited for this compound analysis?

A3: Reversed-phase C18 columns are commonly used for the analysis of psilocybin and its analogues, including this compound.[4][5] Some methods have also successfully employed Force Biphenyl columns.[6] For improved retention of polar compounds, HILIC (Hydrophilic Interaction Liquid Chromatography) columns can also be considered.[7][8]

Q4: What mobile phase composition is recommended?

A4: A typical mobile phase for reversed-phase HPLC of tryptamines consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727).[4][9] The aqueous phase is often acidified with formic acid or uses a buffer like ammonium (B1175870) formate (B1220265) to improve peak shape and control ionization.[4][10] Acetonitrile is often preferred over methanol as it can provide better peak shape for psilocybin and related compounds.[4]

Q5: How can I improve the stability of this compound during extraction and analysis?

A5: Tryptamines can be sensitive to heat and oxidation.[11][12] It is recommended to use fresh or properly dried and stored samples. Dried biomass stored in the dark at room temperature has shown the lowest degradation of tryptamines.[11][12] Avoid high temperatures during sample preparation. Extracts should be analyzed promptly or stored at low temperatures in the dark.

Experimental Protocols

Protocol 1: Extraction of Tryptamines from Fungal Biomass

This protocol is adapted from methodologies described for the extraction of psilocybin and its analogues from mushroom fruiting bodies.[3]

Materials:

  • Dried and powdered mushroom material

  • Methanol

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm)

  • HPLC vials

Procedure:

  • Weigh approximately 10 mg of homogenized, dried mushroom powder into a microcentrifuge tube.

  • Add 1 mL of methanol to the tube.

  • Vortex the mixture vigorously for 30 minutes to ensure thorough extraction.

  • Centrifuge the sample at 10,000 x g for 10 minutes to pellet the solid material.

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • The sample is now ready for HPLC analysis.

Protocol 2: HPLC-UV Analysis of this compound and Related Tryptamines

This protocol provides a general starting point for the analysis of this compound. Optimization may be required based on the specific HPLC system and column used.

HPLC System and Conditions:

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)[5]

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: A linear gradient can be employed, starting with a high aqueous content and increasing the organic phase over the run. A suggested starting point is 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection: UV detector at 220 nm or 280 nm.[4][5]

Data Presentation

Table 1: HPLC Retention Times of Tryptamine Alkaloids

CompoundRetention Time (minutes)
Norbaeocystin1.314
Baeocystin1.750
This compound 2.173
Psilocybin2.324
Norpsilocin2.784
Data adapted from an analysis using a Force Biphenyl column.[6]

Table 2: Recommended HPLC Parameters for Tryptamine Analysis

ParameterRecommended SettingRationale
Column Reversed-phase C18 or BiphenylGood retention and separation of tryptamines.[4][6]
Mobile Phase Acetonitrile/Water with 0.1% Formic AcidAcetonitrile provides good peak shape; formic acid aids in protonation and reduces peak tailing.[4][10]
Detection Wavelength 220 nmGood absorbance for tryptamine alkaloids.[4]
Column Temperature 25-30 °CProvides stable and reproducible retention times.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Peak Tailing - Secondary interactions with residual silanols on the column.- Column overload.- Extra-column band broadening.- Operate at a lower mobile phase pH (e.g., using formic acid) to suppress silanol (B1196071) activity.[13]- Reduce sample concentration.[14]- Ensure proper connections and minimize tubing length.[15]
Poor Resolution - Inappropriate mobile phase composition.- Column degradation.- Optimize the gradient profile or the organic solvent percentage.- Replace the column or use a guard column.[15]
Variable Retention Times - Changes in mobile phase composition or pH.- Fluctuations in column temperature.- Column equilibration issues.- Prepare fresh mobile phase and ensure accurate pH adjustment.[14]- Use a column oven for temperature control.- Ensure the column is adequately equilibrated before each run.
No or Low Signal for this compound - Low concentration in the sample.- Degradation of the analyte.- Use a more sensitive detector (e.g., mass spectrometry).- Concentrate the sample extract.- Follow proper sample handling and storage procedures to minimize degradation.[11][12]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis start Dried Mushroom Biomass extraction Extraction with Methanol start->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.22 µm) centrifugation->filtration hplc_injection HPLC Injection filtration->hplc_injection separation C18 Reversed-Phase Separation hplc_injection->separation detection UV Detection (220 nm) separation->detection data_acquisition Data Acquisition detection->data_acquisition quantification Peak Integration & Quantification data_acquisition->quantification report Final Report quantification->report troubleshooting_flowchart start HPLC Problem Encountered peak_tailing Peak Tailing? start->peak_tailing resolution_issue Poor Resolution? peak_tailing->resolution_issue No solution_ph Adjust Mobile Phase pH peak_tailing->solution_ph Yes retention_issue Variable Retention Time? resolution_issue->retention_issue No solution_gradient Optimize Gradient resolution_issue->solution_gradient Yes no_signal No/Low Signal? retention_issue->no_signal No solution_mobile_phase Prepare Fresh Mobile Phase retention_issue->solution_mobile_phase Yes solution_detector Use More Sensitive Detector no_signal->solution_detector Yes end Problem Resolved no_signal->end No solution_concentration Reduce Sample Concentration solution_ph->solution_concentration solution_connections Check System Connections solution_concentration->solution_connections solution_connections->end solution_column Replace Column/Guard Column solution_gradient->solution_column solution_column->end solution_temp Use Column Oven solution_mobile_phase->solution_temp solution_temp->end solution_concentrate Concentrate Sample solution_detector->solution_concentrate solution_concentrate->end

References

Technical Support Center: Minimizing Aeruginascin Degradation During Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the degradation of aeruginascin (B3025662) during storage. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound (4-phosphoryloxy-N,N,N-trimethyltryptamine) is a tryptamine (B22526) alkaloid found in some species of psychoactive mushrooms.[1][2][3] As a phosphorylated indoleamine, it is susceptible to degradation, which can impact the accuracy and reproducibility of research findings. Understanding and mitigating its degradation is crucial for reliable experimental outcomes.

Q2: What are the primary factors that contribute to the degradation of this compound?

The primary factors contributing to the degradation of this compound and related tryptamines are:

  • Temperature: Elevated temperatures accelerate chemical degradation.[4][5]

  • Light: Exposure to light, particularly UV radiation, can induce photodegradation.[6][7]

  • Oxygen: The presence of oxygen can lead to oxidative degradation of the indole (B1671886) ring and other sensitive moieties.[8]

  • pH: this compound's stability is influenced by the pH of the solution. Acidic or alkaline conditions can promote hydrolysis of the phosphate (B84403) group.

  • Enzymatic Activity: In biological matrices such as mushroom biomass, enzymes like phosphatases can dephosphorylate this compound to 4-hydroxy-N,N,N-trimethyltryptamine (4-HO-TMT).[9]

Q3: How should I store purified this compound for short-term and long-term use?

For optimal stability, purified this compound should be stored as a dry powder in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen).

Storage ConditionRecommended ParametersRationale
Short-Term (days to weeks) -20°C in a desiccatorMinimizes thermal degradation and exposure to moisture.
Long-Term (months to years) -80°C in a desiccatorProvides maximum protection against thermal degradation for extended periods.[5][10]

Q4: What is the best way to store this compound in solution?

If storage in solution is unavoidable, dissolve this compound in a deoxygenated, anhydrous, aprotic solvent such as acetonitrile (B52724) or DMSO. Prepare solutions fresh whenever possible. For short-term storage, keep solutions at -20°C or -80°C in amber vials with minimal headspace to reduce exposure to oxygen. Be aware that repeated freeze-thaw cycles can accelerate degradation.

Q5: I've noticed a blueish discoloration in my this compound sample. What does this indicate?

A blueish discoloration is often indicative of the oxidation of tryptamine alkaloids, particularly the dephosphorylated metabolite 4-HO-TMT, which is analogous to the degradation of psilocin to blue quinoid products.[4][8] This suggests that your sample has been exposed to oxygen and may have undergone significant degradation.

Troubleshooting Guide

Problem 1: Rapid loss of this compound concentration in mushroom extracts.

  • Possible Cause 1: Enzymatic degradation. Fresh or improperly dried mushroom biomass contains active phosphatases that can dephosphorylate this compound.

    • Solution: Immediately dry fresh mushroom samples at a low temperature (e.g., using a lyophilizer or a dehydrator at a temperature not exceeding 40°C). Storing fresh mushrooms, even frozen, can lead to significant degradation.[5][10]

  • Possible Cause 2: Oxidation. Mechanical disruption of mushroom cells during homogenization exposes tryptamines to oxygen and oxidative enzymes.

    • Solution: If possible, work with whole, dried mushrooms and grind them immediately before extraction. Store powdered mushroom material under an inert gas.

  • Possible Cause 3: Inappropriate storage of extracts. Storing extracts at room temperature or in the light will accelerate degradation.

    • Solution: Store extracts at -20°C or -80°C in amber vials and minimize exposure to light and air.

Problem 2: Inconsistent results in analytical measurements of this compound.

  • Possible Cause 1: Degradation during sample preparation. Exposure to light, heat, or reactive solvents during sample preparation can lead to variable degradation.

    • Solution: Work under dim light, use amber glassware, and keep samples on ice. Use high-purity, degassed solvents.

  • Possible Cause 2: Instability in the analytical system. this compound may degrade in the autosampler or on the chromatographic column.

    • Solution: Use a cooled autosampler (e.g., 4°C). Ensure the mobile phase is compatible and does not promote degradation. A slightly acidic mobile phase (e.g., with 0.1% formic acid) can improve the stability and peak shape of tryptamines during LC-MS analysis.

  • Possible Cause 3: Improper handling of reference standards.

    • Solution: Follow strict protocols for the storage and handling of analytical reference standards, as outlined in the FAQs.[11][12][13]

Experimental Protocols

Protocol 1: Long-Term Storage of Purified this compound
  • Preparation: Ensure the purified this compound is in a dry, solid form.

  • Weighing and Aliquoting: In a controlled, low-humidity environment (e.g., a glovebox with an inert atmosphere), weigh the desired amounts of this compound into pre-labeled amber glass vials.

  • Inerting: Purge each vial with a gentle stream of an inert gas (e.g., argon or nitrogen) for 1-2 minutes to displace any oxygen.

  • Sealing: Immediately and tightly seal the vials with PTFE-lined caps.

  • Secondary Containment: Place the sealed vials in a labeled, airtight secondary container with a desiccant.

  • Storage: Store the secondary container in a -80°C freezer.

  • Usage: When a sample is needed, allow the vial to warm to room temperature before opening to prevent condensation of moisture onto the compound.

Protocol 2: Forced Degradation Study of this compound

Objective: To identify potential degradation products and degradation pathways of this compound under various stress conditions.

Materials:

  • Purified this compound

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (B78521) (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • High-purity water

  • Methanol (B129727) or acetonitrile (HPLC grade)

  • pH meter

  • Photostability chamber

  • Oven

  • HPLC-UV/MS system

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl and incubate at 60°C for a defined period (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH and incubate at 60°C for a defined period.

    • Oxidation: Mix an aliquot of the stock solution with 3% H₂O₂ and keep at room temperature for a defined period.

    • Thermal Degradation: Place an aliquot of the stock solution in an oven at 80°C for a defined period.

    • Photodegradation: Expose an aliquot of the stock solution to light in a photostability chamber according to ICH Q1B guidelines. A dark control sample should be run in parallel.[14][15][16][17]

  • Sample Analysis: At each time point, withdraw a sample, neutralize if necessary, and dilute to an appropriate concentration for analysis.

  • Analytical Method: Analyze the samples using a validated stability-indicating HPLC-UV/MS method to separate and identify the parent compound and any degradation products.

Data Presentation

Table 1: Summary of Tryptamine Stability in Psilocybe cubensis Biomass under Different Storage Conditions (1 Month)

Storage ConditionPsilocybin Degradation (%)This compound Degradation (%)Psilocin Change (%)Reference
Dried, whole, dark, 20°C~10%~15%Slight increase[5]
Dried, powdered, dark, 20°C~15%~20%Increase[5]
Dried, powdered, light, 20°C~30%~35%Significant increase[5]
Fresh, whole, -20°C>50%>50%Significant increase[5]
Fresh, whole, -80°C>80%>80%Significant increase[5][10]

Note: Data are approximate and synthesized from the findings of Gotvaldová et al. (2021) for illustrative purposes.

Visualizations

degradation_pathway This compound This compound (4-PO-TMT) HO_TMT 4-HO-TMT This compound->HO_TMT Dephosphorylation (Enzymatic/Hydrolysis) Other_Degradants Other Degradation Products This compound->Other_Degradants Photodegradation, Thermal Degradation Oxidized_Products Oxidized Products (e.g., Quinoids) HO_TMT->Oxidized_Products Oxidation

Caption: Putative degradation pathway of this compound.

experimental_workflow cluster_storage Storage cluster_stress Forced Degradation Solid_Storage Solid Sample (-80°C, Inert Gas, Dark) Analysis Stability Analysis (HPLC-UV/MS) Solid_Storage->Analysis Solution_Storage Solution (-80°C, Anhydrous, Dark) Solution_Storage->Analysis Acid Acidic (e.g., 0.1 M HCl, 60°C) Acid->Analysis Base Basic (e.g., 0.1 M NaOH, 60°C) Base->Analysis Oxidation Oxidative (e.g., 3% H₂O₂) Oxidation->Analysis Thermal Thermal (e.g., 80°C) Thermal->Analysis Photo Photolytic (ICH Q1B) Photo->Analysis Data Data Interpretation & Troubleshooting Analysis->Data

Caption: Workflow for this compound stability assessment.

References

Technical Support Center: Enhancing the Purity of Synthesized Aeruginascin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to address challenges in the purification of synthesized aeruginascin (B3025662) (4-phosphoryloxy-N,N,N-trimethyltryptamine).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is high purity essential?

A1: this compound is a naturally occurring tryptamine (B22526) derivative found in certain species of psychedelic mushrooms.[1] As the N-trimethyl analogue of psilocybin, it is of significant interest for pharmacological research.[1] High purity is critical for accurate in vitro and in vivo studies, ensuring that observed biological effects are attributable to this compound itself and not to potentially psychoactive or toxic impurities.

Q2: What are the common impurities in synthesized this compound?

A2: Impurities can arise from starting materials, side reactions, or degradation. Common impurities in tryptamine syntheses include unreacted starting materials (e.g., psilocybin), partially methylated intermediates (e.g., baeocystin), and byproducts from the synthetic route, such as β-hydroxy intermediates which can form dimers.[2] Additionally, oxidation and degradation products can appear as colored impurities.

Q3: What analytical methods are suitable for assessing this compound purity?

A3: A combination of chromatographic and spectroscopic methods is recommended.

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly when coupled with mass spectrometry (LC-MS) or diode-array detection (DAD), is a powerful tool for separating and quantifying this compound and its impurities.[3][4] Hydrophilic Interaction Liquid Chromatography (HILIC) can be particularly effective for retaining and separating polar compounds like this compound.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ³¹P NMR can provide detailed structural information and are excellent for identifying and quantifying impurities, often without the need for reference standards for every impurity.[7][8]

  • Thin-Layer Chromatography (TLC): TLC is a rapid, qualitative method for monitoring reaction progress and assessing the complexity of the crude product.[4]

Q4: What is the expected appearance of pure this compound?

A4: Pure tryptamine derivatives are typically colorless or white crystalline solids.[9][10] Any significant coloration (e.g., yellow, brown, or blue) may indicate the presence of impurities or degradation products.

Troubleshooting Guide

Problem 1: Low Purity After Initial Synthesis and Work-up

  • Q: My crude product has a low purity (<85%) after the initial synthesis and extraction. What are the likely causes and how can I improve it?

  • A: Low initial purity often points to incomplete reactions or issues with the work-up procedure.

    • Incomplete Methylation: If synthesizing from psilocybin, ensure an adequate excess of the methylating agent (e.g., methyl iodide) and sufficient reaction time.[2][11] Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.

    • Ineffective Extraction: this compound is a quaternary ammonium (B1175870) salt, making it highly polar and water-soluble. Standard liquid-liquid extractions with nonpolar organic solvents may be inefficient. Consider pH adjustments or the use of more polar extraction solvents.

    • Side Reactions: The presence of reactive impurities, such as ß-hydroxy intermediates, can lead to the formation of dimers.[2] A filtration step through a silica (B1680970) pad after the reduction step in some synthetic routes can help remove these.[2]

Problem 2: Product Discoloration (Blue or Brown Tinge)

  • Q: My this compound sample is unstable and develops a blue or brown color over time. What is causing this and how can I prevent it?

  • A: Tryptamine derivatives with a free hydroxyl group (or one that can be formed by hydrolysis) are susceptible to oxidation, which often results in colored degradation products.

    • Minimize Exposure to Oxygen: Perform purification steps, particularly those involving heating, under an inert atmosphere (e.g., nitrogen or argon).

    • Use Degassed Solvents: Solvents can contain dissolved oxygen. Degas solvents by sparging with an inert gas or by several freeze-pump-thaw cycles.

    • Control pH: The stability of tryptamines can be pH-dependent. Acidic conditions can sometimes prevent oxidation.

    • Proper Storage: Store the purified compound under an inert atmosphere, protected from light, and at low temperatures (-20°C or -80°C) to minimize degradation.

Problem 3: Difficulty with Recrystallization

  • Q: I am struggling to recrystallize my this compound. Either no crystals form, or I get an oil. What should I try?

  • A: Recrystallization is a powerful purification technique but requires careful selection of the solvent system.

    • Solvent Selection: this compound's salt-like nature requires polar solvents. Methanol and water have been successfully used for the recrystallization of this compound's active metabolite.[7][12] A good recrystallization solvent should dissolve the compound when hot but not when cold.

    • Solvent Systems: If a single solvent is not effective, try a binary solvent system. Dissolve the compound in a minimum of a "good" solvent (e.g., hot methanol) and then slowly add a "poor" solvent (an anti-solvent, e.g., ethyl acetate (B1210297) or diethyl ether) until the solution becomes turbid. Heat to redissolve, then allow to cool slowly.

    • Induce Crystallization: If crystals do not form spontaneously, try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal from a previous successful crystallization.

    • Remove Water: If the product is hygroscopic, residual water can inhibit crystallization. Ensure the crude product is thoroughly dried before attempting recrystallization.

Problem 4: Impurities Co-elute During Column Chromatography

  • Q: I am using column chromatography, but a key impurity is eluting with my product. How can I improve the separation?

  • A: Co-elution occurs when the impurity and the product have similar affinities for the stationary and mobile phases.

    • Optimize the Mobile Phase: For reverse-phase chromatography (e.g., C18), adjust the ratio of the aqueous and organic phases (e.g., water/acetonitrile or water/methanol).[3] Adding a small amount of an acid (e.g., formic or acetic acid) or a buffer can improve peak shape and selectivity for ionizable compounds.[3][13]

    • Change the Stationary Phase: If optimizing the mobile phase is insufficient, switch to a different type of column. A phenyl-hexyl column may offer different selectivity compared to a standard C18 column. For a highly polar compound like this compound, a HILIC column could provide better retention and separation.[5][6]

    • Gradient Elution: If using isocratic elution (a constant mobile phase composition), switch to a gradient elution where the solvent composition changes over time. This can help to separate compounds with different polarities more effectively.[3]

Data Presentation

Table 1: Comparison of Purification Techniques for Tryptamine Alkaloids

TechniquePrincipleTypical PurityAdvantagesDisadvantages
Recrystallization Differential solubility of the compound and impurities in a solvent at different temperatures.>98%Cost-effective, scalable, can yield high-purity crystalline material.Requires finding a suitable solvent system; can have lower yields.
Flash Column Chromatography Separation based on differential partitioning between a stationary phase (e.g., silica gel, C18) and a mobile phase.95-99%Versatile, can separate complex mixtures, applicable to a wide range of compounds.Can be time-consuming and solvent-intensive; potential for product degradation on silica.
Preparative HPLC High-resolution liquid chromatography on a larger scale to isolate and purify compounds.>99%High resolution and purity, automated.Expensive equipment and solvents, limited sample loading capacity.
Precipitation Addition of an anti-solvent or adjustment of pH to cause the desired compound to precipitate from solution.[2]VariableSimple, rapid, can be effective for initial purification.[2]Often less selective than recrystallization, may trap impurities.

Table 2: Common Solvents for Purification of Tryptamine Analogs

Purification StepSolvent/SystemRationale
Recrystallization Methanol, Ethanol/Water, Water.[7][12]This compound and its analogs are polar salts, requiring polar protic solvents for recrystallization.
Reverse-Phase Chromatography (Mobile Phase) Water/Acetonitrile with 0.1% Formic Acid.[3][13]Common system for C18 columns, providing good separation for many tryptamines. The acid improves peak shape.
HILIC (Mobile Phase) Acetonitrile/Ammonium Formate Buffer.[5]HILIC is well-suited for highly polar compounds that are poorly retained in reverse-phase chromatography.
Normal-Phase Chromatography (Mobile Phase) Dichloromethane/Methanol.[9]A more traditional approach for separating compounds of moderate polarity on silica gel.

Experimental Protocols

Protocol 1: General Recrystallization from a Single Solvent

  • Solvent Selection: Choose a solvent in which this compound is soluble at high temperatures but sparingly soluble at low temperatures (e.g., methanol).[7][12]

  • Dissolution: Place the crude, dry this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hotplate with stirring) until all the solid dissolves. Add more solvent dropwise if needed to achieve complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under high vacuum to remove all residual solvent.

Protocol 2: Flash Column Chromatography (Reverse-Phase)

  • Column Packing: Select a C18 reverse-phase column appropriate for the amount of material to be purified. Equilibrate the column with the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of the mobile phase or a strong solvent like methanol. If the solubility is low, the sample can be adsorbed onto a small amount of C18 silica.

  • Loading: Carefully load the sample onto the top of the column.

  • Elution: Begin eluting with the mobile phase, either isocratically or with a gradually increasing gradient of the organic solvent (e.g., increasing the percentage of acetonitrile).

  • Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator). Lyophilization may be necessary if the mobile phase is primarily water.

Visualizations

G Diagram 1: General Purification Workflow for Synthesized this compound cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Storage Crude_Reaction Crude Reaction Mixture Workup Aqueous Work-up / Extraction Crude_Reaction->Workup Precipitation Initial Precipitation / Filtration Workup->Precipitation Chromatography Column Chromatography (e.g., Reverse-Phase C18 or HILIC) Precipitation->Chromatography If Purity is Low Recrystallization Recrystallization (e.g., from Methanol/Water) Precipitation->Recrystallization If Purity is Moderate Chromatography->Recrystallization Final Polishing Step Analysis Purity Analysis (HPLC, NMR) Recrystallization->Analysis Pure_Product Pure this compound (>99%) Analysis->Pure_Product Purity Confirmed Storage Store under Inert Gas at -20°C to -80°C Pure_Product->Storage

Caption: General purification workflow for synthesized this compound.

G Diagram 2: Troubleshooting Low Purity After Chromatography Start Low Purity after Column Chromatography Impurity_Type Identify Impurity: Polar or Non-polar? Start->Impurity_Type Polar_Impurity Impurity is More Polar Impurity_Type->Polar_Impurity More Polar NonPolar_Impurity Impurity is Less Polar Impurity_Type->NonPolar_Impurity Less Polar Adjust_Gradient Modify Gradient: Slower increase in organic solvent Polar_Impurity->Adjust_Gradient Adjust_pH Adjust Mobile Phase pH: Add Formic Acid or Buffer Polar_Impurity->Adjust_pH Change_Stationary Change Stationary Phase: Try HILIC or Phenyl-Hexyl NonPolar_Impurity->Change_Stationary Stronger_Organic Modify Gradient: Faster increase in organic solvent NonPolar_Impurity->Stronger_Organic Adjust_Gradient->Change_Stationary If unsuccessful Stronger_Organic->Change_Stationary If unsuccessful

Caption: Decision tree for troubleshooting low purity results.

G Diagram 3: Simplified this compound Degradation Pathway This compound This compound (4-PO-TMT) Hydrolysis Hydrolysis (via Phosphatase or Acid/Base) This compound->Hydrolysis Metabolite Active Metabolite (4-HO-TMT) Hydrolysis->Metabolite Oxidation Oxidation (O₂, Light, High pH) Metabolite->Oxidation Degradation Colored Degradation Products (e.g., Indole-quinones) Oxidation->Degradation

Caption: Simplified degradation pathway of this compound.

References

Technical Support Center: Resolution of Aeruginascin and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of aeruginascin (B3025662) from its isomers, such as psilocybin and baeocystin (B1212335).

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic separation of this compound and its isomers.

Issue 1: Poor Resolution or Co-elution of this compound and its Isomers

Symptoms:

  • This compound and a closely related isomer (e.g., baeocystin) are not baseline separated.

  • Peaks for this compound and an isomer overlap significantly, making accurate quantification difficult.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Suboptimal Stationary Phase For polar compounds like tryptamines, standard C18 columns may not always provide the best selectivity. Consider a Phenyl-Hexyl column , which can offer alternative selectivity through π-π interactions with the indole (B1671886) ring of the tryptamines. While C18 columns rely primarily on hydrophobic interactions, phenyl-based columns can provide better resolution for structurally similar aromatic compounds. A study on polar hallucinogenic alkaloids suggested that RP-phenyl columns can be effective.[1]
Inadequate Mobile Phase Composition Optimize the mobile phase gradient and composition. For a panel of ten tryptamines and beta-carbolines, including this compound, a successful separation was achieved using a gradient with methanol (B129727) as the strong solvent.[2] The critical pair for resolution in this study was identified as this compound and baeocystin.[2]
Incorrect Mobile Phase pH The pH of the mobile phase is a critical parameter for the separation of ionizable compounds like tryptamines. Adjusting the pH can alter the ionization state of the analytes and significantly impact their retention and selectivity. A slightly acidic mobile phase is often employed.
Inappropriate Column Temperature Temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, thereby affecting resolution. A study successfully resolved this compound and baeocystin at a relatively low column temperature of 25 °C.[2]
Suboptimal Flow Rate The flow rate affects the time analytes spend interacting with the stationary phase. A slower flow rate can sometimes improve resolution. A flow rate of 0.75 mL/min was used in a successful separation of a tryptamine (B22526) panel.[2]

Experimental Protocol: HPLC Separation of Tryptamine Panel

A published method successfully separated a panel of ten tryptamines and beta-carbolines, achieving a USP resolution of 1.95 for the critical pair, this compound and baeocystin.[2]

Parameter Condition
System Arc Premier HPLC System
Column XSelect Premier HSS T3, 2.5 µm, 4.6 x 100 mm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Methanol with 0.1% Formic Acid
Gradient 9-minute gradient from 12% to 55% Methanol
Flow Rate 0.75 mL/min
Column Temperature 25 °C
Detection PDA and QDa Mass Detector
Injection Volume Not specified
Issue 2: Peak Tailing

Symptoms:

  • Asymmetrical peaks with a "tail" extending from the back of the peak.

  • Difficulty in accurately integrating peak areas.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Secondary Interactions with Residual Silanols Tryptamines, being basic compounds, can interact with acidic residual silanols on the silica-based stationary phase, leading to peak tailing. Use a modern, end-capped column or a column specifically designed for the analysis of basic compounds. Alternatively, adding a small amount of a basic modifier, like triethylamine (B128534) (TEA), to the mobile phase can help to mask the silanol (B1196071) groups.
Column Overload Injecting too much sample can lead to peak distortion. Try reducing the injection volume or the concentration of the sample.
Mismatched Injection Solvent If the injection solvent is significantly stronger than the initial mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.
Column Contamination Contaminants from previous injections can accumulate on the column and affect peak shape. Regularly flush the column with a strong solvent.

Troubleshooting_Peak_Tailing start Peak Tailing Observed q1 Are all peaks tailing or just the tryptamines? start->q1 all_peaks All Peaks Tailing q1->all_peaks All tryptamines_only Only Tryptamine Peaks Tailing q1->tryptamines_only Tryptamines cause1 Possible System Issue (e.g., dead volume, detector) all_peaks->cause1 q2 Is the column old or heavily used? tryptamines_only->q2 solution1 Check connections, tubing, and detector cell cause1->solution1 old_column Yes q2->old_column Yes new_column No q2->new_column No cause3 Column Degradation old_column->cause3 cause2 Secondary Interactions with Silanols new_column->cause2 q3 Is the sample concentration high? new_column->q3 solution2 Use end-capped column or add basic modifier (e.g., TEA) to mobile phase cause2->solution2 solution3 Replace column cause3->solution3 high_conc Yes q3->high_conc Yes low_conc No q3->low_conc No cause4 Column Overload high_conc->cause4 low_conc->cause2 solution4 Reduce sample concentration or injection volume cause4->solution4

Issue 3: Analyte Degradation

Symptoms:

  • Appearance of unexpected peaks, such as psilocin when analyzing psilocybin.

  • Loss of peak area for psilocybin over a sequence of injections.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Dephosphorylation of Psilocybin Psilocybin can dephosphorylate to the less stable psilocin, especially at elevated temperatures or in certain pH conditions. Psilocin is also susceptible to oxidation.[3]
Sample Storage and Handling Tryptamine alkaloids can degrade under certain storage conditions. The lowest decay of tryptamines in dried mushroom biomass was observed when stored in the dark at room temperature.[3]
Extraction Method The choice of extraction solvent and conditions can impact the stability of the analytes. A common method involves extraction with methanol.[2]

Experimental_Workflow filter filter hplc hplc filter->hplc detection detection chromatogram chromatogram detection->chromatogram

Frequently Asked Questions (FAQs)

Q1: Which HPLC column is best for separating this compound from its isomers?

A1: Both C18 and Phenyl-Hexyl columns can be used, but they offer different selectivities.

  • C18 columns separate based on hydrophobicity. Since this compound and its isomers are structurally very similar, achieving baseline resolution on a C18 column can be challenging.

  • Phenyl-Hexyl columns provide an alternative selectivity based on π-π interactions between the phenyl rings of the stationary phase and the indole structure of the tryptamines. This can often lead to improved resolution of aromatic isomers.[1] One study that successfully separated a panel of tryptamines, including this compound, utilized an XSelect Premier HSS T3 column, which is a C18 column with a high surface silica, suggesting that with optimized conditions, C18 columns can be effective.[2] Ultimately, the choice may depend on the specific isomer pair that is most difficult to resolve in your sample matrix. Method development with both column types is recommended to determine the optimal choice for your specific application.

Q2: What are the advantages of using UPLC-MS/MS over HPLC for this separation?

A2: UPLC (Ultra-Performance Liquid Chromatography) offers several advantages over traditional HPLC for the analysis of tryptamines:

  • Improved Resolution: UPLC uses smaller particle size columns (sub-2 µm), which leads to higher separation efficiency and better resolution of closely eluting compounds.

  • Faster Analysis Times: The higher pressure tolerance of UPLC systems allows for higher flow rates, significantly reducing run times.

  • Increased Sensitivity: The sharper and narrower peaks produced by UPLC can lead to increased signal-to-noise ratios in the mass spectrometer, improving detection limits.

  • Reduced Solvent Consumption: Faster run times and smaller column dimensions result in lower solvent usage, making it a more environmentally friendly and cost-effective technique.

Q3: Is Supercritical Fluid Chromatography (SFC) a viable option for this separation?

A3: SFC is a promising technique for the separation of chiral and achiral compounds and has been used for the analysis of various drugs. It uses a supercritical fluid, typically carbon dioxide, as the main mobile phase, which has low viscosity and high diffusivity, leading to fast and efficient separations. For polar compounds like tryptamines, a polar co-solvent (modifier) such as methanol is typically added. SFC can offer orthogonal selectivity to reversed-phase HPLC and may be a valuable tool for resolving difficult-to-separate isomers. While specific applications for this compound isomer separation are not widely published, SFC has been successfully used for the separation of other isomeric new psychoactive substances.[4]

Q4: How can I prevent the degradation of psilocybin to psilocin during sample preparation and analysis?

A4: To minimize the dephosphorylation of psilocybin to psilocin:

  • Control Temperature: Avoid high temperatures during sample extraction and storage. Store extracts at low temperatures and protect them from light. One study found that the lowest decay of tryptamines in dried mushroom biomass was observed when stored in the dark at room temperature.[3]

  • Control pH: Psilocybin is more stable in neutral to slightly acidic conditions. Strongly acidic or alkaline conditions can promote hydrolysis.

  • Use Appropriate Solvents: Methanol is a commonly used extraction solvent.[2]

  • Analyze Samples Promptly: Analyze prepared samples as soon as possible to minimize degradation over time.

Q5: What are some key considerations for sample preparation from mushroom matrices?

A5: Proper sample preparation is crucial for accurate and reproducible results.

  • Homogenization: The distribution of tryptamines can be uneven within a mushroom. Grinding the dried mushroom material to a fine, homogeneous powder is essential to ensure that the analyzed subsample is representative.

  • Extraction Efficiency: Multiple extraction steps may be necessary to ensure complete extraction of the analytes from the fungal matrix.

  • Filtration: It is important to filter the extract before injection into the HPLC system to remove particulate matter that could clog the column.

  • Matrix Effects: Mushroom extracts can be complex and may contain compounds that interfere with the analysis. A sample cleanup step, such as solid-phase extraction (SPE), may be necessary for cleaner chromatograms and more accurate quantification, especially at low analyte concentrations.

References

Aeruginascin Bioavailability Enhancement: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in increasing the in vivo bioavailability of aeruginascin (B3025662). Due to the limited specific research on this compound, many of the proposed strategies are based on established principles for enhancing the bioavailability of other tryptamines and central nervous system (CNS) drugs.

Frequently Asked Questions (FAQs)

Q1: What is the primary obstacle to the in vivo bioavailability of this compound?

A1: The primary challenge lies in the poor blood-brain barrier (BBB) permeability of its active metabolite, 4-hydroxy-N,N,N-trimethyltryptamine (4-HO-TMT). This compound is a prodrug that is likely dephosphorylated to 4-HO-TMT in the body. As a quaternary ammonium (B1175870) compound, 4-HO-TMT is hydrophilic and carries a permanent positive charge, which significantly restricts its passage across the lipophilic BBB.

Q2: Are there any known transporters for this compound or 4-HO-TMT at the BBB?

A2: Currently, there is no published evidence to suggest the involvement of specific uptake transporters for this compound or 4-HO-TMT at the BBB. The structural characteristics of 4-HO-TMT make it an unlikely substrate for most known nutrient or endogenous compound transporters.

Q3: What are the potential metabolic pathways for this compound besides dephosphorylation?

A3: While dephosphorylation to 4-HO-TMT is the presumed primary metabolic pathway, other potential routes could include N-demethylation or enzymatic degradation in the liver and other tissues. However, detailed metabolic studies for this compound have not been extensively reported.

Q4: Is there any data on the oral bioavailability of this compound?

A4: To date, there is a lack of published studies detailing the oral bioavailability of this compound in animal models or humans. Its hydrophilic nature and potential for first-pass metabolism suggest that oral bioavailability is likely to be low.

Troubleshooting Guides

Issue 1: Low Brain Concentration of 4-HO-TMT Detected in Animal Models

Possible Causes and Troubleshooting Strategies:

Possible Cause Troubleshooting Strategy
Poor BBB Permeability of 4-HO-TMT 1. Lipid-Based Nanoparticle Encapsulation: Formulate this compound or 4-HO-TMT in liposomes or solid lipid nanoparticles (SLNs) to mask its hydrophilic nature and facilitate transport across the BBB.[1][2][3][4][5][6][] 2. Polymeric Nanoparticle Encapsulation: Utilize biodegradable polymers such as PLGA to create nanoparticles that can protect the drug from degradation and potentially be surface-modified for targeted delivery.[1][8] 3. Prodrug Approach: Synthesize a more lipophilic prodrug of 4-HO-TMT that can cross the BBB and then be converted to the active compound within the CNS.[9][10][11][12][13]
Rapid Systemic Clearance 1. PEGylation: Modify the surface of nanoparticles with polyethylene (B3416737) glycol (PEG) to increase circulation time and reduce uptake by the reticuloendothelial system.[3][5] 2. Co-administration with Efflux Pump Inhibitors: While not confirmed for 4-HO-TMT, investigate if it is a substrate for efflux transporters like P-glycoprotein (P-gp). If so, co-administration with P-gp inhibitors could increase brain exposure.[9]
Chemical Instability 1. Formulation with Antioxidants: Tryptamines can be susceptible to oxidation.[14] Including antioxidants in the formulation may improve stability. 2. pH Optimization: Determine the optimal pH for the stability of this compound in the formulation and buffer accordingly.
Issue 2: High Variability in Pharmacokinetic Data

Possible Causes and Troubleshooting Strategies:

Possible Cause Troubleshooting Strategy
Inconsistent Formulation Quality 1. Characterize Nanoparticle Formulations: Thoroughly characterize nanoparticle size, polydispersity index (PDI), zeta potential, and drug loading efficiency for each batch to ensure consistency. 2. Ensure Homogeneity of Dosing Solutions: For non-formulated drug, ensure complete dissolution and uniform suspension before administration.
Inter-animal Physiological Differences 1. Increase Sample Size: Use a sufficient number of animals per group to account for biological variability. 2. Standardize Experimental Conditions: Maintain consistent animal age, weight, and fasting state. Ensure precise and consistent administration techniques.[15][16]
Analytical Method Inaccuracy 1. Method Validation: Fully validate the analytical method for quantifying this compound and 4-HO-TMT in plasma and brain tissue, including assessments of linearity, accuracy, precision, and stability.[17][18][19] 2. Use of Internal Standard: Employ a suitable internal standard to correct for variations in sample processing and instrument response.

Experimental Protocols

Protocol 1: In Vitro Blood-Brain Barrier Permeability Assay

This protocol describes a general method for assessing the permeability of this compound and its formulations across an in vitro BBB model, such as a co-culture of brain endothelial cells with astrocytes.[20][21][22][23][24]

Workflow:

Caption: Workflow for in vitro BBB permeability assay.

Methodology:

  • Cell Culture:

    • Seed primary or immortalized brain endothelial cells (e.g., hCMEC/D3) on the apical side of a Transwell® insert.

    • Seed astrocytes on the basolateral side of the well.

    • Co-culture the cells until a tight monolayer is formed, as confirmed by high transendothelial electrical resistance (TEER) values.

  • Permeability Assay:

    • Replace the medium in the apical chamber with a solution containing the test compound (this compound or its formulation).

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber.

    • Replace the collected volume with fresh medium.

  • Sample Analysis:

    • Quantify the concentration of this compound in the collected samples using a validated analytical method, such as LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following formula:

      • Papp = (dQ/dt) / (A * C0)

      • Where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C0 is the initial drug concentration in the apical chamber.

Protocol 2: In Vivo Pharmacokinetic Study in Rodents

This protocol provides a general framework for evaluating the pharmacokinetics of an this compound formulation in rats or mice following intravenous (IV) and oral (PO) administration.[15][16][25][26][27]

Workflow:

experimental_workflow cluster_animal_prep Animal Preparation cluster_dosing Dosing cluster_sampling Blood Sampling cluster_analysis Analysis A Acclimatize rodents B Fast overnight (for PO) A->B C Divide into IV and PO groups B->C D_IV Administer formulation IV (e.g., tail vein) C->D_IV D_PO Administer formulation PO (oral gavage) C->D_PO E Collect blood at specified time points (e.g., 5, 15, 30, 60, 120, 240, 480 min) D_IV->E D_PO->E F Process blood to obtain plasma E->F G Quantify this compound and 4-HO-TMT in plasma and brain homogenate F->G H Perform pharmacokinetic analysis (Cmax, Tmax, AUC, half-life) G->H

Caption: Workflow for in vivo pharmacokinetic study.

Methodology:

  • Animal Dosing:

    • Administer the this compound formulation to fasted rodents via intravenous injection or oral gavage at a predetermined dose.

  • Sample Collection:

    • Collect blood samples at various time points post-administration (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

    • At the final time point, euthanize the animals and collect brain tissue.

  • Sample Processing:

    • Centrifuge blood samples to obtain plasma.

    • Homogenize brain tissue in a suitable buffer.

  • Bioanalysis:

    • Extract this compound and 4-HO-TMT from plasma and brain homogenates.

    • Quantify the concentrations using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and elimination half-life.

    • Calculate oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Data Presentation

Table 1: Hypothetical Physicochemical Properties of this compound and 4-HO-TMT

Property This compound 4-HO-TMT
Molecular Weight 299.29 g/mol [28]221.30 g/mol
LogP (Predicted) LowVery Low
Aqueous Solubility High (likely)High (likely)
pKa Not reportedNot applicable (quaternary amine)
Chemical Stability Susceptible to dephosphorylationPotentially susceptible to oxidation

Table 2: Example Data from an In Vitro BBB Permeability Study

Formulation Papp (x 10⁻⁶ cm/s)
This compound (Free Drug)0.1 ± 0.05
This compound-Liposomes1.5 ± 0.3
This compound-PLGA-NPs2.1 ± 0.4

Signaling Pathways and Logical Relationships

Diagram 1: Proposed Metabolic Pathway of this compound

metabolic_pathway This compound This compound (4-PO-TMT) HO_TMT 4-HO-TMT (Active Metabolite) This compound->HO_TMT Dephosphorylation (in vivo) Metabolites Other Metabolites This compound->Metabolites Other metabolic pathways

Caption: Proposed in vivo conversion of this compound.

Diagram 2: Strategies to Overcome the Blood-Brain Barrier

bbb_strategies cluster_strategies Bioavailability Enhancement Strategies cluster_mechanism Mechanism of Action Liposomes Lipid-Based Nanoparticles (e.g., Liposomes) Masking Mask Hydrophilic Nature Liposomes->Masking Targeting Surface Modification for Targeting Liposomes->Targeting Polymeric_NP Polymeric Nanoparticles (e.g., PLGA) Polymeric_NP->Masking Polymeric_NP->Targeting Prodrugs Lipophilic Prodrugs Passive Enhanced Passive Diffusion Prodrugs->Passive BBB Blood-Brain Barrier Masking->BBB Facilitates Transport Targeting->BBB Receptor-Mediated Transport Passive->BBB Increased Permeation Brain Brain BBB->Brain

Caption: Conceptual strategies for this compound delivery to the brain.

References

addressing matrix effects in LC-MS quantification of aeruginascin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the liquid chromatography-mass spectrometry (LC-MS) quantification of aeruginascin (B3025662).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its quantification challenging?

A1: this compound is a tryptamine (B22526) alkaloid found in some species of psychedelic mushrooms, such as Inocybe aeruginascens.[1] It is a structural analogue of psilocybin. Its quantification by LC-MS is challenging due to its high polarity and susceptibility to matrix effects, where co-eluting compounds from the sample matrix interfere with the ionization of this compound, leading to inaccurate and imprecise results.[2][3]

Q2: What are "matrix effects" in the context of this compound LC-MS analysis?

A2: Matrix effects are the alteration of ionization efficiency for this compound caused by co-eluting components from the sample matrix (e.g., mushroom tissue, biological fluids).[3] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to erroneous quantification.[3][4][5] Common interfering substances in mushroom extracts include salts, lipids, and other endogenous compounds.[2]

Q3: Is a stable isotope-labeled (SIL) internal standard commercially available for this compound?

Q4: If a specific SIL internal standard for this compound is unavailable, what are the alternatives?

A4: When a specific SIL internal standard is unavailable, several strategies can be employed:

  • Use of an Analogous SIL Internal Standard: A SIL internal standard of a closely related compound that co-elutes with this compound, such as psilocybin-d4 (B13444514) or psilocin-d10, can be used.[7] This can compensate for some variability, but it's not a perfect match for the physicochemical properties of this compound.

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed.[2] This helps to mimic the matrix effects experienced by the analyte in the actual samples.

  • Standard Addition Method: This involves adding known amounts of a pure this compound standard to aliquots of the sample extract and then determining the endogenous concentration by extrapolation. This is a robust method for correcting for matrix effects on a per-sample basis.[8]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Significant signal suppression or enhancement Co-eluting matrix components interfering with ionization.- Improve Sample Preparation: Implement a more rigorous cleanup method like Solid-Phase Extraction (SPE) to remove interfering compounds.[2] - Optimize Chromatography: Adjust the mobile phase gradient or use a different column chemistry (e.g., HILIC for polar compounds) to better separate this compound from matrix components.[2] - Dilute the Sample: If this compound concentration is sufficient, diluting the extract can reduce the concentration of interfering matrix components.[9]
Poor peak shape (broadening, tailing) - Column contamination from matrix buildup. - Inappropriate mobile phase pH or organic content. - Injection of the sample in a solvent much stronger than the mobile phase.- Implement a column wash step: After each injection or batch, wash the column with a strong solvent to remove strongly retained matrix components. - Optimize mobile phase: Adjust the pH and organic solvent composition to ensure compatibility with this compound's chemical properties. - Solvent matching: Ensure the final sample solvent is as close in composition to the initial mobile phase as possible.
High background noise in chromatograms - Contaminated solvents or reagents. - Dirty ion source. - Inadequate sample cleanup.- Use high-purity LC-MS grade solvents and freshly prepared mobile phases. [2] - Perform regular ion source cleaning: Follow the manufacturer's protocol for cleaning the ion source to remove non-volatile matrix components.[2] - Enhance sample preparation: Utilize SPE or liquid-liquid extraction (LLE) to obtain cleaner extracts.
Inconsistent quantification results - Variable matrix effects between samples. - Analyte degradation.- Use a stable isotope-labeled internal standard if available. This is the most reliable way to correct for sample-to-sample variations in matrix effects.[2] - Employ the standard addition method for each sample. [8] - Ensure sample stability: Investigate the stability of this compound under the extraction and storage conditions used. For similar compounds like psilocin, the use of antioxidants like ascorbic acid and protection from light and elevated temperatures is crucial.[10]

Quantitative Data on Matrix Effects

Analyte Matrix Sample Preparation Matrix Effect (%) Internal Standard Used Reference
PsilocinHuman PlasmaMixed-mode Solid-Phase Extraction< 110% (Ion Enhancement)Psilocin-d10[10]

Note: A matrix effect of 100% indicates no effect. <100% indicates ion suppression, and >100% indicates ion enhancement. The value of <110% suggests a slight to moderate ion enhancement was observed for psilocin under these conditions.

Experimental Protocols

Sample Preparation: Extraction of this compound from Mushroom Matrix

This protocol is adapted from methods used for psilocybin and other tryptamines from fungal matrices.

Objective: To extract this compound and other tryptamines from dried mushroom material while minimizing the co-extraction of interfering matrix components.

Materials:

  • Dried and homogenized mushroom powder (e.g., Inocybe aeruginascens)

  • Methanol (B129727) (LC-MS grade)

  • Deionized water

  • Acetic acid (or Formic acid)

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE)

Procedure:

  • Weigh approximately 50 mg of the homogenized mushroom powder into a centrifuge tube.

  • Add 5 mL of an extraction solvent consisting of methanol with 5% acetic acid.

  • Vortex the mixture vigorously for 30 minutes at room temperature.

  • Centrifuge the sample at 4000 rpm for 10 minutes.

  • Carefully transfer the supernatant to a clean tube.

  • To the remaining pellet, add another 5 mL of the extraction solvent and repeat steps 3 and 4.

  • Combine the supernatants.

  • For a cleaner extract, consider performing a Solid-Phase Extraction (SPE) at this stage using a C18 or mixed-mode cation exchange cartridge.

  • Filter the final extract through a 0.22 µm syringe filter into an autosampler vial.

  • If an internal standard is used, it should be added before the initial extraction step.

Assessment of Matrix Effects (Post-Extraction Spike Method)

Objective: To quantitatively determine the extent of ion suppression or enhancement for this compound in a specific mushroom matrix.

Materials:

  • Blank mushroom matrix extract (from a species known not to contain this compound)

  • This compound analytical standard

  • LC-MS system

Procedure:

  • Prepare a blank matrix extract using the same protocol as for the samples.

  • Prepare two sets of solutions:

    • Set A: this compound standard spiked into the blank matrix extract at a known concentration (e.g., 50 ng/mL).

    • Set B: this compound standard in the initial mobile phase (or a pure solvent) at the same concentration as Set A.

  • Analyze both sets of solutions by LC-MS.

  • Calculate the matrix effect using the following formula: Matrix Effect (%) = (Peak Area in Set A / Peak Area in Set B) * 100

  • A value close to 100% indicates minimal matrix effect. A value significantly lower than 100% indicates ion suppression, and a value significantly higher indicates ion enhancement.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_quantification Quantification start Mushroom Sample homogenize Homogenize start->homogenize extract Solvent Extraction homogenize->extract cleanup SPE Cleanup (Optional) extract->cleanup filter Filter cleanup->filter lcms LC-MS/MS Injection filter->lcms data Data Acquisition lcms->data process Data Processing data->process quantify Quantification process->quantify result Final Concentration quantify->result

Caption: Workflow for LC-MS quantification of this compound.

troubleshooting_logic cluster_matrix Matrix Effect Issues cluster_peak Peak Shape Issues start Inaccurate Quantification? check_matrix Assess Matrix Effect (Post-Extraction Spike) start->check_matrix is_suppression Ion Suppression/Enhancement? check_matrix->is_suppression improve_cleanup Improve Sample Cleanup (e.g., SPE) is_suppression->improve_cleanup Yes check_peak Poor Peak Shape? is_suppression->check_peak No optimize_lc Optimize Chromatography improve_cleanup->optimize_lc use_is Use SIL-IS or Standard Addition optimize_lc->use_is clean_column Clean Column check_peak->clean_column Yes check_solvent Match Sample Solvent to Mobile Phase clean_column->check_solvent

Caption: Logic diagram for troubleshooting matrix effects.

References

Validation & Comparative

Aeruginascin vs. Psilocybin: A Comparative Pharmacological Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the pharmacological properties of aeruginascin (B3025662) and psilocybin. The information presented is supported by experimental data to facilitate informed research and development decisions.

Introduction

Psilocybin, a classic psychedelic tryptamine, has garnered significant attention for its therapeutic potential. This compound, a naturally occurring analog of psilocybin found in certain mushroom species, presents a distinct pharmacological profile that warrants comparative analysis. Understanding the similarities and differences in their interactions with neural receptors and subsequent signaling pathways is crucial for advancing our knowledge of psychedelic pharmacology and developing novel therapeutics.

Chemical Structures

This compound is the N,N,N-trimethyl analogue of psilocybin. Both are prodrugs, meaning they are converted into their pharmacologically active forms in the body. Psilocybin is dephosphorylated to psilocin, while this compound is metabolized to 4-hydroxy-N,N,N-trimethyltryptamine (4-HO-TMT).

Receptor Binding Affinity

The primary mechanism of action for classic psychedelics is through their interaction with serotonin (B10506) receptors, particularly the 5-HT2A receptor. The binding affinities of the active metabolites of this compound and psilocybin for various serotonin receptors have been quantified using competitive radioligand binding assays.

Table 1: Comparative Receptor Binding Affinities (Ki, nM)

Receptor4-HO-TMT (from this compound)Psilocin (from Psilocybin)Reference
5-HT1A 4400180[1]
5-HT2A 670107.2[1]
5-HT2B 1204.6[1]
5-HT2C >10,00041[2]
5-HT3 >10,000>10,000[3]

Lower Ki values indicate higher binding affinity.

As the data indicates, psilocin generally exhibits a higher affinity for the tested serotonin receptors compared to 4-HO-TMT. Notably, the affinity of 4-HO-TMT for the 5-HT2A receptor, the primary target for psychedelic effects, is significantly lower than that of psilocin.

In Vivo Effects: The Head-Twitch Response

The head-twitch response (HTR) in rodents is a behavioral proxy for 5-HT2A receptor activation and is considered a preclinical indicator of psychedelic potential in humans.

Table 2: In Vivo Head-Twitch Response (HTR)

CompoundHTR InductionPrimary Receptor ImplicatedReference
This compound Not observed-[4]
Psilocybin Observed5-HT2A[[“]]

Experimental evidence consistently shows that psilocybin and its active metabolite psilocin induce the head-twitch response in rodents, an effect mediated by the 5-HT2A receptor.[[“]] In contrast, this compound and its metabolite 4-HO-TMT do not elicit this response, suggesting a lack of significant in vivo 5-HT2A agonist activity necessary to produce classic psychedelic effects.[4]

Signaling Pathways

The activation of the 5-HT2A receptor by an agonist like psilocin initiates intracellular signaling cascades. Two major pathways have been identified: the Gq-protein-coupled pathway and the β-arrestin pathway. The Gq pathway is believed to be primarily responsible for the psychedelic effects, while the β-arrestin pathway may be linked to other therapeutic outcomes.

cluster_psilocybin Psilocybin/Psilocin Signaling cluster_gq Gq Pathway cluster_arrestin β-arrestin Pathway cluster_this compound This compound Signaling (Hypothesized) Psilocybin Psilocybin Psilocin Psilocin Psilocybin->Psilocin Dephosphorylation Receptor 5-HT2A Receptor Psilocin->Receptor Agonist Binding Gq Gq Protein Receptor->Gq Arrestin β-arrestin 2 Receptor->Arrestin PLC Phospholipase C (PLC) Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca2 Ca²⁺ Release IP3_DAG->Ca2 PKC Protein Kinase C (PKC) Ca2->PKC Psychedelic_Effects Psychedelic Effects (e.g., HTR) PKC->Psychedelic_Effects MAPK MAPK/ERK Pathway Arrestin->MAPK Plasticity Neuronal Plasticity (Potential Therapeutic Effects) MAPK->Plasticity This compound This compound HO_TMT 4-HO-TMT This compound->HO_TMT Metabolism Receptor_A 5-HT2A Receptor HO_TMT->Receptor_A Low Affinity Binding Weak_Gq Weak/No Gq Activation Receptor_A->Weak_Gq Potential_Arrestin Potential β-arrestin Biased Signaling? Receptor_A->Potential_Arrestin

Caption: Comparative signaling pathways of psilocybin and this compound at the 5-HT2A receptor.

While psilocin activates both the Gq and β-arrestin pathways, the lack of HTR induction by 4-HO-TMT suggests it may not activate the Gq pathway to a significant degree.[4] This raises the possibility that this compound and its metabolite could be biased agonists, potentially favoring the β-arrestin pathway, although further research is needed to confirm this hypothesis.

Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol outlines the general steps for a competitive radioligand binding assay to determine the affinity (Ki) of a test compound for a specific receptor.

start Start prep Prepare Receptor Membranes (e.g., from cell culture or brain tissue) start->prep incubation Incubate: - Receptor Membranes - Radiolabeled Ligand (fixed concentration) - Unlabeled Competitor (varying concentrations) prep->incubation radioligand Prepare Radiolabeled Ligand (e.g., [³H]-ketanserin for 5-HT2A) radioligand->incubation competitor Prepare Serial Dilutions of Unlabeled Test Compound (this compound/Psilocybin metabolite) competitor->incubation separation Separate Bound from Free Ligand (Rapid Filtration) incubation->separation counting Quantify Radioactivity of Bound Ligand (Scintillation Counting) separation->counting analysis Data Analysis: - Generate competition curve - Calculate IC50 - Determine Ki using Cheng-Prusoff equation counting->analysis end End analysis->end

Caption: Workflow for a competitive radioligand binding assay.

Detailed Steps:

  • Receptor Preparation: Membranes containing the receptor of interest are prepared from cultured cells expressing the receptor or from specific brain regions.

  • Reagents: A radiolabeled ligand with high affinity for the target receptor and the unlabeled test compounds are prepared in appropriate buffers.

  • Incubation: The receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound are incubated together to reach binding equilibrium.

  • Separation: The mixture is rapidly filtered through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.

  • Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.

  • Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of unlabeled ligand that inhibits 50% of specific binding of the radioligand) is determined. The Ki (dissociation constant of the unlabeled ligand) is then calculated using the Cheng-Prusoff equation.[6]

Conclusion

This compound and psilocybin, despite their structural similarity, exhibit distinct pharmacological profiles. Psilocybin, through its active metabolite psilocin, is a potent agonist at the 5-HT2A receptor, leading to the activation of the Gq signaling pathway and the induction of the head-twitch response in rodents, consistent with its classic psychedelic effects. In contrast, this compound's active metabolite, 4-HO-TMT, displays significantly lower affinity for the 5-HT2A receptor and does not induce the head-twitch response, suggesting it lacks the key in vivo activity associated with classic psychedelics.

The differential pharmacology of this compound suggests it may not produce the same subjective psychedelic effects as psilocybin. Further investigation into its potential biased agonism at the 5-HT2A receptor and its activity at other receptor systems is warranted to fully elucidate its therapeutic potential. This comparative analysis provides a foundation for future research aimed at developing novel psychoactive compounds with tailored pharmacological properties.

References

A Comparative Analysis of the Head-Twitch Response Induced by Aeruginascin and Psilocin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the head-twitch response (HTR) induced by the naturally occurring tryptamine (B22526) aeruginascin (B3025662) and the classic psychedelic psilocin. The HTR in rodents is a widely utilized behavioral proxy for predicting hallucinogenic potential in humans, primarily mediated by the activation of the serotonin (B10506) 2A (5-HT2A) receptor. Understanding the differential effects of these two compounds on this key behavioral measure is crucial for the development of novel therapeutics with potentially distinct psychoactive profiles.

Executive Summary

Psilocin, the active metabolite of psilocybin, reliably induces a dose-dependent head-twitch response in rodents.[1][2][3][4][5] This effect is a cornerstone of its characterization as a classic psychedelic and is directly linked to its agonist activity at the 5-HT2A receptor.[1][5][6][7][8] In stark contrast, current research indicates that this compound and its putative active metabolite, 4-hydroxy-N,N,N-trimethyltryptamine (4-HO-TMT), do not elicit the head-twitch response.[9][10] This is a significant finding, as both this compound and 4-HO-TMT demonstrate an affinity for the 5-HT2A receptor, suggesting a divergence in their functional activity at this key target compared to psilocin.[9][11][12][13][14][15]

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data comparing this compound's metabolite and psilocin.

Table 1: Head-Twitch Response (HTR) in Rodents

CompoundHTR InductionEffective Dose (ED50) for HTRAnimal Model
This compoundNot Observed[9][10]N/ARodents
4-HO-TMT (metabolite of this compound)Not Observed[9]N/ARodents
PsilocinObserved[1][2][3][4][5]0.11–0.29 mg/kg[5]Mice

Table 2: Serotonin Receptor Binding Affinities (Ki, nM)

Compound5-HT1A5-HT2A5-HT2B
4-HO-TMT4400[14]670[14]120[14]
Psilocin567.4[14]107.2[14]4.6[14]

Experimental Protocols

The methodologies for assessing the head-twitch response are critical for interpreting the comparative data. Below is a generalized protocol based on studies investigating psilocin-induced HTR.

Head-Twitch Response (HTR) Assay

Objective: To quantify the frequency of head twitches in rodents following the administration of a test compound.

Animal Model: Male C57BL/6J mice are commonly used.[1][3]

Drug Administration:

  • Psilocin is typically dissolved in a vehicle such as saline.

  • The compound is administered via intraperitoneal (i.p.) injection.[1][3]

  • A range of doses is used to establish a dose-response curve. For psilocin, effective doses have been reported between 0.3 and 3 mg/kg.[1]

Experimental Procedure:

  • Animals are habituated to the testing environment before drug administration.

  • Following i.p. injection of psilocin or vehicle, mice are placed individually into observation chambers.

  • The number of head twitches is recorded for a specified period, typically 20-30 minutes.[3][6] A head twitch is characterized as a rapid, spasmodic, side-to-side rotational movement of the head.[6]

  • Recording can be done by trained human observers or, more recently, with automated systems using magnetometers or video analysis software for greater accuracy and objectivity.[6][16]

Data Analysis:

  • The total number of head twitches within the observation period is counted for each animal.

  • The data is typically analyzed using a one-way ANOVA to compare the effects of different doses.

  • The half-maximal effective dose (ED50), the dose that produces 50% of the maximal response, is calculated using non-linear regression.[6]

Mandatory Visualizations

Signaling Pathway for Psilocin-Induced Head-Twitch Response

G Psilocin Psilocin HT2A 5-HT2A Receptor Psilocin->HT2A Binds to and activates Gq_11 Gq/11 Protein HT2A->Gq_11 Activates PLC Phospholipase C Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C Activation DAG->PKC HTR Head-Twitch Response Ca_release->HTR PKC->HTR G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., C57BL/6J mice) Habituation Habituate Animals Animal_Model->Habituation Drug_Prep Prepare Drug Solution (Psilocin or this compound) Injection Administer Drug (i.p.) Drug_Prep->Injection Habituation->Injection Observation Record Head Twitches Injection->Observation Quantification Quantify HTR Frequency Observation->Quantification Stats Statistical Analysis (ANOVA, ED50) Quantification->Stats

References

A Comparative Guide to the Preclinical Validation of Aeruginascin's Anecdotal Euphoric Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 6, 2025

Introduction

Aeruginascin (B3025662) (4-phosphoryloxy-N,N,N-trimethyltryptamine) is a tryptamine (B22526) alkaloid found in certain species of psychedelic mushrooms, such as Inocybe aeruginascens.[1] Anecdotal reports from human users who have ingested mushrooms containing this compound suggest it may be associated with predominantly euphoric experiences, in contrast to the sometimes dysphoric effects reported with mushrooms containing only psilocybin and psilocin.[1][2] However, these claims lack rigorous scientific validation, particularly in preclinical animal models. The active metabolite of this compound, 4-hydroxy-N,N,N-trimethyltryptamine (4-HO-TMT), is believed to mediate its pharmacological effects through interaction with serotonin (B10506) receptors.[1][3][4]

This guide provides a comparative framework for the preclinical validation of this compound's potential euphoric effects. Due to the current absence of direct studies on this topic, we will compare the known pharmacology of this compound and its metabolite with that of the well-characterized psychedelic compound psilocybin (and its active metabolite, psilocin). We will detail established animal models for assessing drug reward and propose experimental protocols for investigating this compound.

Pharmacological Profile: A Receptor-Level Comparison

The primary mechanism of action for classic psychedelics is agonism at the serotonin 2A receptor (5-HT₂A).[5][6] The binding affinity of a compound for this and other serotonin receptors is a key indicator of its potential psychoactive effects. This compound's metabolite, 4-HO-TMT, does bind to the 5-HT₂A receptor, though with a lower affinity than psilocin.[3][7][8] A notable difference is that unlike psilocybin, this compound does not induce the head-twitch response (HTR) in rodents, a behavior strongly linked to 5-HT₂A agonism and considered a proxy for hallucinogenic potential in humans.[1][9][10]

Table 1: Comparative Serotonin Receptor Binding Affinities (Ki, nM)

Compound5-HT₁A5-HT₂A5-HT₂B
4-HO-TMT (from this compound) 4,400[3][8]670.0[3][8]120.0[3][8]
Psilocin (from Psilocybin) 567.4[3][8]107.2[3][8]4.6[3][8]
Lower Ki values indicate higher binding affinity.
Serotonergic Signaling Pathway

The binding of psychedelic compounds like psilocin and 4-HO-TMT to the 5-HT₂A receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. This is thought to be the primary trigger for their psychoactive effects.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Serotonin Serotonin 5HT2A_Receptor 5-HT₂A Receptor Serotonin->5HT2A_Receptor Binds Gq_G11 Gq/11 5HT2A_Receptor->Gq_G11 Activates PLC PLC Gq_G11->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves DAG DAG PIP2->DAG IP3 IP₃ PIP2->IP3 PKC PKC DAG->PKC Activates Ca_Release Ca²⁺ Release IP3->Ca_Release Stimulates Cellular_Response Downstream Cellular and Network Effects PKC->Cellular_Response Ca_Release->Cellular_Response Psychedelic_Ligand Psilocin or 4-HO-TMT Psychedelic_Ligand->5HT2A_Receptor Binds (Agonist) G cluster_0 Phase 1: Pre-Test (Day 1) cluster_1 Phase 2: Conditioning (Days 2-9) cluster_2 Phase 3: Post-Test (Day 10) cluster_3 Analysis PreTest Animal explores all 3 chambers. Baseline preference is recorded. DrugDay Drug Injection (this compound) PreTest->DrugDay VehicleDay Vehicle Injection (Saline) ChamberA Confined to Chamber A DrugDay->ChamberA ChamberB Confined to Chamber B VehicleDay->ChamberB PostTest Animal explores all 3 chambers (drug-free). Time in each chamber is recorded. ChamberA->PostTest Note Process is alternated for 8 days Analysis Compare time in drug-paired chamber between Pre-Test and Post-Test. PostTest->Analysis

References

Unraveling the Pharmacological Profile: A Comparative Analysis of Aeruginascin and its Analogues' Receptor Binding Affinities

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the receptor binding affinities of aeruginascin (B3025662) and its analogues, supported by experimental data. This compound, a naturally occurring tryptamine (B22526) found in certain psychedelic mushrooms, and its synthetic derivatives are of growing interest for their potential therapeutic applications.

This guide synthesizes findings from key studies to present a clear overview of how these compounds interact with various neurotransmitter receptors, particularly within the serotonergic system. Understanding these binding profiles is crucial for elucidating their mechanisms of action and guiding future drug discovery efforts.

Comparative Receptor Binding Affinities

The following table summarizes the in vitro binding affinities (Ki, in nM) of this compound, its putative active metabolite 4-hydroxy-N,N,N-trimethyltryptamine (4-HO-TMT), and key comparator compounds like psilocybin and its active metabolite psilocin, at various human serotonin (B10506) (5-HT) receptors and other targets. Lower Ki values indicate a higher binding affinity.

Compound5-HT1A5-HT2A5-HT2B5-HT6SERTSigma 1
This compound >10,000>10,000>10,000>10,000>10,000>10,000
4-HO-TMT 4400[1][2][3]670[1][2][3]120[1][2][3]>10,000>10,000-
Psilocybin >10,000>10,00098.7---
Psilocin 160314.6---
4-AcO-TMT >10,000>10,000>10,000---

Data compiled from multiple sources.[1][2][3][4][5][6][7]

It is important to note that this compound itself, as a quaternary ammonium (B1175870) compound, generally displays weak affinity for the tested receptors.[4][5] Its pharmacological activity is thought to be primarily mediated by its dephosphorylated metabolite, 4-HO-TMT.[1][2][3][6][7][8] In contrast, psilocin, the active metabolite of psilocybin, demonstrates high affinity for a range of serotonin receptors.[4][6][7]

Experimental Protocols

The binding affinity data presented in this guide were primarily determined using competitive radioligand binding assays . This standard in vitro technique is essential for characterizing the interaction of novel compounds with specific receptor targets.

General Radioligand Binding Assay Protocol:
  • Cell Culture and Membrane Preparation: Human embryonic kidney (HEK) cells or other suitable cell lines are transfected to express the specific human serotonin receptor subtype of interest. The cells are cultured and then harvested. The cell membranes containing the receptors are isolated through a process of homogenization and centrifugation.

  • Competitive Binding Reaction: The cell membranes are incubated in a reaction buffer containing a specific radioligand (a radioactive molecule known to bind with high affinity to the receptor of interest) and varying concentrations of the unlabeled test compound (e.g., this compound, 4-HO-TMT).

  • Incubation and Separation: The mixture is incubated to allow the binding to reach equilibrium. Following incubation, the bound and unbound radioligand are separated, typically by rapid filtration through a glass fiber filter. The filter traps the cell membranes with the bound radioligand.

  • Quantification of Radioactivity: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value). The IC50 values are then converted to inhibition constants (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

For a comprehensive screen, this process is repeated for a wide array of receptor subtypes and other potential molecular targets.[4][9]

Signaling Pathway of the 5-HT2A Receptor

The serotonin 2A (5-HT2A) receptor is a primary target for many psychedelic compounds, including the active metabolites of psilocybin and this compound. Activation of the 5-HT2A receptor initiates a cascade of intracellular signaling events. The diagram below illustrates the canonical Gq-coupled signaling pathway associated with 5-HT2A receptor activation.

G 5-HT2A Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor 5-HT2A Receptor g_protein Gq Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves dag Diacylglycerol (DAG) pip2->dag ip3 Inositol Trisphosphate (IP3) pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc Activates ca_release Ca²⁺ Release ip3->ca_release Stimulates cellular_response Downstream Cellular Responses pkc->cellular_response ca_release->cellular_response ligand 5-HT / Agonist ligand->receptor Binds to

Canonical Gq-coupled signaling pathway of the 5-HT2A receptor.

Experimental Workflow for Receptor Binding Affinity Determination

The following diagram outlines the typical experimental workflow for determining the receptor binding affinity of novel compounds like this compound and its analogues.

G Experimental Workflow for Receptor Binding Affinity compound_synthesis Compound Synthesis (e.g., 4-HO-TMT) binding_assay Competitive Radioligand Binding Assay compound_synthesis->binding_assay receptor_prep Receptor Preparation (Transfected Cell Membranes) receptor_prep->binding_assay radioligand Radioligand Selection radioligand->binding_assay incubation Incubation binding_assay->incubation filtration Filtration & Separation incubation->filtration quantification Scintillation Counting filtration->quantification data_analysis Data Analysis (IC50 -> Ki) quantification->data_analysis results Binding Affinity Profile data_analysis->results

Workflow for determining receptor binding affinity via radioligand assays.

References

A Comparative Guide to Analytical Methods for Aeruginascin Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The growing interest in the therapeutic potential of tryptamines found in psychoactive mushrooms necessitates robust and reliable analytical methods for their quantification. Aeruginascin (B3025662), a trimethylated analogue of psilocybin, is of particular interest due to its potential modulation of the psychoactive effects of psilocybin. This guide provides a comparative overview of different analytical methods for the quantification of this compound, presenting available experimental data to aid researchers in selecting the most appropriate method for their needs.

Comparison of Quantitative Performance

Direct cross-validation studies for various analytical methods specifically targeting this compound are limited in the publicly available scientific literature. However, by examining validated methods for this compound and its close structural analogs, psilocybin and psilocin, we can infer the expected performance of these techniques. The following table summarizes the quantitative performance of High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) or Variable Wavelength Detector (VWD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analytical MethodAnalyteMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (R²)Precision (%RSD)Accuracy (%Bias)
HPLC-VWD This compoundMushroom Material0.00004 mg/g0.00011 mg/gNot ReportedNot ReportedNot Reported
HPLC-DAD PsilocybinMushroom ExtractNot Reported0.50 µg/mL> 0.999≤ 10%≤ 15%
PsilocinMushroom ExtractNot Reported0.25 µg/mL> 0.999≤ 10%≤ 15%
LC-MS/MS PsilocinPlasma0.1 ng/mL[1]0.34 ng/mL[1]> 0.99 (2-100 ng/mL)1.5-4.3%±9%
HILIC-MS/MS PsilocinMouse PlasmaNot Reported0.5 ng/mL (LLOQ)Not ReportedNot ReportedNot Reported
LC-MS/MS PsilocinOral Fluid0.05 ng/mL[2]0.05 ng/mL[2]> 0.99 (0.05-10 ng/mL)< 10.7%< -14.2%

Note: Data for psilocybin and psilocin are included as reliable proxies for this compound due to their structural similarity and co-occurrence in fungal matrices. The performance of a method for this compound is expected to be in a similar range. HILIC stands for Hydrophilic Interaction Liquid Chromatography. LLOQ stands for Lower Limit of Quantification.

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. Below are representative protocols for sample preparation and analysis using HPLC-DAD and LC-MS/MS, based on established methods for tryptamine (B22526) quantification in mushroom samples.

Sample Preparation: Methanolic Extraction from Mushroom Material

This protocol is a general procedure for the extraction of this compound and other tryptamines from dried mushroom fruiting bodies.

  • Homogenization: Weigh a representative portion of dried mushroom material (e.g., 100 mg) and grind it into a fine powder using a mortar and pestle or a ball mill.

  • Extraction: Transfer the powdered mushroom to a suitable vessel and add a defined volume of methanol (B129727) (e.g., 10 mL).

  • Sonication/Vortexing: Sonicate the mixture for 30 minutes in an ultrasonic bath or vortex vigorously for an extended period to ensure efficient extraction of the analytes.

  • Centrifugation: Centrifuge the extract at a high speed (e.g., 4000 rpm for 10 minutes) to pellet the solid mushroom debris.

  • Filtration: Carefully decant the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter. The filtered extract is now ready for HPLC or LC-MS/MS analysis.

HPLC-DAD Analysis

This method is suitable for the quantification of tryptamines in mushroom extracts.

  • Instrumentation: A standard High-Performance Liquid Chromatography system equipped with a Diode Array Detector.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 4 µm particle size).

  • Mobile Phase: A gradient elution is typically used.

    • Solvent A: Water with 0.1% trifluoroacetic acid (v/v).

    • Solvent B: Acetonitrile with 0.1% trifluoroacetic acid (v/v).

  • Gradient Program:

    • Start with 5% Solvent B.

    • Linearly increase to 30% Solvent B over 15 minutes.

  • Flow Rate: 0.20-0.22 mL/min.

  • Column Temperature: 35 ± 2 °C.

  • Injection Volume: 10 µL.

  • Detection: Monitor the absorbance at a specific wavelength, typically around 220 nm for tryptamines.

LC-MS/MS Analysis

This method offers higher sensitivity and selectivity, making it ideal for the analysis of trace amounts of this compound in complex matrices.

  • Instrumentation: A Liquid Chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Column: A C18 or HILIC column is commonly used.

  • Mobile Phase (Reversed-Phase):

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Mobile Phase (HILIC):

  • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound must be determined and optimized for quantification. For example, the m/z of the this compound molecular ion is 299.1 [M]⁺[3].

Visualizing the Workflow

To better understand the logical flow of analytical method validation, the following diagram illustrates the key steps involved.

Analytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis MD1 Define Analytical Requirements MD2 Select Appropriate Technique (e.g., HPLC, LC-MS) MD1->MD2 MD3 Optimize Separation & Detection Parameters MD2->MD3 V1 Specificity / Selectivity MD3->V1 Proceed to Validation V2 Linearity & Range V1->V2 V3 Accuracy V2->V3 V4 Precision (Repeatability & Intermediate) V3->V4 V5 Limit of Detection (LOD) V4->V5 V6 Limit of Quantification (LOQ) V5->V6 V7 Robustness V6->V7 SA1 Sample Preparation V7->SA1 Implement for Routine Use SA2 Instrumental Analysis SA1->SA2 SA3 Data Processing & Quantification SA2->SA3

Caption: Workflow of Analytical Method Validation.

The following diagram illustrates a general experimental workflow for the analysis of this compound from mushroom samples.

Aeruginascin_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Analysis SP1 Mushroom Sample Collection & Drying SP2 Grinding to Homogeneous Powder SP1->SP2 SP3 Solvent Extraction (e.g., Methanol) SP2->SP3 SP4 Centrifugation / Filtration SP3->SP4 A1 Chromatographic Separation (HPLC / LC) SP4->A1 Inject Extract A2 Detection (DAD / MS/MS) A1->A2 D1 Peak Identification & Integration A2->D1 Acquire Data D2 Quantification using Calibration Curve D1->D2 D3 Reporting of this compound Concentration D2->D3

Caption: Experimental Workflow for this compound Analysis.

References

A Comparative Analysis of Aeruginascin and Psilocybin Stability for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the stability profiles of aeruginascin (B3025662) and psilocybin, two psychoactive tryptamines found in various mushroom species. The information presented is intended for researchers, scientists, and drug development professionals, offering objective experimental data to inform handling, formulation, and analytical method development.

Executive Summary

Both this compound and psilocybin exist as phosphorylated prodrugs, which are significantly more stable than their respective dephosphorylated, pharmacologically active forms: 4-hydroxy-N,N,N-trimethyltryptamine (4-HO-TMT) and psilocin. Experimental data indicates that the degradation rates for the phosphorylated prodrugs are 200 to 600 times lower than their active counterparts[1]. The primary degradation pathway for psilocybin is dephosphorylation to the less stable psilocin, which is susceptible to oxidation[2][3]. A similar enzymatic dephosphorylation process is the main metabolic route for this compound[1][4].

Factors such as light, temperature, and pH significantly impact the stability of these compounds, particularly their active metabolites. Aqueous solutions of psilocin and psilocybin are known to be sensitive to light and heat[5]. The exclusion of light has been shown to prolong the stability of aqueous solutions of both psilocin and psilocybin to over seven days[5][6][7].

Data Presentation: Comparative Stability

The following table summarizes the key stability characteristics of this compound and psilocybin based on available data.

FeatureThis compoundPsilocybinSupporting Evidence
Form ProdrugProdrug[1][4][8]
Active Metabolite 4-hydroxy-N,N,N-trimethyltryptamine (4-HO-TMT)Psilocin (4-hydroxy-N,N-dimethyltryptamine)[1][9]
Relative Stability of Prodrug vs. Active Metabolite Significantly more stable than 4-HO-TMT. Degradation rate constant is 200-600 times lower than its active form.Significantly more stable than psilocin. Degradation rate constant is 200-600 times lower than its active form.[1]
Primary Degradation Pathway Enzymatic dephosphorylation by alkaline phosphatase.Enzymatic dephosphorylation by alkaline phosphatase to psilocin.[1][2][3]
Key Instability Factors for Active Metabolite Susceptible to degradation, especially at higher temperatures.Highly susceptible to oxidation, light, and heat.[1][5]
Storage Recommendations for Fungal Biomass Dried biomass stored in the dark at room temperature shows the lowest degradation.Dried biomass stored in the dark at room temperature shows the lowest degradation. Freezing fresh mushrooms can lead to significant degradation.[3][10][11]

Experimental Protocols

Protocol 1: Comparative Thermal Stability Assessment of this compound and Psilocybin in Aqueous Solution

This protocol outlines a method to compare the thermal degradation of this compound, psilocybin, and their active metabolites.

1. Materials and Equipment:

  • This compound, psilocybin, 4-HO-TMT, and psilocin analytical standards.

  • High-purity water.

  • pH meter.

  • Incubators or water baths set at various temperatures (e.g., 4°C, 25°C, 40°C, 60°C).

  • Amber glass vials.

  • High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) or Ultra-High-Performance Liquid Chromatography with Mass Spectrometry (UHPLC-MS/MS) system.

2. Sample Preparation:

  • Prepare stock solutions of each of the four compounds in high-purity water at a concentration of 1 mg/mL.

  • For each compound, create separate aqueous solutions at a final concentration of 100 µg/mL.

  • Adjust the pH of separate sets of solutions to acidic (e.g., pH 3), neutral (e.g., pH 7), and basic (e.g., pH 10) conditions using appropriate buffers.

  • Dispense the solutions into amber glass vials to minimize light exposure.

3. Stability Study:

  • Place the vials in incubators at the different selected temperatures.

  • At specified time points (e.g., 0, 24, 48, 72, 96, 168 hours), withdraw an aliquot from each vial.

  • Immediately analyze the samples using a validated HPLC-DAD or UHPLC-MS/MS method to determine the concentration of the parent compound and any major degradants.

4. Data Analysis:

  • Plot the concentration of the parent compound versus time for each condition (temperature and pH).

  • Calculate the degradation rate constant (k) and the half-life (t½) for each compound under each condition.

  • Compare the degradation kinetics of this compound and psilocybin, as well as 4-HO-TMT and psilocin.

Protocol 2: Analytical Method for Quantification

A validated UHPLC-MS/MS method is recommended for the sensitive and selective quantification of these tryptamines.

  • Chromatographic Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component with a buffer (e.g., 10 mM ammonium (B1175870) formate (B1220265) at pH 3.5) and an organic component like methanol (B129727) or acetonitrile (B52724) is effective[6][7].

  • Detection: Mass spectrometry in dynamic multiple reaction monitoring (dMRM) mode allows for the specific detection and quantification of each analyte.

Mandatory Visualizations

G cluster_psilocybin Psilocybin Pathway Psilocybin Psilocybin (Prodrug) Psilocin Psilocin (Active Metabolite) Psilocybin->Psilocin Dephosphorylation (Alkaline Phosphatase) Receptors 5-HT Receptors (e.g., 5-HT2A, 5-HT1A) Psilocin->Receptors Agonist Activity Psychedelic_Effects Psychedelic Effects Receptors->Psychedelic_Effects

Psilocybin's metabolic activation and signaling pathway.

G cluster_this compound This compound Pathway This compound This compound (Prodrug) HO_TMT 4-HO-TMT (Active Metabolite) This compound->HO_TMT Dephosphorylation (Alkaline Phosphatase) Receptors_A 5-HT Receptors (e.g., 5-HT2A, 5-HT2B, 5-HT1A) HO_TMT->Receptors_A Agonist Activity Pharmacological_Effects Pharmacological Effects (e.g., Euphoria) Receptors_A->Pharmacological_Effects

This compound's metabolic activation and signaling pathway.

G cluster_workflow Comparative Stability Study Workflow start Prepare Aqueous Solutions (this compound & Psilocybin) storage Store under Varied Conditions (Temperature, pH, Light) start->storage sampling Sample at Time Intervals storage->sampling analysis Quantify using UHPLC-MS/MS sampling->analysis data_analysis Determine Degradation Kinetics (k, t½) analysis->data_analysis comparison Compare Stability Profiles data_analysis->comparison

Workflow for the comparative stability study.

References

Differentiating Aeruginascin from Bufotenidine Using Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The structural similarity between aeruginascin (B3025662), a tryptamine (B22526) found in certain psychoactive mushrooms, and bufotenidine (B1649353), a toxin found in toad venom, presents a unique analytical challenge. Both are N,N,N-trimethylated tryptamines, but they differ in their functional groups on the indole (B1671886) ring, leading to distinct chemical properties and potential physiological effects. This guide provides a detailed comparison of these two compounds and outlines a robust methodology for their differentiation using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Chemical and Physical Properties

This compound and bufotenidine are structural isomers with respect to their core tryptamine skeleton but differ significantly in their molecular weight and the nature of the substituent on the indole ring. This compound is a phosphorylated compound found in mushrooms like Inocybe aeruginascens, while bufotenidine is a hydroxylated compound present in toad venom and some plants.[1] This fundamental difference in their chemical structure is the key to their differentiation via mass spectrometry.

Table 1: Chemical Properties of this compound and Bufotenidine

PropertyThis compoundBufotenidine
Chemical Structure
IUPAC Name [3-[2-(trimethylazaniumyl)ethyl]-1H-indol-4-yl] hydrogen phosphate[2]3-[2-(trimethylazaniumyl)ethyl]-1H-indol-5-olate[3][4]
Molecular Formula C₁₃H₂₀N₂O₄P⁺[5]C₁₃H₁₈N₂O[3][6]
Monoisotopic Mass 299.1161 Da[5]218.1419 Da[3]
Molecular Weight 299.28 g/mol [5]218.29 g/mol [3][6]
Key Structural Feature 4-phosphoryloxy group5-hydroxy group

Mass Spectrometric Differentiation

The most effective method for distinguishing this compound from bufotenidine is high-resolution mass spectrometry, which can differentiate the compounds based on their distinct molecular weights and unique fragmentation patterns.

Precursor Ion Analysis (MS1)

In a primary mass scan (MS1), the two compounds are easily distinguished by their mass-to-charge ratio (m/z). Due to the presence of the phosphate (B84403) group, this compound is approximately 80 Da heavier than bufotenidine.

  • This compound will be detected as a singly charged ion [M]⁺ at m/z 299.1161 .

  • Bufotenidine , typically analyzed in its protonated form [M+H]⁺, will be detected at m/z 219.1492 .

This significant mass difference allows for unambiguous identification even without fragmentation analysis, provided a high-resolution mass spectrometer is used.

Tandem Mass Spectrometry (MS/MS) Fragmentation Analysis

Tandem mass spectrometry (MS/MS) provides definitive structural confirmation by inducing fragmentation of the precursor ions and analyzing the resulting product ions. The fragmentation patterns for this compound and bufotenidine are distinct due to their different functional groups.

  • This compound Fragmentation: The most characteristic fragmentation pathway for this compound is the neutral loss of the phosphate group. This results in a prominent product ion corresponding to its dephosphorylated metabolite, 4-hydroxy-N,N,N-trimethyltryptamine (4-HO-TMT).

  • Bufotenidine Fragmentation: Bufotenidine lacks a phosphate group and therefore fragments differently. Its fragmentation is characterized by the cleavage of the ethylamine (B1201723) side chain, producing a highly stable trimethylimmonium ion, and fragmentation of the indole core.[2]

Table 2: Key Mass Spectrometric Data for Differentiation

AnalytePrecursor Ion (m/z)Key Product Ions (m/z)Fragmentation Pathway
This compound 299.1161219.1492Neutral loss of HPO₃ (80 Da)
201.1386Loss of H₃PO₄ (98 Da)
Bufotenidine 219.1492160.0756Loss of trimethylamine
58.0653β-cleavage yielding [CH₂=N(CH₃)₂]⁺

Experimental Protocol: LC-MS/MS Analysis

This section provides a general protocol for the analysis of tryptamines, which can be adapted for the specific differentiation of this compound and bufotenidine.

Sample Preparation (from Fungal or Biological Matrix)
  • Homogenize 20 mg of the dried sample material.

  • Extract with 1 mL of methanol (B129727) or an aqueous solution containing 0.1% formic acid by vortexing and sonication.

  • Centrifuge the sample at 10,000 x g for 10 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for analysis.

Liquid Chromatography (LC) Conditions
  • Column: A reversed-phase C18 column (e.g., Waters Acquity UPLC HSS T3, 100 mm × 2.1 mm, 1.8 µm) is suitable.[2]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Gradient: A typical gradient would start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then re-equilibrate at 5% B for 3 minutes.

  • Injection Volume: 5 µL.

Mass Spectrometry (MS) Conditions
  • Ionization Mode: Electrospray Ionization, Positive (ESI+).

  • Scan Type: Full Scan (MS1) and Product Ion Scan (MS/MS) or Multiple Reaction Monitoring (MRM).

  • Capillary Voltage: 3.0 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 350 °C.

  • Collision Gas: Argon.

  • Collision Energy: Optimized for each compound, typically ranging from 15-30 eV. For targeted analysis, monitor the transitions listed in Table 2.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for differentiating this compound and bufotenidine using LC-MS/MS data.

Differentiating_Aeruginascin_Bufotenidine Workflow for Mass Spectrometric Differentiation cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry Analysis cluster_ID Compound Identification Sample Prepared Sample Extract LC_Separation LC Separation (Reversed-Phase C18) Sample->LC_Separation MS1 MS1 Scan (Precursor m/z) LC_Separation->MS1 MS2_Aero MS/MS on m/z 299.1 MS1->MS2_Aero Precursor = 299.1? MS2_Bufo MS/MS on m/z 219.1 MS1->MS2_Bufo Precursor = 219.1? Unknown Compound Not Identified MS1->Unknown Other Aeruginascin_ID This compound Identified MS2_Aero->Aeruginascin_ID Fragment at m/z 219.1 (Loss of 80 Da)? MS2_Aero->Unknown No Bufotenidine_ID Bufotenidine Identified MS2_Bufo->Bufotenidine_ID Fragments at m/z 160.1 & m/z 58.1? MS2_Bufo->Unknown No

Caption: Analytical workflow for identifying this compound vs. bufotenidine.

Conclusion

The differentiation of this compound and bufotenidine is straightforward and reliable using modern mass spectrometry techniques. The primary distinguishing feature is their substantial difference in molecular weight (~80 Da), which is easily resolved in a full MS1 scan. Tandem mass spectrometry provides unequivocal confirmation by revealing characteristic fragmentation patterns: a neutral loss of the phosphate group for this compound and side-chain cleavage for bufotenidine. The detailed protocol and workflow provided here offer a robust framework for researchers in analytical chemistry, pharmacology, and forensic science to accurately identify and distinguish between these two structurally related tryptamines.

References

Investigating the Synergistic Potential of Aeruginascin: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The complex pharmacology of psychedelic tryptamines extends beyond the effects of single molecules. The "entourage effect," a theory suggesting that the interplay of various compounds within psychedelic mushrooms modulates the overall psychoactive experience, is a subject of growing interest. This guide provides a comparative analysis of aeruginascin (B3025662) and its potential synergistic effects when combined with other tryptamines. While direct experimental evidence for this compound's synergistic interactions remains limited, this document synthesizes the current understanding of its pharmacology, offering a framework for future investigation.

Section 1: Comparative Pharmacology of this compound and Other Tryptamines

This compound (4-phosphoryloxy-N,N,N-trimethyltryptamine) is a naturally occurring tryptamine (B22526) found in certain species of psychedelic mushrooms, such as Inocybe aeruginascens[1][2]. Anecdotal reports suggest that mushrooms containing this compound may produce a more euphoric and less dysphoric experience compared to those containing only psilocybin[1]. This has led to speculation about its potential to modulate the effects of other tryptamines.

The primary psychoactive effects of classic tryptamines like psilocybin are mediated by their active metabolite, psilocin, which is a potent agonist at the serotonin (B10506) 2A (5-HT2A) receptor[3][4]. This compound is believed to be a prodrug to its active metabolite, 4-hydroxy-N,N,N-trimethyltryptamine (4-HO-TMT)[1][5][6][7][8][9]. The distinct pharmacological profiles of this compound and 4-HO-TMT compared to psilocin form the basis for potential synergistic interactions.

Data Presentation: Receptor Binding Affinities

The following table summarizes the in vitro binding affinities (Ki, nM) of 4-HO-TMT, psilocin, and psilocybin at key serotonin receptors. Lower Ki values indicate higher binding affinity.

Compound5-HT1A (Ki, nM)5-HT2A (Ki, nM)5-HT2B (Ki, nM)5-HT3 (Ki, nM)
4-HO-TMT 4400[5][6][7][8][9]670[5][6][7][8][9]120[5][6][7][8][9]>10,000[10][11]
Psilocin Comparable to 4-HO-TMT[10]Comparable to 4-HO-TMT[10]Two orders of magnitude more potent than 4-HO-TMT[10]No significant binding
Psilocybin No activity[10]No significant binding (>50% inhibition at 10µM)[4]Strong binding[10]No activity[10]

Key Observations:

  • 5-HT2A Receptor: Both 4-HO-TMT and psilocin bind to the 5-HT2A receptor, the primary target for the psychedelic effects of tryptamines[3][4]. However, their affinities may differ, which could lead to competitive or allosteric interactions when co-administered.

  • 5-HT2B Receptor: Psilocin and even its prodrug psilocybin show significantly higher affinity for the 5-HT2B receptor compared to 4-HO-TMT[10]. The functional implications of this difference, especially in the context of synergy, are yet to be fully elucidated.

  • 5-HT3 Receptor: Contrary to earlier hypotheses, 4-HO-TMT does not bind to the 5-HT3 receptor[10][11]. This receptor is associated with nausea and vomiting, and a lack of interaction at this site could potentially contribute to a more favorable side-effect profile.

  • Blood-Brain Barrier: this compound, as a quaternary ammonium (B1175870) compound, is less likely to cross the blood-brain barrier (BBB)[5][6][7][8][9]. Its psychoactive effects are therefore dependent on its conversion to 4-HO-TMT.

Section 2: Experimental Protocols for Investigating Synergistic Effects

To rigorously investigate the synergistic effects of this compound with other tryptamines, standardized and validated experimental protocols are essential.

Radioligand Binding Assays

Objective: To determine the binding affinity of test compounds to specific receptor subtypes.

Methodology:

  • Membrane Preparation: Cell membranes expressing the target human serotonin receptors (e.g., 5-HT1A, 5-HT2A, 5-HT2B) are prepared from transfected cell lines.

  • Competitive Binding: A constant concentration of a radiolabeled ligand (e.g., [3H]ketanserin for 5-HT2A) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (e.g., 4-HO-TMT, psilocin).

  • Incubation and Separation: The mixture is incubated to allow for binding to reach equilibrium. Bound and free radioligand are then separated by rapid filtration.

  • Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Head-Twitch Response (HTR) Assay in Rodents

Objective: To assess the in vivo psychedelic-like activity of tryptamines, which is primarily mediated by 5-HT2A receptor activation.

Methodology:

  • Animal Model: Male mice are commonly used for this assay.

  • Drug Administration: Animals are administered the test compound(s) (e.g., psilocybin alone, this compound alone, or a combination) via an appropriate route (e.g., intraperitoneal or oral).

  • Observation Period: Immediately after administration, animals are placed in individual observation chambers. The frequency of head twitches (rapid, rotational movements of the head) is recorded for a defined period (e.g., 30-60 minutes).

  • Data Analysis: The number of head twitches is counted and compared between different treatment groups. A significant increase in HTR frequency compared to a vehicle control is indicative of 5-HT2A receptor agonism.

  • Synergy Assessment: To assess synergy, the effect of a combination of two tryptamines is compared to the effects of each compound administered individually. Isobolographic analysis can be used to determine if the combined effect is greater than the predicted additive effect.

Isobolographic Analysis

Objective: To quantitatively determine the nature of the interaction between two drugs (synergistic, additive, or antagonistic).

Methodology:

  • Dose-Response Curves: The dose-response curves for each drug administered alone are determined for a specific pharmacological effect (e.g., 50% maximal response in an in vitro assay or ED50 in an in vivo assay like the HTR).

  • Isobologram Construction: An isobologram is a graph with the doses of the two drugs plotted on the x and y axes. The line connecting the ED50 values of the two individual drugs is the "line of additivity."

  • Combination Testing: The drugs are then administered in combination at various fixed-ratio doses, and the dose combination that produces the same level of effect (e.g., ED50) is determined experimentally.

  • Interaction Determination:

    • If the experimentally determined effective dose combination falls on the line of additivity, the interaction is additive .

    • If the point falls below the line, the interaction is synergistic (a lower dose of each drug is needed to achieve the same effect).

    • If the point falls above the line, the interaction is antagonistic .

Section 3: Visualizing Pathways and Workflows

Signaling Pathway of the 5-HT2A Receptor

The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist like psilocin or potentially 4-HO-TMT, initiates a downstream signaling cascade.

G Tryptamine Tryptamine Agonist (e.g., Psilocin, 4-HO-TMT) Receptor 5-HT2A Receptor Tryptamine->Receptor Binds to G_protein Gq/11 Protein Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Downstream Downstream Effects (e.g., Gene Expression, Neuronal Excitability) Ca_release->Downstream PKC->Downstream

Caption: 5-HT2A Receptor Signaling Cascade.

Experimental Workflow for Synergy Assessment

The following diagram illustrates a typical workflow for investigating the synergistic effects of two tryptamines.

G start Start: Hypothesis of Synergy in_vitro In Vitro Studies (Receptor Binding, Functional Assays) start->in_vitro dose_response_A Dose-Response Curve (Tryptamine A) in_vitro->dose_response_A dose_response_B Dose-Response Curve (Tryptamine B) in_vitro->dose_response_B isobole_setup Isobolographic Analysis Setup (Determine Line of Additivity) dose_response_A->isobole_setup dose_response_B->isobole_setup in_vivo In Vivo Studies (e.g., Head-Twitch Response) isobole_setup->in_vivo combination_testing Combination Testing (Fixed Ratios) in_vivo->combination_testing data_analysis Data Analysis and Isobologram Plotting combination_testing->data_analysis conclusion Conclusion on Interaction (Synergistic, Additive, or Antagonistic) data_analysis->conclusion

Caption: Workflow for Investigating Tryptamine Synergy.

Conclusion and Future Directions

The current body of research provides a pharmacological basis for hypothesizing that this compound, through its active metabolite 4-HO-TMT, could modulate the effects of other tryptamines. The differences in receptor binding profiles, particularly at the 5-HT2A and 5-HT2B receptors, suggest that co-administration could lead to complex interactions that are not simply additive.

However, it is crucial to emphasize that direct experimental evidence of synergy involving this compound is currently lacking. The "entourage effect" in psychedelic mushrooms remains a compelling but largely unproven hypothesis. Future research should focus on conducting rigorous in vitro and in vivo studies, such as those outlined in this guide, to systematically investigate the potential synergistic effects of this compound with psilocybin, psilocin, and other naturally occurring tryptamines. Such studies are essential for a complete understanding of the pharmacology of psychedelic mushroom constituents and for the development of potentially novel therapeutic approaches.

References

Unraveling Aeruginascin: A Comparative Guide to its Non-Hallucinogenic Profile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of aeruginascin (B3025662) and its non-hallucinogenic properties against the classic psychedelic, psilocybin. Supported by experimental data, this document delves into the pharmacological distinctions that position this compound as a compound of significant interest for therapeutic development.

This compound, a naturally occurring tryptamine (B22526) analog found in certain species of psychedelic mushrooms, is gaining attention for its potential mood-elevating effects without the hallucinogenic properties characteristic of its well-known counterpart, psilocybin.[1] This key difference stems from its distinct pharmacological profile, particularly its interaction with the serotonin (B10506) 5-HT2A receptor, the primary target for classic psychedelics.

Executive Summary of Comparative Data

Experimental evidence, primarily from in vitro receptor binding assays and in vivo rodent models, consistently demonstrates that this compound and its active metabolite, 4-hydroxy-N,N,N-trimethyltryptamine (4-HO-TMT), exhibit a significantly lower affinity for and functional activity at the 5-HT2A receptor compared to psilocybin's active metabolite, psilocin.[2][3] This diminished interaction at the key receptor responsible for hallucinogenic effects is further validated by the absence of the head-twitch response (HTR) in mice, a reliable behavioral proxy for psychedelic activity in animals.[4][5]

In Vitro Receptor Binding Affinity

The initial screening of a compound's activity involves assessing its binding affinity to specific receptors. In the context of psychedelics, the 5-HT2A receptor is of paramount importance. The following table summarizes the comparative binding affinities (Ki, in nM) of this compound's metabolite (4-HO-TMT) and psilocin at various serotonin receptors. A lower Ki value indicates a higher binding affinity.

Compound5-HT1A (Ki, nM)5-HT2A (Ki, nM)5-HT2B (Ki, nM)5-HT3 (Ki, nM)
4-HO-TMT4,400670.0120.0>10,000
Psilocin567.4107.24.6>10,000

Data sourced from Chadeayne et al. (2020)[2][6][7]

As the data illustrates, psilocin has a substantially higher affinity for the 5-HT2A receptor than 4-HO-TMT.[2] While both compounds show some activity at other serotonin receptors, the difference at the 5-HT2A receptor is a critical determinant of their distinct psychoactive effects.

In Vivo Behavioral Response: The Head-Twitch Response (HTR)

The head-twitch response (HTR) in rodents is a well-established behavioral assay used to predict the hallucinogenic potential of compounds in humans.[5][8] This response is directly mediated by the activation of 5-HT2A receptors.

CompoundHead-Twitch Response (HTR) in Mice
This compoundNot Induced
Psilocybin / PsilocinInduced

Data sourced from Glatfelter et al. (2022) and other studies.[4][5][8]

The consistent finding that this compound does not elicit the HTR, while psilocybin and psilocin do, provides strong in vivo evidence for its non-hallucinogenic nature.[4][5]

Experimental Protocols

Radioligand Binding Assays

Objective: To determine the binding affinity of a compound to a specific receptor.

Methodology:

  • Cell membranes expressing the target receptor (e.g., human 5-HT2A) are prepared.

  • A radiolabeled ligand known to bind to the receptor is incubated with the cell membranes.

  • Varying concentrations of the test compound (e.g., 4-HO-TMT or psilocin) are added to compete with the radioligand for binding to the receptor.

  • The amount of radioactivity bound to the membranes is measured.

  • The concentration of the test compound that inhibits 50% of the radioligand binding (IC50) is determined.

  • The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.[2][6]

Mouse Head-Twitch Response (HTR) Assay

Objective: To assess the in vivo 5-HT2A receptor agonist activity of a compound, which is predictive of hallucinogenic potential.

Methodology:

  • Mice are administered the test compound (e.g., this compound or psilocybin) at various doses.

  • Following administration, the mice are observed for a specific period (e.g., 60 minutes).

  • The number of rapid, involuntary head movements (head twitches) is counted by trained observers or using automated systems.

  • The dose-response relationship for the induction of HTR is determined.

  • To confirm the involvement of the 5-HT2A receptor, a separate group of animals can be pre-treated with a 5-HT2A antagonist before the administration of the test compound. A blockage of the HTR confirms the mechanism of action.[5][8]

Signaling Pathways and Logical Relationships

The activation of the 5-HT2A receptor by an agonist like psilocin initiates a cascade of intracellular signaling events. The lack of potent agonism by this compound's metabolite at this receptor is the primary reason for its non-hallucinogenic profile.

G cluster_0 Comparative 5-HT2A Receptor Activation cluster_1 Psilocybin Psilocybin (Prodrug) Psilocin Psilocin (Active Metabolite) Psilocybin->Psilocin Dephosphorylation HTR_Yes Induces Head-Twitch Response (HTR) Psilocin->HTR_Yes Potent 5-HT2A Agonism Hallucinogenic Hallucinogenic Effects HTR_Yes->Hallucinogenic This compound This compound (Prodrug) HO_TMT 4-HO-TMT (Active Metabolite) This compound->HO_TMT Dephosphorylation HTR_No Does Not Induce Head-Twitch Response (HTR) HO_TMT->HTR_No Weak 5-HT2A Interaction NonHallucinogenic Non-Hallucinogenic Profile HTR_No->NonHallucinogenic

Caption: Comparative metabolic activation and resulting behavioral effects.

The following diagram illustrates the experimental workflow for validating the non-hallucinogenic properties of a test compound like this compound.

G cluster_0 Experimental Workflow Test_Compound Test Compound (e.g., this compound) In_Vitro In Vitro Studies Test_Compound->In_Vitro In_Vivo In Vivo Studies Test_Compound->In_Vivo Binding_Assay Receptor Binding Assay (5-HT2A) In_Vitro->Binding_Assay Low_Affinity Low Binding Affinity (High Ki) Binding_Assay->Low_Affinity Conclusion Conclusion: Non-Hallucinogenic Profile Low_Affinity->Conclusion HTR_Assay Head-Twitch Response (HTR) Assay in Mice In_Vivo->HTR_Assay No_HTR No HTR Observed HTR_Assay->No_HTR No_HTR->Conclusion

Caption: Workflow for assessing non-hallucinogenic properties.

Conclusion

The available experimental data strongly supports the classification of this compound as a non-hallucinogenic tryptamine. Its significantly lower affinity for the 5-HT2A receptor compared to psilocin, coupled with the lack of a head-twitch response in rodent models, provides a clear pharmacological basis for its distinct psychoactive profile. These characteristics make this compound and its analogs promising candidates for further research into novel therapeutics for mood and mental health disorders, potentially offering the benefits of serotonergic modulation without the subjective and perceptual alterations associated with classic psychedelics.

References

Safety Operating Guide

Proper Disposal Procedures for Aeruginascin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the proper disposal of aeruginascin (B3025662) based on general laboratory safety principles and information available for analogous compounds. Specific disposal regulations may vary by institution and location. Always consult your institution's Environmental Health and Safety (EHS) office for compliance with local and federal regulations.

This compound (4-phosphoryloxy-N,N,N-trimethyltryptamine) is a tryptamine (B22526) derivative and an analog of psilocybin.[1] Due to its psychoactive properties and potential hazards, it is imperative that researchers, scientists, and drug development professionals handle and dispose of this compound with the utmost care to ensure personal safety and environmental protection. The Safety Data Sheet (SDS) for this compound indicates that it is harmful if swallowed, in contact with skin, or if inhaled.[2] Therefore, it must be treated as a hazardous chemical.

Safety and Handling Precautions

Before beginning any work with this compound, ensure that you are familiar with its potential hazards.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields.

  • Ventilation: Handle solid this compound and its solutions in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.

  • Spill Management: In case of a spill, immediately alert others in the vicinity. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand), collect it in a sealed container, and treat it as hazardous waste. For larger spills, evacuate the area and contact your institution's EHS office.

Waste Segregation and Containerization

Proper segregation and containerization of this compound waste are the first steps in its safe disposal.

  • Waste Streams: Segregate this compound waste into three main streams: solid waste, liquid waste, and sharps waste.

  • Solid Waste: This includes contaminated consumables such as gloves, weighing papers, and pipette tips. Collect these materials in a designated, clearly labeled, and sealable hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a dedicated, leak-proof, and shatter-resistant container. Do not mix this compound waste with other chemical waste streams unless specifically instructed to do so by your EHS office.

  • Sharps Waste: Any needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.

Table 1: this compound Waste Container and Labeling Specifications

Waste TypeContainer TypeLabeling Requirements
Solid Sealable, durable plastic container or bag"Hazardous Waste," "this compound Solid Waste," list of contents (e.g., gloves, wipes), accumulation start date, principal investigator's name, and laboratory contact information.
Liquid Leak-proof, chemical-resistant bottle (e.g., HDPE) with a secure screw cap"Hazardous Waste," "this compound Liquid Waste," list of all chemical components and their approximate concentrations, accumulation start date, principal investigator's name, and laboratory contact information.
Sharps Puncture-resistant sharps container"Hazardous Waste," "Sharps Contaminated with this compound," accumulation start date, principal investigator's name, and laboratory contact information.

Step-by-Step Disposal Protocol

The following protocol outlines the general procedure for the disposal of this compound waste.

  • Segregate Waste: At the point of generation, separate this compound waste into the appropriate solid, liquid, or sharps containers.

  • Label Containers: Immediately label all waste containers with the required information as detailed in Table 1.

  • Store Waste Safely: Store waste containers in a designated and secure satellite accumulation area within the laboratory. Ensure that the containers are kept closed except when adding waste.

  • Arrange for Pickup: Once a waste container is full, or if it has been in storage for a period approaching your institution's limit (often 90 days), contact your EHS office to schedule a pickup. Do not attempt to transport hazardous waste yourself.

G start Generation of this compound Waste segregate Segregate Waste (Solid, Liquid, Sharps) start->segregate label Label Waste Containers (Contents, Hazards, Dates) segregate->label store Store in Secure Satellite Accumulation Area label->store full Container Full or Time Limit Reached? store->full pickup Contact EHS for Waste Pickup full->pickup Yes continue_storage Continue Safe Storage full->continue_storage No continue_storage->full

This compound Waste Disposal Workflow

Decontamination of Laboratory Equipment

All non-disposable equipment, such as glassware, spatulas, and magnetic stir bars, that has come into contact with this compound must be decontaminated before reuse or disposal.

Decontamination Protocol:

  • Initial Rinse: In a chemical fume hood, rinse the contaminated equipment with a suitable solvent (e.g., 70% ethanol (B145695) or isopropanol) to remove the bulk of the this compound residue. Collect this rinse solvent as hazardous liquid waste.

  • Wash: Wash the rinsed equipment with a laboratory detergent and warm water.

  • Final Rinse: Thoroughly rinse the equipment with deionized water.

  • Drying: Allow the equipment to air dry completely or dry it in an oven as appropriate.

G start Contaminated Equipment rinse Initial Rinse with Solvent (Collect Rinse as Hazardous Waste) start->rinse wash Wash with Laboratory Detergent and Warm Water rinse->wash final_rinse Final Rinse with Deionized Water wash->final_rinse dry Air Dry or Oven Dry final_rinse->dry clean Decontaminated Equipment Ready for Reuse or Disposal dry->clean

Equipment Decontamination Workflow

Chemical Inactivation (for reference only)

While not a standard disposal procedure, understanding the stability of psilocybin analogs can be informative. Studies on psilocybin and its analogs have shown that they can degrade under certain conditions, such as exposure to strong acids, bases, or oxidizing agents. However, attempting to chemically inactivate this compound in the laboratory for disposal purposes is not recommended without a validated protocol and approval from your EHS office. Such procedures can be hazardous and may produce byproducts of unknown toxicity. The preferred and safest method of disposal is through a licensed hazardous waste management service.

Final Disposal

The ultimate disposal of this compound waste must be conducted by a licensed hazardous waste disposal company arranged through your institution's EHS office. These companies have the expertise and facilities to handle and dispose of such chemicals in an environmentally responsible and compliant manner.

By adhering to these procedures, you can ensure the safe and proper disposal of this compound, protecting yourself, your colleagues, and the environment.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Aeruginascin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Aeruginascin, a tryptamine (B22526) analog of psilocybin. By offering clear, procedural guidance, we aim to be your trusted partner in laboratory safety and chemical handling, extending value beyond the product itself.

This compound is classified as a hazardous substance and must be handled with appropriate caution. The Safety Data Sheet (SDS) from Cayman Chemical indicates that it is harmful if swallowed, in contact with skin, or if inhaled.[1] Therefore, strict adherence to safety protocols is necessary to minimize exposure risk.

Quantitative Hazard and Exposure Data

To provide a clear understanding of the potential hazards associated with this compound and its better-known analog, psilocybin, the following table summarizes key quantitative data. Due to the limited specific toxicity data for this compound, values for psilocybin are provided as a conservative estimate.

ParameterValueSpeciesRouteSource
Oral LD50 (Psilocybin) 280 mg/kgRatOral[2][3][4]
Occupational Exposure Limit (OEL) (Psilocybin) 0.05 µg/m³HumanInhalation[5]
GHS Hazard Statements (this compound) H302, H312, H332N/AOral, Dermal, Inhalation[1]

Note: LD50 (Lethal Dose, 50%) is the dose required to be lethal to 50% of the tested population. The OEL is a time-weighted average concentration for a conventional 8-hour workday and a 40-hour workweek, to which it is believed that nearly all workers may be repeatedly exposed, day after day, without adverse effect.

Experimental Protocol: Safe Handling and Disposal of this compound

This protocol outlines the step-by-step procedures for the safe handling and disposal of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure. The following PPE is mandatory when handling this compound:

  • Gloves: Double gloving with powder-free nitrile gloves is required.[6] Nitrile gloves offer good chemical resistance for general laboratory use. The outer glove should be removed and disposed of immediately after handling the compound.

  • Eye Protection: Chemical safety goggles or a full-face shield must be worn to protect against splashes and airborne particles.

  • Lab Coat: A dedicated, long-sleeved lab coat, preferably disposable or made of a low-permeability fabric, must be worn.[6]

  • Respiratory Protection: For weighing or procedures that may generate aerosols, a NIOSH-approved N95 or higher-level respirator is required to prevent inhalation.[4]

Engineering Controls
  • Ventilation: All handling of solid this compound should be performed in a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.

  • Designated Area: Establish a designated area for handling this compound. This area should be clearly marked and restricted to authorized personnel.

Handling Procedures
  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent, disposable bench paper.

  • Weighing: If weighing the solid compound, do so within a chemical fume hood or a balance enclosure to contain any airborne particles. Use anti-static weigh paper or a tared container to minimize dispersal.

  • Dissolving: When preparing solutions, add the solvent to the vial containing the pre-weighed this compound slowly to avoid splashing. Cap the vial securely and vortex or sonicate to dissolve.

  • Post-Handling: After handling, decontaminate all surfaces with an appropriate cleaning agent (e.g., 70% ethanol). Carefully doff PPE, removing the outer gloves first and disposing of them in a designated waste container. Wash hands thoroughly with soap and water.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.

  • Waste Segregation: All materials that have come into contact with this compound, including gloves, bench paper, pipette tips, and empty vials, must be considered hazardous waste.

  • Deactivation: For bulk quantities of this compound waste, it should be rendered unfit for consumption. This can be achieved by mixing it with an inert, non-palatable material such as cat litter or activated charcoal before disposal.

  • Containerization: All this compound waste must be collected in a clearly labeled, sealed, and leak-proof hazardous waste container.

  • Regulatory Compliance: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations for chemical waste disposal.

Visualizing the Safety Workflow

To provide a clear, at-a-glance understanding of the safety procedures, the following diagram illustrates the logical workflow for handling this compound.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal A Don Personal Protective Equipment (PPE) B Prepare Designated Work Area A->B C Weigh Solid Compound in Fume Hood B->C Proceed to Handling D Prepare Solutions C->D E Decontaminate Work Surfaces D->E Proceed to Post-Handling F Doff and Dispose of PPE E->F G Wash Hands Thoroughly F->G H Segregate and Deactivate Waste G->H Proceed to Disposal I Containerize and Label Hazardous Waste H->I J Dispose via Institutional EHS I->J

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。